2-(2-Pentenyl)furan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pent-2-enylfuran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-3-4-6-9-7-5-8-10-9/h3-5,7-8H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMWMXVDLIDHGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341289 | |
| Record name | 2-(Pent-2-en-1-yl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82550-42-3 | |
| Record name | 2-(Pent-2-en-1-yl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Properties of 2-(2-Pentenyl)furan
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Pentenyl)furan is a substituted furan derivative characterized by a five-membered aromatic ring containing one oxygen atom, to which a 2-pentenyl group is attached at the second position. The presence of a double bond in the pentenyl side chain gives rise to geometric isomerism, resulting in (E)- and (Z)-isomers, also referred to as trans- and cis-isomers, respectively. This guide provides a comprehensive overview of the fundamental chemical properties, synthesis, and analytical characterization of this compound, tailored for a scientific audience engaged in research and development.
Core Chemical and Physical Properties
The fundamental properties of this compound have been compiled from various sources. The data presented below represents the general properties of the compound, with isomer-specific data noted where available.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O | [1][2][3] |
| Molecular Weight | 136.19 g/mol | [1][2] |
| CAS Number | 82550-42-3 (isomer undefined) 70424-14-5 ((E)-isomer) 70424-13-4 ((Z)-isomer) | [1][4] |
| Appearance | Colorless to pale yellow clear liquid (estimated) | [3][4] |
| Boiling Point | 171.2 °C at 760 mmHg | [1] |
| 171.0 to 172.0 °C at 760 mmHg (estimated) | [3][4] | |
| Density | 0.919 g/cm³ | [1] |
| Flash Point | 48.1 °C (119.0 °F) (estimated) | [1][3][4] |
| Solubility | Soluble in alcohol. Water solubility: 65.09 mg/L at 25 °C (estimated) | [3][4] |
| Refractive Index | 1.479 | [1] |
| LogP (o/w) | 2.788 to 3.3 (XLogP3) | [1][2] |
Isomerism in this compound
The double bond in the pentenyl side chain allows for cis/trans (Z/E) isomerism, which can influence the molecule's physical properties and biological activity. A logical diagram illustrating this relationship is provided below.
References
- 1. Rosefuran - Wikipedia [en.wikipedia.org]
- 2. Furan synthesis [organic-chemistry.org]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-alkenylfurans via a Ag(i)-catalyzed tandem cyclization/cross-coupling reaction of enynones with iodonium ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Natural Occurrence of 2-(2-Pentenyl)furan in Food Products: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Pentenyl)furan is a volatile organic compound that contributes to the aroma and flavor profiles of a wide variety of food products. As a member of the furan family, its presence in food is of significant interest to researchers and food scientists due to its potential impact on sensory qualities and its formation through various chemical pathways during food processing and storage. This technical guide provides a comprehensive overview of the natural occurrence of this compound in food, detailing its formation, quantitative levels in various food matrices, and the analytical methodologies used for its detection and quantification.
Formation Pathways of this compound
The primary formation route of this compound in food is through the autoxidation of polyunsaturated fatty acids, particularly linoleic acid.[1] This process involves a series of free radical-mediated reactions, leading to the formation of hydroperoxides which then degrade into various volatile compounds, including this compound. Thermal processing, such as roasting, baking, and frying, can significantly accelerate these oxidative reactions. Additionally, Maillard reactions between amino acids and reducing sugars, common during the heating of food, can also contribute to the formation of furan and its alkylated derivatives, including this compound.[2][3]
Quantitative Occurrence in Food Products
The concentration of this compound in food is highly variable and depends on the food matrix, processing conditions, and storage time. The following tables summarize the quantitative data reported in the scientific literature for various food categories.
Table 1: Concentration of this compound in Cereal Products
| Food Product | Concentration Range | Notes |
| Breakfast Cereals (Flakes) | 9.36 - 140 µg/kg | Significant variability observed. |
| Breakfast Cereals (Puffed Grains) | 18.6 - 195 µg/kg | Higher levels compared to flakes. |
| Extruded Cereals | Up to 122 µg/kg | Formation is influenced by extrusion parameters.[4] |
Table 2: Concentration of this compound in Beverages
| Food Product | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Fruit Juices | 0.23 ng/mL | 0.76 ng/mL |
| Coffee (Roasted Beans) | - | 200 µg/kg[5] |
Table 3: Concentration of this compound in Other Food Products
| Food Product | Concentration/Threshold | Notes |
| Baby Food (Ready-to-eat meals) | Detected | Predominantly found in vegetable and full-meal purees. |
| Vegetable Oils (Soybean Oil) | 1 - 10 ppm | Associated with "reversion flavor".[1] |
Experimental Protocols for Analysis
The standard method for the analysis of the volatile compound this compound in food matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Detailed Methodology for HS-SPME-GC-MS Analysis
1. Sample Preparation:
-
Solid Samples (e.g., Cereals, Coffee Beans): A representative portion of the sample (typically 1-5 g) is accurately weighed into a headspace vial (10-20 mL). For ground coffee, the sample is used directly. Cereals may be ground to a fine powder to ensure homogeneity.
-
Liquid Samples (e.g., Fruit Juice, Infant Formula): An aliquot of the liquid sample (typically 5-10 mL) is transferred to a headspace vial.
-
Addition of Salt: To enhance the release of volatile compounds from the matrix, a saturated sodium chloride (NaCl) solution is often added to the vial.
-
Internal Standard: A known amount of a suitable internal standard (e.g., deuterated 2-pentylfuran) is added to each sample for accurate quantification.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber Selection: A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is commonly used for the extraction of volatile furan derivatives.
-
Equilibration: The sealed vial is incubated at a specific temperature (e.g., 32°C for fruit juices) for a set time (e.g., 20 minutes) with agitation to allow the volatile compounds to partition into the headspace.[6]
-
Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 20 minutes) to adsorb the analytes.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: The SPME fiber is inserted into the hot injector of the gas chromatograph, where the adsorbed analytes are thermally desorbed onto the analytical column.
-
Gas Chromatography:
-
Column: A capillary column with a polar stationary phase (e.g., SPB-1) is typically used for the separation of furan and its derivatives.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is applied to the oven to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature, hold for a few minutes, and then ramp up to a higher temperature.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) is used to fragment the analyte molecules.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for this compound and the internal standard.
-
Conclusion
This compound is a naturally occurring volatile compound found in a range of food products, primarily formed through the oxidation of polyunsaturated fatty acids. Its concentration can vary significantly depending on the food matrix and processing conditions. The standard analytical technique for its quantification is HS-SPME-GC-MS, which provides the necessary sensitivity and selectivity for its detection at trace levels. Further research is warranted to expand the quantitative database for this compound in a wider variety of foods and to better understand the factors influencing its formation to potentially mitigate its presence where it contributes to undesirable flavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An efficient method for the simultaneous determination of furan, 2-methylfuran and 2-pentylfuran in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of 2-(2-Pentenyl)furan in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Pentenyl)furan is a volatile organic compound found in various plant species, contributing to their characteristic aroma profiles. While its presence is documented, the complete biosynthetic pathway in plants remains an area of active investigation. This technical guide synthesizes the current understanding, proposing a putative pathway rooted in the well-established lipoxygenase (LOX) pathway. This document provides a comprehensive overview of the hypothesized enzymatic steps, relevant quantitative data from related pathways, detailed experimental protocols for pathway elucidation, and visual representations of the proposed mechanisms and workflows.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound in plants is hypothesized to originate from the oxidative cleavage of polyunsaturated fatty acids (PUFAs) via the lipoxygenase (LOX) pathway. This pathway is a major source of a wide range of plant volatiles, often referred to as green leaf volatiles (GLVs).
The proposed pathway can be divided into three main stages:
-
Initiation by Lipoxygenase (LOX): The pathway is initiated by the dioxygenation of a C18 polyunsaturated fatty acid, likely linolenic acid, catalyzed by a lipoxygenase enzyme. This reaction forms a 9- or 13-hydroperoxy derivative.
-
Cleavage by Hydroperoxide Lyase (HPL): The resulting hydroperoxide is then cleaved by a hydroperoxide lyase (HPL), a cytochrome P450 enzyme, to yield a C9 aldehyde.
-
Putative Cyclization and Modification: This is the most speculative part of the pathway. The C9 aldehyde likely undergoes an intramolecular cyclization to form the furan ring, followed by a dehydration step. Further enzymatic modifications may be necessary to yield the final this compound structure. The specific enzymes catalyzing these latter steps have not yet been definitively identified in plants.
Visualizing the Proposed Pathway
Quantitative Data
Direct quantitative data for the biosynthesis of this compound in plants is scarce in the current literature. However, data from studies on related C6 and C9 volatiles produced via the lipoxygenase pathway can provide a valuable reference point for expected yields and enzyme activities.
| Precursor/Product | Plant Species | Tissue | Concentration/Activity | Reference |
| Linolenic Acid | Arabidopsis thaliana | Leaves | ~150 µg/g FW | --INVALID-LINK-- |
| Lipoxygenase (LOX) Activity | Soybean (Glycine max) | Seeds | 150-200 µmol/min/mg protein | --INVALID-LINK-- |
| Hydroperoxide Lyase (HPL) Activity | Alfalfa (Medicago sativa) | Seedlings | ~5 µmol/min/mg protein | --INVALID-LINK-- |
| (Z)-3-Hexenal | Arabidopsis thaliana | Leaves (wounded) | ~100-500 ng/g FW/h | --INVALID-LINK-- |
| (E)-2-Hexenal | Tomato (Solanum lycopersicum) | Fruit | ~50-200 ng/g FW | --INVALID-LINK-- |
Note: The presented data should be considered as indicative, as actual concentrations and enzyme activities can vary significantly depending on the plant species, developmental stage, and environmental conditions.
Experimental Protocols
The elucidation of the biosynthetic pathway of this compound requires a combination of techniques for volatile collection, identification, and enzymatic assays.
Headspace Volatile Collection
Objective: To collect volatile organic compounds emitted from plant tissues for subsequent analysis.
Methodology: Solid-Phase Microextraction (SPME)
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Plant Material: Enclose a known weight of fresh plant tissue (e.g., leaves, flowers) in a sealed glass vial.
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Fiber Exposure: Insert an SPME fiber (e.g., PDMS/DVB) into the headspace of the vial and expose it for a defined period (e.g., 30-60 minutes) at a controlled temperature.
-
Desorption: Retract the fiber and immediately insert it into the injection port of a gas chromatograph for thermal desorption of the collected volatiles.
Identification and Quantification by GC-MS
Objective: To identify and quantify this compound and other volatiles.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Separation: Use a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms) to separate the volatile compounds based on their boiling points and polarity.
-
Identification: A mass spectrometer coupled to the GC will fragment the eluted compounds, generating a unique mass spectrum for each. Identify this compound by comparing its mass spectrum and retention time to an authentic standard.
-
Quantification: Quantify the amount of this compound by integrating the peak area of its characteristic ion and comparing it to a calibration curve generated with known concentrations of the standard.
Lipoxygenase (LOX) Enzyme Assay
Objective: To measure the activity of lipoxygenase in plant extracts.
Methodology: Spectrophotometric Assay
-
Enzyme Extraction: Homogenize plant tissue in an appropriate buffer and centrifuge to obtain a crude enzyme extract.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 6.8), the substrate (linolenic acid), and the enzyme extract.
-
Measurement: Monitor the formation of the conjugated diene hydroperoxide product by measuring the increase in absorbance at 234 nm using a spectrophotometer.
-
Activity Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.
Hydroperoxide Lyase (HPL) Enzyme Assay
Objective: To measure the activity of hydroperoxide lyase.
Methodology: Coupled Spectrophotometric Assay
-
Enzyme and Substrate: Use a crude or partially purified plant extract as the source of HPL. The substrate, a hydroperoxide of a fatty acid (e.g., 13-hydroperoxylinolenic acid), is generated in situ using a purified lipoxygenase.
-
Coupling Enzyme: The aldehyde product of the HPL reaction is reduced by alcohol dehydrogenase (ADH), with the concomitant oxidation of NADH to NAD+.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Activity Calculation: Calculate HPL activity based on the rate of NADH consumption.
Future Directions
The definitive elucidation of the this compound biosynthetic pathway in plants requires further research. Key future directions include:
-
Identification of Cyclase and Modifying Enzymes: The use of transcriptomics and proteomics on plants known to produce high levels of this compound could help identify candidate genes for the putative cyclase and other modifying enzymes.
-
In Vitro and in Vivo Functional Characterization: Candidate enzymes need to be expressed heterologously and their activity confirmed in vitro using the proposed C9 aldehyde intermediate. Gene silencing or knockout studies in planta would provide in vivo evidence of their role.
-
Stable Isotope Labeling Studies: Feeding plants with labeled precursors (e.g., ¹³C-linolenic acid) and tracking the label incorporation into this compound using GC-MS will provide direct evidence for the proposed pathway.
Conclusion
While the complete biosynthetic pathway of this compound in plants is not yet fully elucidated, the available evidence strongly points to its origin from the lipoxygenase pathway. This technical guide provides a framework for understanding the proposed pathway and offers detailed experimental approaches for its further investigation. The elucidation of this pathway will not only enhance our fundamental understanding of plant secondary metabolism but may also open avenues for the biotechnological production of this and other valuable furan-containing compounds for the flavor, fragrance, and pharmaceutical industries.
Thermal Degradation of 2-(2-Pentenyl)furan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated thermal degradation products of 2-(2-pentenyl)furan. Due to the absence of specific experimental data for this compound in peer-reviewed literature, this guide extrapolates findings from studies on structurally similar 2-alkylfurans, such as 2-methylfuran and 2-pentylfuran. The document outlines the probable decomposition pathways, potential degradation products, and generalized experimental protocols for their analysis. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the study of furan derivatives and their stability.
Introduction
Furan derivatives are significant compounds in various fields, including food chemistry, biomass conversion, and pharmaceutical sciences. Their thermal stability is a critical parameter influencing their application and safety. This compound, with its unsaturated alkyl side chain, presents a unique structure whose behavior under thermal stress is of considerable interest. This guide synthesizes the current understanding of the thermal degradation of analogous furan compounds to predict the behavior of this compound.
The thermal decomposition of furan and its derivatives is known to proceed through complex reaction mechanisms, including ring-opening isomerization and pathways involving carbene intermediates.[1] The nature of the substituent on the furan ring plays a crucial role in directing the degradation pathways. For instance, the presence of an alkyl group with a weak C-H bond, as in 2-methylfuran, tends to favor radical-driven reactions.[1]
Predicted Thermal Degradation Pathways
The thermal degradation of this compound is expected to follow pathways observed for other 2-alkylfurans. The primary mechanisms likely involve:
-
Ring Opening and Isomerization: The furan ring can undergo electrocyclic ring-opening to form unsaturated carbonyl intermediates. These intermediates can then undergo further reactions, such as decarbonylation, to produce a variety of smaller unsaturated molecules.[1]
-
Side-Chain Homolysis: The pentenyl side chain, particularly the allylic C-C and C-H bonds, are susceptible to homolytic cleavage at elevated temperatures. This would lead to the formation of various radical species that can initiate and propagate complex reaction chains.
-
Carbene Intermediates: Similar to furan itself, this compound may decompose via the formation of carbene intermediates, leading to ring rearrangement and fragmentation.[1]
The following diagram illustrates a generalized proposed pathway for the initial steps of 2-alkylfuran degradation.
References
An In-depth Technical Guide to the Sensory Characteristics of cis-2-(2-Pentenyl)furan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sensory characteristics of cis-2-(2-Pentenyl)furan, a volatile organic compound with significance in flavor chemistry. The document details its odor and taste profile, presents available quantitative sensory data, outlines the experimental methodologies used for its characterization, and discusses the potential biochemical pathways involved in its perception.
Introduction
cis-2-(2-Pentenyl)furan, also known as (Z)-2-(2-Pentenyl)furan, is a heterocyclic compound that has been identified as a contributor to the flavor profile of various food products, notably in relation to the reversion flavor of soybean oil. Its distinct sensory properties make it a molecule of interest for flavor and fragrance research, as well as for professionals in drug development who may encounter furan derivatives in their work. Understanding its sensory characteristics is crucial for food quality control, flavor formulation, and for assessing potential off-flavors.
Sensory Profile
The sensory characteristics of cis-2-(2-Pentenyl)furan have been primarily described in the context of its contribution to the flavor of edible oils. The compound is noted for its "beany," "grassy," and "buttery" aroma and taste. These descriptors are particularly relevant in the study of soybean oil, where "reversion flavor" refers to the development of undesirable off-flavors during storage.
In contrast, its stereoisomer, trans-2-(2-Pentenyl)furan, while sharing the beany, grassy, and buttery notes at a higher concentration, develops strong "painty" and "metallic" characteristics at increased levels, highlighting the stereo-specificity of odor perception.
Quantitative Sensory Data
The following table summarizes the available quantitative sensory data for cis-2-(2-Pentenyl)furan and its trans-isomer, primarily from research on their impact on soybean oil flavor[1].
| Compound | Matrix | Threshold Type | Concentration (ppm) | Sensory Descriptors |
| cis-2-(2-Pentenyl)furan | Oil | Flavor Threshold | ~ 0.25 | - |
| Oil | Flavor Profile | 0.50 | Beany, Grassy, Buttery | |
| trans-2-(2-Pentenyl)furan | Oil | Flavor Threshold | ~ 0.50 | - |
| Oil | Flavor Profile | 1.0 | Beany, Grassy, Buttery | |
| Oil | Flavor Profile | 4.0 | Strong Painty, Metallic |
Experimental Protocols
The characterization of the sensory properties of volatile compounds like cis-2-(2-Pentenyl)furan relies on a combination of analytical and sensory evaluation techniques.
a. Synthesis and Purification: The initial step in the sensory evaluation of a specific flavor compound is its synthesis and purification to ensure that the perceived sensory characteristics are not due to impurities. The synthesis of cis- and trans-2-(2-Pentenyl)furans has been described, with confirmation of their structures using infrared spectroscopy, nuclear magnetic resonance, and mass spectroscopy[1][[“]].
b. Sensory Evaluation: A standard methodology for the sensory evaluation of flavor compounds in an oil matrix involves the following steps:
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Sample Preparation: The purified compound is dissolved in a neutral, deodorized oil at various concentrations.
-
Panel Selection and Training: A panel of trained sensory assessors is selected. These panelists are trained to identify and rate the intensity of specific aroma and taste attributes.
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Evaluation Procedure: Panelists are presented with the oil samples in a controlled environment. They evaluate the odor by sniffing the headspace of the sample and the taste by taking a small amount of the oil into their mouths.
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Data Collection: Panelists rate the intensity of various sensory descriptors (e.g., beany, grassy, buttery, painty, metallic) on a predefined scale. The flavor threshold is determined as the lowest concentration at which the compound can be reliably detected.
c. Instrumental Analysis (GC-O): Gas chromatography-olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a complex volatile mixture.
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Extraction: Volatile compounds are extracted from the sample matrix (e.g., soybean oil) using techniques like headspace solid-phase microextraction (HS-SPME).
-
Separation: The extracted volatiles are separated using a gas chromatograph.
-
Detection: The effluent from the GC column is split between a chemical detector (e.g., a mass spectrometer for identification) and an olfactory port, where a trained sensory analyst sniffs the eluting compounds and describes their odor.
The following diagram illustrates a general workflow for the sensory analysis of a volatile flavor compound.
Signaling Pathways
The perception of odorants like cis-2-(2-Pentenyl)furan begins with the interaction of the molecule with olfactory receptors (ORs) located in the cilia of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). While the specific ORs that bind to cis-2-(2-Pentenyl)furan have not yet been identified, the general mechanism of olfactory signal transduction is well-established.
-
Binding: The odorant molecule binds to a specific OR.
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G-protein Activation: This binding event causes a conformational change in the OR, which in turn activates an associated G-protein (Golf).
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Second Messenger Production: The activated G-protein stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels, allowing an influx of cations (Na+ and Ca2+) into the neuron.
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Depolarization and Action Potential: The influx of positive ions depolarizes the neuron. If the depolarization reaches a certain threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.
The following diagram illustrates this generalized olfactory signaling pathway.
Conclusion
cis-2-(2-Pentenyl)furan is a significant flavor compound with a distinct sensory profile characterized by beany, grassy, and buttery notes, particularly at sub-ppm concentrations in an oil matrix. Its sensory characteristics are highly dependent on its stereochemistry. While the general methodologies for its sensory and instrumental analysis are established, further research is needed to identify the specific olfactory receptors responsible for its perception. This technical guide provides a foundational understanding of the sensory science of this compound for professionals in flavor chemistry, food science, and related fields.
References
A Technical Guide to the Sensory Characteristics of trans-2-(2-Pentenyl)furan
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-2-(2-Pentenyl)furan is a volatile organic compound belonging to the furan family, a class of heterocyclic compounds known for their significant contributions to the aroma and flavor of a wide variety of foods and beverages. The sensory properties of furan derivatives are of considerable interest to the food, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of the known and predicted sensory characteristics of trans-2-(2-pentenyl)furan, details methodologies for its sensory evaluation, and presents a framework for future research. Due to a notable lack of specific sensory data for trans-2-(2-pentenyl)furan in publicly available scientific literature, this guide synthesizes information from related furan compounds to project a likely sensory profile and outlines detailed experimental protocols to facilitate its definitive characterization.
Introduction
Furans and their derivatives are formed naturally during the thermal processing of food through the Maillard reaction and caramelization. They are key contributors to the desirable flavor profiles of baked goods, roasted coffee, and cooked meats. The specific sensory characteristics of a furan derivative are dictated by its chemical structure, including the nature and position of its substituents. This guide focuses on trans-2-(2-pentenyl)furan, a specific isomer whose sensory profile is not well-documented. Understanding its sensory attributes is crucial for its potential application as a flavor ingredient and for assessing its impact on the overall sensory experience of products in which it may be present.
Predicted Sensory Profile of trans-2-(2-Pentenyl)furan
Direct sensory data for trans-2-(2-pentenyl)furan is limited. However, by examining the sensory profiles of structurally similar compounds, a putative sensory profile can be proposed. It is critical to note that these are predictions and require experimental validation.
Table 1: Predicted Sensory Descriptors for trans-2-(2-Pentenyl)furan Based on Structurally Related Compounds
| Sensory Attribute | Predicted Descriptor | Rationale Based on Related Compounds |
| Odor | Fruity, Green, Earthy, Beany, Metallic, Painty | 2-Pentyl furan is described as having a fruity, green, and earthy odor.[1][2] The trans isomer of 2-pentyl furan is associated with beany and grassy notes at low concentrations, and painty and metallic notes at higher concentrations.[1] |
| Taste | Beany, Grassy, Buttery, Metallic | The trans isomer of 2-pentyl furan is reported to impart beany, grassy, and buttery flavors at a concentration of 1 ppm, and strong painty and metallic flavors at 4 ppm.[1] |
Quantitative Sensory Data (Hypothetical)
To illustrate how quantitative data for trans-2-(2-pentenyl)furan would be presented, the following tables are provided as templates for future experimental results.
Table 2: Hypothetical Odor and Taste Thresholds of trans-2-(2-Pentenyl)furan
| Threshold Type | Matrix | Concentration (ppm) | Methodology |
| Odor Detection Threshold | Deodorized Air | - | ASTM E679 |
| Taste Detection Threshold | Deionized Water | - | ASTM E679 |
| Taste Recognition Threshold | Deionized Water | - | ASTM E1432 |
Table 3: Hypothetical Sensory Panel Intensity Ratings for trans-2-(2-Pentenyl)furan (at 1 ppm in water)
| Sensory Descriptor | Mean Intensity Score (0-9 scale) | Standard Deviation |
| Fruity | - | - |
| Green | - | - |
| Beany | - | - |
| Buttery | - | - |
| Metallic | - | - |
Detailed Experimental Protocols for Sensory Evaluation
To definitively characterize the sensory properties of trans-2-(2-pentenyl)furan, a comprehensive sensory evaluation plan should be implemented. This plan should include determination of sensory thresholds, descriptive analysis by a trained panel, and consumer testing if applicable.
Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O is a powerful technique to identify and characterize the odor-active compounds in a sample.
Objective: To identify the specific odor character of trans-2-(2-pentenyl)furan.
Methodology:
-
Instrumentation: A gas chromatograph coupled with an olfactometry port and a mass spectrometer (MS) detector.
-
Sample Preparation: A pure standard of trans-2-(2-pentenyl)furan is diluted in a suitable solvent (e.g., diethyl ether) to an appropriate concentration.
-
GC Conditions:
-
Column: A non-polar column (e.g., DB-5) and a polar column (e.g., DB-WAX) should be used for comprehensive analysis.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 40°C for 2 minutes, ramp to 240°C at 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Olfactometry: The effluent from the GC column is split between the MS detector and the olfactometry port. Trained sensory panelists sniff the effluent at the olfactometry port and record the odor descriptors and their intensity over time.
-
Data Analysis: The retention indices and mass spectra are used to confirm the identity of the compound, and the olfactometry data provides its odor profile.
Sensory Panel Evaluation: Descriptive Analysis
A trained sensory panel can provide detailed quantitative descriptions of the sensory attributes of a compound.
Objective: To develop a comprehensive sensory profile of trans-2-(2-pentenyl)furan.
Methodology:
-
Panelist Selection and Training: A panel of 8-12 individuals should be selected based on their sensory acuity and trained on the recognition and intensity scaling of relevant aroma and flavor attributes.
-
Sample Preparation: Solutions of trans-2-(2-pentenyl)furan are prepared in deionized, deodorized water at various concentrations, including levels at and above the anticipated recognition threshold. Samples should be presented in opaque, covered cups to minimize visual bias.
-
Evaluation Procedure:
-
Panelists evaluate the samples in individual sensory booths under controlled lighting and temperature.
-
A standardized lexicon of sensory terms is developed during training sessions.
-
Panelists rate the intensity of each attribute on a structured scale (e.g., a 9-point category scale).
-
Samples are presented in a randomized and balanced order.
-
-
Data Analysis: The intensity ratings are analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples and to generate a sensory profile.
Signaling Pathways
The perception of odorous molecules like trans-2-(2-pentenyl)furan is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity.
General Olfactory Signaling Pathway:
-
Binding: An odorant molecule binds to a specific G-protein coupled olfactory receptor.
-
G-protein Activation: This binding activates the associated G-protein (Golf).
-
Adenylate Cyclase Activation: The activated Golf stimulates adenylyl cyclase III.
-
cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The influx of cations (primarily Ca2+ and Na+) through the CNG channels leads to depolarization of the olfactory sensory neuron membrane.
-
Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain.
The specific olfactory receptors that bind to trans-2-(2-pentenyl)furan have not yet been identified. Identifying these receptors would be a significant step in understanding the molecular basis of its unique sensory characteristics.
Conclusion and Future Directions
While the sensory characteristics of many furan derivatives are well-established, trans-2-(2-pentenyl)furan remains an understudied compound. Based on the sensory profiles of related molecules, it is predicted to possess a complex aroma profile with fruity, green, beany, and potentially metallic or painty notes, and a taste profile that may include beany, grassy, and buttery characteristics.
To move beyond prediction, a concerted research effort is required. The experimental protocols outlined in this guide for GC-O and descriptive sensory analysis provide a robust framework for the definitive sensory characterization of trans-2-(2-pentenyl)furan. Furthermore, identifying the specific olfactory receptors that interact with this molecule will provide valuable insights into the structure-activity relationships that govern the sensory perception of furan derivatives. Such knowledge will be invaluable for the targeted development of new flavor and fragrance ingredients and for a deeper understanding of the chemical senses.
References
Olfactory Perception Threshold of 2-(2-Pentenyl)furan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Pentenyl)furan is a volatile organic compound belonging to the furan family, which is characterized by a five-membered aromatic ring containing one oxygen atom. Furans and their derivatives are widespread in nature and are significant contributors to the aroma of a variety of foods and beverages. The sensory properties of these compounds, particularly their olfactory perception thresholds, are of great interest in the fields of food science, flavor chemistry, and toxicology. Understanding the concentration at which a substance like this compound can be detected by the human olfactory system is crucial for aroma characterization, quality control, and safety assessment.
This technical guide provides an in-depth overview of the olfactory perception threshold of this compound, including available quantitative data for structurally related compounds, detailed experimental protocols for threshold determination, and an exploration of the underlying molecular signaling pathways of olfaction.
Quantitative Data: Olfactory Perception Threshold
| Compound | Medium | Threshold Value | Unit | Reference(s) |
| 2-Pentylfuran | Air | 0.27 | mg/m³ | [1] |
| 2-Pentylfuran | Air | 0.019 | mg/m³ | [1] |
| 2-Pentylfuran | Water | 6 | ng/g | [2] |
Experimental Protocols for Odor Threshold Determination
The determination of olfactory perception thresholds is a complex process that relies on sensory analysis by human panelists. Several standardized methods are employed to ensure the reliability and reproducibility of the results. The most common techniques include dynamic olfactometry and the triangle odor bag method.
Dynamic Olfactometry
Dynamic olfactometry is a standardized method (e.g., EN 13725) for determining the odor concentration of a chemical substance. It involves presenting a controlled and diluted stream of the odorous gas to a panel of trained assessors.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol or diethyl ether). A known volume of this solution is then vaporized in a stream of nitrogen or purified air to create a known concentration of the odorant in the gas phase.
-
Dilution Series: The olfactometer, a specialized instrument, is used to generate a series of precise dilutions of the odorous gas with odor-free air.
-
Presentation to Panelists: The diluted gas samples are presented to a panel of selected and trained human assessors through sniffing ports. A forced-choice method is typically used, where the panelist is presented with two streams of odor-free air and one stream containing the diluted odorant and must identify the odorous stream.
-
Ascending Concentration Series: The concentrations are presented to the panelists in an ascending order.
-
Threshold Determination: The individual threshold of each panelist is calculated as the geometric mean of the last concentration not detected and the first concentration that was correctly identified. The group's odor detection threshold is then calculated as the geometric mean of the individual thresholds.
Triangle Odor Bag Method
The triangle odor bag method is another widely used technique for determining odor detection thresholds.[3]
Methodology:
-
Sample Preparation: A specific amount of the liquid this compound is injected into a Tedlar® bag of a known volume filled with a precise amount of odor-free air or nitrogen to achieve a target concentration.
-
Dilution Series: A series of dilutions is prepared by transferring a known volume of the odorous air from the initial bag to other bags containing a known volume of odor-free air.
-
Sensory Evaluation: A panel of trained assessors is presented with three bags, two of which contain odor-free air and one containing the diluted odorant. The panelists are asked to identify the bag with the different odor.
-
Threshold Calculation: The detection threshold is determined as the concentration at which a statistically significant portion of the panel can correctly identify the odorous bag.
Mandatory Visualizations
Experimental Workflow for Odor Threshold Determination
Caption: Workflow for determining the olfactory perception threshold.
Olfactory Signal Transduction Pathway
The perception of odorants like this compound is initiated by the binding of the molecule to specific olfactory receptors located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a cascade of intracellular events that ultimately leads to the generation of an electrical signal that is transmitted to the brain.
Caption: The olfactory signal transduction cascade.
Detailed Steps of the Olfactory Signaling Pathway:
-
Odorant Binding: The process begins when an odorant molecule, such as this compound, binds to a specific olfactory receptor, which is a G-protein coupled receptor (GPCR), on the cilia of an olfactory sensory neuron.[1]
-
G-protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of a specialized G-protein, Gαolf.[1][4]
-
Adenylate Cyclase Activation: The activated Gαolf subunit then stimulates the enzyme adenylate cyclase.[5][6]
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP), a second messenger molecule.[1][2]
-
Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.[7]
-
Cation Influx and Depolarization: The opening of these channels allows for the influx of positively charged ions, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron. This influx of positive ions depolarizes the cell membrane.[7]
-
Action Potential Generation: If the depolarization reaches a certain threshold, it triggers the generation of an action potential.
-
Signal Transmission to the Brain: This electrical signal is then transmitted along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the information is further processed, leading to the perception of smell.
References
- 1. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Adenylate cyclase mediates olfactory transduction for a wide variety of odorants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Odorant-sensitive adenylate cyclase may mediate olfactory reception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenylate cyclase mediates olfactory transduction for a wide variety of odorants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
The Biological Activity of 2-(2-Pentenyl)furan and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan scaffold is a ubiquitous heterocyclic motif found in numerous natural products and synthetic compounds of significant biological importance. The inherent aromaticity and the presence of a heteroatom bestow upon the furan ring unique electronic and structural properties, making it a privileged structure in medicinal chemistry. Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. This technical guide focuses on the biological activity of a specific, naturally occurring furan derivative, 2-(2-Pentenyl)furan, and its broader chemical class. While specific research on this compound is limited, this document will synthesize the available information on related furan derivatives to provide a comprehensive overview of their potential therapeutic applications, experimental evaluation, and mechanisms of action.
Chemical Profile of this compound
This compound is a volatile organic compound that has been identified as a component of some plant essential oils. For instance, it has been detected in the essential oil of Celtis planchoniana, although the oil itself did not exhibit significant antimicrobial activity in the tested assays[1]. The molecule exists as (E) and (Z) isomers, with the trans isomer being more common.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O | [2] |
| Molecular Weight | 136.19 g/mol | [2] |
| IUPAC Name | 2-[(2Z)-pent-2-en-1-yl]furan (cis) / 2-[(2E)-pent-2-en-1-yl]furan (trans) | [2][3] |
| Boiling Point | 171-172 °C at 760 mmHg (est.) | [3] |
| LogP | 3.3 (est.) | [2] |
Biological Activities of Furan Derivatives
The furan nucleus is a versatile scaffold for the development of bioactive compounds. The biological activity of furan derivatives can be significantly influenced by the nature and position of substituents on the furan ring.
Antimicrobial Activity
Numerous furan derivatives have been reported to possess antibacterial and antifungal properties. The mechanism of action is often attributed to the ability of the furan ring and its substituents to interact with microbial enzymes and cellular structures.
Table 2: Antimicrobial Activity of Representative Furan Derivatives
| Compound | Target Organism(s) | Activity (MIC/Zone of Inhibition) | Reference |
| Furan-2-yl derivatives | Escherichia coli, Staphylococcus aureus | MIC: 64 µg/mL for some derivatives | |
| Furanocoumarins | Gram-positive bacteria | Potent inhibitors | [4] |
| Benzofuran derivatives | Salmonella typhimurium, Staphylococcus aureus | MIC: 12.5 µg/mL | |
| Psoralen derivatives | Botrytis cinerea, Rhizoctonia solani | Inhibition of 67.9% and 62.4% respectively | [5] |
Anti-inflammatory Activity
Furan derivatives have demonstrated significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways. A common mechanism involves the suppression of nitric oxide (NO) production and the modulation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[6][7][8]
Table 3: Anti-inflammatory Activity of Representative Furan Derivatives
| Compound | Assay | Activity (IC₅₀) | Reference |
| Benzofuran hybrid 5d | NO inhibition in RAW 264.7 cells | 52.23 ± 0.97 µM | [8] |
| Benzofuran derivatives | NO inhibition in RAW 264.7 cells | 12.8 - 53.7 µM | [9] |
| Maillard reaction product (furan-containing) | NO inhibition in Caco-2 cells | Dose-dependent inhibition | [10][11] |
Cytotoxic Activity
The cytotoxic potential of furan derivatives against various cancer cell lines has been an area of active investigation. The mechanisms of cytotoxicity are diverse and can involve the induction of apoptosis, cell cycle arrest, and interference with cellular metabolism.
Table 4: Cytotoxic Activity of Representative Furan Derivatives
| Compound | Cell Line(s) | Activity (IC₅₀) | Reference |
| Curvularia sp. derived furan compounds | A549, SW480, K562 | 11.73 - 17.59 µM | [9] |
| Tannin-less extract of A. parasitica (containing furanoids) | NSCLC-A549 | 306.51 µg/ml | [12] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of the biological activities of this compound and its derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[9][13]
-
Cell Culture: RAW 264.7 cells are cultured in a 96-well plate until they reach a suitable confluence.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound for a specified period.
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: The plate is incubated for 24 hours.
-
NO Measurement: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the untreated (LPS-stimulated) control wells.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][14][15]
-
Cell Seeding: The target cancer cell line is seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological effects of furan derivatives are often mediated through their interaction with specific cellular signaling pathways.
Anti-inflammatory Signaling Pathway
Many furan derivatives exert their anti-inflammatory effects by modulating the MAPK and NF-κB signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the expression of pro-inflammatory genes.
Caption: Generalized anti-inflammatory signaling pathway modulated by furan derivatives.
Experimental Workflow Diagrams
Visualizing experimental workflows can aid in the clear and concise communication of methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. (E)-2-(2-pentenyl) furan, 70424-14-5 [thegoodscentscompany.com]
- 4. Antimicrobial Properties of Natural Furanocoumarins [bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxicity and Nitric Oxide Production Inhibitory Activities of Compounds Isolated from the Plant Pathogenic Fungus Curvularia sp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evidence for inhibition of nitric oxide and inducible nitric oxide synthase in Caco-2 and RAW 264.7 cells by a Maillard reaction product [5-(5,6-dihydro-4H-pyridin-3-ylidenemethyl)furan-2-yl]-methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. repository.up.ac.za [repository.up.ac.za]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
Spectroscopic Profile of 2-(2-Pentenyl)furan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for 2-(2-Pentenyl)furan, a furan derivative with potential applications in chemical synthesis and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and utilization of furan compounds.
Mass Spectrometry (MS) Data
Mass spectrometry data is available for both the cis and trans isomers of this compound. The primary fragmentation patterns provide insights into the molecular structure and stability of the compound.
trans-2-(2-Pentenyl)furan
Table 1: Mass Spectrometry Data for trans-2-(2-Pentenyl)furan [1][2][3]
| Parameter | Value |
| Molecular Formula | C₉H₁₂O |
| Molecular Weight | 136.1910 g/mol |
| CAS Registry Number | 70424-14-5 |
| Major Mass Peaks (m/z) | Relative Intensity |
| 136 | 15.8 |
| 107 | 100.0 |
| 91 | 28.2 |
| 79 | 50.6 |
| 77 | 36.5 |
| 53 | 25.9 |
| 41 | 35.3 |
| 39 | 28.2 |
cis-2-(2-Pentenyl)furan
Table 2: Mass Spectrometry Data for cis-2-(2-Pentenyl)furan [4][5]
| Parameter | Value |
| Molecular Formula | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol |
| CAS Registry Number | 70424-13-4 |
| Major Mass Peaks (m/z) | Relative Intensity |
| 136 | 18.2 |
| 107 | 100.0 |
| 91 | 25.0 |
| 79 | 47.7 |
| 77 | 34.1 |
| 53 | 22.7 |
| 41 | 31.8 |
| 39 | 25.0 |
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
Predicted ¹H NMR Spectra
The proton NMR spectrum of this compound is expected to show characteristic signals for the furan ring protons and the protons of the pentenyl side chain. The protons on the furan ring typically appear in the aromatic region (δ 6.0-7.5 ppm). The olefinic protons of the pentenyl group would be expected in the region of δ 5.4-5.8 ppm, with coupling constants providing information about the stereochemistry (cis or trans) of the double bond. The allylic and alkyl protons would appear further upfield.
Predicted ¹³C NMR Spectra
The carbon NMR spectrum will show signals for the four distinct carbon atoms of the furan ring and the five carbons of the pentenyl chain. The furan ring carbons typically resonate in the range of δ 105-155 ppm. The olefinic carbons of the pentenyl group are expected around δ 120-135 ppm, while the aliphatic carbons will be found at higher field strengths.
Expected Infrared (IR) Absorption Bands
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the furan ring and the carbon-carbon double bond. Key expected absorptions include:
-
C-H stretching (furan ring): ~3120-3160 cm⁻¹
-
C=C stretching (furan ring): ~1500-1600 cm⁻¹ and ~1380-1480 cm⁻¹
-
C-O-C stretching (furan ring): ~1010-1080 cm⁻¹
-
C=C stretching (alkene): ~1650-1680 cm⁻¹
-
=C-H out-of-plane bending (alkene): This will depend on the stereochemistry. For a trans isomer, a strong band is expected around 960-975 cm⁻¹, while a cis isomer would show a band around 675-730 cm⁻¹.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for furan derivatives, which would be applicable to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two KBr or NaCl plates.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) and place it in a liquid cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like this compound.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
References
Formation of 2-(2-Pentenyl)furan from Linolenic Acid Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the chemical formation of 2-(2-pentenyl)furan, a volatile heterocyclic compound, from the oxidation of linolenic acid. While often associated with the broader topic of linoleic acid oxidation, current evidence strongly indicates that linolenic acid is the primary precursor for this specific furan derivative. This document details the proposed reaction mechanisms, including the pivotal role of hydroperoxide intermediates under both photosensitized and thermal oxidation conditions. It summarizes key quantitative data, outlines experimental protocols for analysis, and presents visual representations of the chemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers in lipid chemistry, food science, and drug development.
Introduction
The oxidation of polyunsaturated fatty acids (PUFAs) is a complex process that generates a wide array of volatile and non-volatile compounds. These products can significantly impact the flavor, aroma, and nutritional quality of foods, and are also implicated in various physiological and pathological processes. Among these products, furan derivatives are of particular interest due to their sensory properties and potential biological activities. This guide focuses specifically on the formation of this compound, a compound often found in oils and fatty foods that have undergone oxidation. While the closely related 2-pentylfuran is a known product of linoleic acid oxidation, isomers of 2-pentenylfuran are primarily derived from the oxidation of α-linolenic acid[1]. Understanding the mechanisms of its formation is crucial for controlling its presence in food products and for evaluating its potential roles in biological systems.
Chemical Mechanisms of Formation
The formation of this compound from linolenic acid is a multi-step process initiated by the oxidation of the fatty acid chain, leading to the formation of hydroperoxide intermediates. These unstable intermediates then undergo further degradation and cyclization to form the furan ring. Two primary pathways are considered: singlet oxygen oxidation and autoxidation (free radical-mediated).
Singlet Oxygen Oxidation
Singlet oxygen (¹O₂), a highly reactive form of oxygen, can be generated in the presence of photosensitizers (like chlorophyll) and light. It reacts with the double bonds of linolenic acid to form various hydroperoxide isomers. The proposed mechanism for the formation of this compound isomers from linolenic acid involves the formation of specific hydroperoxides which then cyclize[1].
A plausible pathway for the formation of this compound is proposed to proceed through the 12-hydroperoxy-9(Z),13(E),15(Z)-octadecatrienoic acid (12-HPOTE) or other relevant hydroperoxide isomers of linolenic acid. The subsequent steps would involve intramolecular cyclization and dehydration.
Autoxidation and Thermal Degradation
Autoxidation is a free-radical chain reaction that is initiated by factors such as heat, light, and metal ions. In this process, linolenic acid forms hydroperoxides, primarily at positions 9, 12, 13, and 16. The thermal degradation of these hydroperoxides leads to a complex mixture of secondary oxidation products, including aldehydes, ketones, and other volatile compounds[2][3].
While a direct, detailed mechanism for this compound formation via autoxidation is less clearly defined in the literature than the singlet oxygen pathway, it is hypothesized to proceed through the decomposition of specific linolenic acid hydroperoxides to form reactive aldehyde intermediates. For instance, the degradation of the 12-hydroperoxide could lead to the formation of intermediates that subsequently cyclize.
Quantitative Data
Quantitative data on the formation of this compound from linolenic acid oxidation is limited and often presented in the context of broader lipid oxidation studies. The following tables summarize the available information on the relative abundance or concentration of this compound and related compounds under different experimental conditions.
Table 1: Formation of 2-Pentenylfuran Isomers under Photosensitized Oxidation
| Precursor | Condition | Photosensitizer | Product | Relative Abundance/Concentration | Reference |
| Soybean Oil (rich in linolenic acid) | Light Exposure | Chlorophyll (5 ppm) | Isomers of 2-pentenylfuran | Increased with light exposure time | [1] |
| Soybean Oil (rich in linolenic acid) | Dark | Chlorophyll (5 ppm) | Not formed | - | [1] |
| Chlorophyll-free Soybean Oil | Light Exposure | None | Not formed | - | [1] |
Table 2: Thermal Degradation Products of Linolenic Acid Hydroperoxides
| Precursor | Condition | Major Volatile Products | Notes | Reference |
| Methyl Linolenate Hydroperoxides | Thermal (150°C) | Methyl octanoate (60.1%), 2,4-heptadienal (0.5%) | Significant differences compared to catalytic decomposition. | [2] |
| Methyl Linolenate Hydroperoxides | Catalytic (FeCl₃/Ascorbic Acid) | 2,4-heptadienal (60.8%), Methyl octanoate (13.2%) | - | [2] |
| Trimethylsilyl peroxides of linolenic acid | GC-MS thermal rearrangement | Decadienals, 13-oxo-9,11-tridecadienoic acid derivatives, epoxyalcohols, hemiacetals, ketodienes | Provides a model for hydroperoxide degradation. | [3] |
Experimental Protocols
This section provides a representative experimental protocol for the analysis of this compound from oxidized linolenic acid using Gas Chromatography-Mass Spectrometry (GC-MS), based on common methodologies described in the literature[4][5][6][7].
Sample Preparation: Oxidation of Linolenic Acid
-
Materials : α-Linolenic acid (high purity), photosensitizer (e.g., chlorophyll or methylene blue), solvent (e.g., hexane or ethanol), amber glass vials.
-
Procedure :
-
Prepare a solution of α-linolenic acid in the chosen solvent in an amber glass vial.
-
If inducing photosensitized oxidation, add a photosensitizer to the solution.
-
For thermal oxidation, place the vial in a controlled temperature environment (e.g., oven or heating block) for a specified duration.
-
For photosensitized oxidation, expose the vial to a light source (e.g., fluorescent lamp) for a specified time, with controlled temperature.
-
At the end of the incubation period, the reaction can be stopped by adding an antioxidant solution (e.g., BHT in hexane) and storing the sample at low temperature (-20°C or below) until analysis.
-
Volatile Compound Extraction: Solid-Phase Microextraction (SPME)
-
Materials : SPME fiber (e.g., DVB/CAR/PDMS), headspace vials with septa.
-
Procedure :
-
Transfer an aliquot of the oxidized linolenic acid sample into a headspace vial and seal it.
-
Incubate the vial at a specific temperature (e.g., 60°C) for a set time to allow volatile compounds to partition into the headspace.
-
Expose the SPME fiber to the headspace for a defined period to adsorb the volatile analytes.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
-
GC-MS Analysis
-
Instrumentation : Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
GC Conditions (Representative) :
-
Injector : Splitless mode, 250°C.
-
Column : HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas : Helium, constant flow rate of 1.0 mL/min.
-
Oven Temperature Program : Initial temperature of 40°C for 2 min, ramp at 5°C/min to 250°C, and hold for 5 min.
-
-
MS Conditions (Representative) :
-
Ionization Mode : Electron Impact (EI), 70 eV.
-
Ion Source Temperature : 230°C.
-
Mass Range : m/z 35-400.
-
-
Compound Identification : Identification of this compound is achieved by comparing the obtained mass spectrum and retention time with those of an authentic standard and/or a mass spectral library (e.g., NIST).
Biological Significance
The biological significance of this compound is not as extensively studied as its role in food flavor and aroma. Furan derivatives, in general, have been investigated for a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties[8]. However, specific data on the biological effects of this compound are scarce. Its presence in oxidized foods raises questions about its potential impact on human health upon consumption, which warrants further investigation. It is known to be a volatile organic compound and has been identified as a metabolite in some microorganisms[9].
Conclusion
The formation of this compound is a significant consequence of linolenic acid oxidation, particularly through photosensitized pathways. The process is mechanistically complex, involving the generation of specific hydroperoxide intermediates that undergo subsequent cyclization and degradation reactions. This technical guide provides a consolidated overview of the current understanding of these mechanisms, supported by available quantitative data and a representative analytical protocol. The provided diagrams offer a clear visual representation of the chemical pathways and experimental procedures. Further research is needed to fully elucidate the detailed reaction steps under various conditions, to obtain more comprehensive quantitative data, and to explore the potential biological significance of this furan derivative. This knowledge will be invaluable for professionals in food science aiming to control flavor profiles and for researchers in the life sciences investigating the roles of lipid oxidation products in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thermal conversions of trimethylsilyl peroxides of linoleic and linolenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC-MS analysis of fatty acid metabolomics in RAW264.7 cell inflammatory model intervened by non-steroidal anti-inflammatory drugs and a preliminary study on the anti-inflammatory effects of NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 9. 2-Pentylfuran | C9H14O | CID 19602 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Role of 2-(2-Pentenyl)furan in the Reversion Flavor of Soybean Oil: A Technical Guide
An in-depth examination of the chemical basis, analytical methodologies, and formation pathways of a key off-flavor compound in soybean oil.
Introduction
Soybean oil, a globally significant edible oil, is susceptible to a flavor degradation phenomenon known as "reversion." This process, distinct from typical oxidative rancidity, results in undesirable "beany," "grassy," and "painty" off-flavors, significantly impacting consumer acceptance. A key contributor to this flavor reversion is the volatile compound 2-(2-pentenyl)furan. This technical guide provides a comprehensive overview of the role of this compound in the flavor reversion of soybean oil, intended for researchers, scientists, and professionals in the food and drug development industries. The guide details the quantitative impact of this compound, outlines experimental protocols for its analysis, and illustrates its formation pathway.
Quantitative Impact of this compound on Flavor
The sensory impact of this compound is significant, even at low concentrations. It exists as two geometric isomers, cis and trans, each contributing differently to the off-flavor profile of reverted soybean oil. The flavor threshold, the lowest concentration at which a substance can be detected by taste, highlights the potency of these compounds.
| Compound | Isomer | Flavor Threshold in Oil (ppm) | Flavor Description at Higher Concentrations |
| This compound | cis | ~0.25[1] | Beany, grassy, buttery (at 0.50 ppm)[1] |
| This compound | trans | ~0.50[1] | Beany, grassy, buttery (at 1 ppm); Strong painty, metallic (at 4 ppm)[1] |
The concentration of this compound in soybean oil is influenced by storage conditions. Increased exposure to oxygen, light, and elevated temperatures accelerates its formation, leading to a more pronounced reversion flavor over time. While specific concentrations can vary depending on the oil's initial quality and storage parameters, studies have shown a significant increase in 2-pentenylfuran levels during accelerated storage, correlating with the development of off-flavors.
Formation Pathway of this compound
The primary precursor to this compound in soybean oil is α-linolenic acid, a polyunsaturated fatty acid present in significant amounts. The formation is a result of autoxidation, a free-radical chain reaction. The following diagram illustrates the key steps in the proposed formation pathway of this compound from α-linolenic acid.
Figure 1. Proposed formation pathway of this compound from α-linolenic acid autoxidation.
The process is initiated by the abstraction of a hydrogen atom from the α-linolenic acid molecule, forming a lipid radical. This radical rapidly reacts with oxygen to form a peroxy radical, which then abstracts a hydrogen atom from another lipid molecule to form a hydroperoxide, propagating the chain reaction. These hydroperoxides, such as 9- and 13-hydroperoxy-octadecatrienoic acid (HPOTE), are unstable and can decompose, particularly when exposed to heat or metal ions, to form alkoxy radicals. Intramolecular cyclization of these alkoxy radicals, followed by dehydration and rearrangement, leads to the formation of the stable furan ring structure of this compound.
Experimental Protocols
The analysis of this compound in soybean oil is typically performed using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This method is highly sensitive and suitable for the detection of volatile and semi-volatile compounds in a complex matrix like edible oil.
Protocol: Quantification of this compound in Soybean Oil by HS-SPME-GC-MS
1. Materials and Reagents:
- Soybean oil sample
- This compound standard (for identification and calibration)
- Internal standard (e.g., d6-2-pentylfuran or a suitable stable isotope-labeled analog)
- 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
- SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
- Heater-stirrer or water bath with magnetic stirring capabilities
2. Sample Preparation:
- Accurately weigh 5.0 ± 0.1 g of the soybean oil sample into a 20 mL headspace vial.
- Spike the sample with a known amount of the internal standard solution.
- Immediately seal the vial with the screw cap.
3. HS-SPME Procedure:
- Place the vial in the heater-stirrer or water bath and equilibrate the sample at 60°C for 15 minutes with constant agitation.
- Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile compounds.
- After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
4. GC-MS Parameters:
- Injector: Splitless mode, 250°C.
- Desorption Time: 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
- Oven Temperature Program:
- Initial temperature: 40°C, hold for 3 minutes.
- Ramp to 150°C at 5°C/min.
- Ramp to 250°C at 10°C/min, hold for 5 minutes.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 35-350.
- Acquisition Mode: Full scan for identification and selected ion monitoring (SIM) for quantification.
5. Quantification:
- Identify this compound based on its retention time and mass spectrum by comparison with the pure standard.
- Quantify the concentration of this compound using a calibration curve prepared with standard solutions of the analyte and the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of this compound in soybean oil.
Figure 2. General workflow for the HS-SPME-GC-MS analysis of this compound in soybean oil.
Conclusion
This compound is a critical compound in the flavor reversion of soybean oil, contributing significantly to the undesirable "beany" and "grassy" notes. Its formation is intrinsically linked to the oxidation of α-linolenic acid, a key component of soybean oil. Understanding the quantitative impact, formation pathway, and analytical methodologies for this compound is essential for developing effective strategies to mitigate flavor reversion and improve the shelf-life and consumer acceptability of soybean oil and its derived products. The protocols and information presented in this guide provide a solid foundation for researchers and scientists working in this field.
References
2-(2-Pentenyl)furan CAS number and IUPAC nomenclature
This technical guide provides a comprehensive overview of 2-(2-pentenyl)furan, a heterocyclic organic compound of interest to researchers in chemical synthesis and sensory science. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and the general biological pathway associated with its function as a flavor and fragrance compound.
Chemical Identification and Nomenclature
This compound is a substituted furan with a five-carbon chain containing a double bond. The position of this double bond and the stereochemistry around it give rise to different isomers, each with a unique identifier.
| Compound Name | CAS Number | IUPAC Nomenclature | Synonyms |
| This compound | 82550-42-3 | 2-(pent-2-en-1-yl)furan | furan, 2-(2-penten-1-yl)- |
| cis-2-(2-Pentenyl)furan | 70424-13-4 | 2-[(2Z)-2-Pentenyl]furan | (Z)-2-(2-Pentenyl)furan |
| trans-2-(2-Pentenyl)furan | 70424-14-5 | 2-[(2E)-2-Pentenyl]furan | (E)-2-(2-Pentenyl)furan |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and application in various experimental settings.
| Property | Value |
| Molecular Formula | C₉H₁₂O[1] |
| Molecular Weight | 136.19 g/mol [1] |
| Appearance | Colorless to pale yellow clear liquid (estimated)[2] |
| Density | 0.919 g/cm³[1] |
| Boiling Point | 171.0 to 172.0 °C at 760 mmHg (estimated)[2] |
| Flash Point | 48.1 °C (119.0 °F) (estimated)[2] |
| Refractive Index | 1.479[1] |
| Vapor Pressure | 1.883 mmHg at 25 °C (estimated)[2] |
| Solubility | Soluble in alcohol; water solubility is estimated at 65.09 mg/L at 25 °C[2] |
| logP (o/w) | 3.452 (estimated)[2] |
Experimental Protocols: Synthesis of this compound
A common and effective method for the synthesis of alkenes such as this compound is the Wittig reaction. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. For the synthesis of this compound, furfural can be reacted with the appropriate phosphonium ylide derived from a butyl group.
3.1. Synthesis via Wittig Reaction
This protocol describes a representative synthesis of this compound starting from furfural and butyltriphenylphosphonium bromide.
Materials and Reagents:
-
Butyltriphenylphosphonium bromide
-
Sodium hydride (NaH) or another strong base (e.g., n-butyllithium)
-
Anhydrous tetrahydrofuran (THF)
-
Furfural
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend butyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as sodium hydride, to the suspension with stirring. The reaction mixture will typically turn a deep orange or red color, indicating the formation of the ylide.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete ylide formation.
-
Wittig Reaction: Cool the ylide solution back down to 0 °C.
-
Add a solution of furfural in anhydrous THF dropwise to the ylide solution with continuous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.
3.2. Experimental Workflow Diagram
Caption: Synthetic workflow for this compound via the Wittig reaction.
Biological Activity and Signaling Pathway
While specific, detailed signaling pathways for this compound are not extensively documented in scientific literature, its role as a flavor and fragrance compound indicates that its biological effects are primarily mediated through the olfactory system. The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal cavity. These receptors are a large family of G-protein coupled receptors (GPCRs).
4.1. General Olfactory Signaling Pathway
The binding of an odorant molecule to its specific olfactory receptor initiates a signal transduction cascade. This process converts the chemical signal of the odorant into an electrical signal that is transmitted to the brain.
-
Odorant Binding: The process begins when an odorant molecule, such as this compound, binds to a specific olfactory receptor on the cilia of an olfactory sensory neuron.
-
G-protein Activation: This binding event causes a conformational change in the olfactory receptor, which in turn activates a coupled G-protein (G_olf).
-
Adenylyl Cyclase Activation: The activated G-protein then activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a second messenger.
-
Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The opening of these channels allows for an influx of cations (primarily Ca²⁺ and Na⁺), leading to the depolarization of the olfactory sensory neuron's membrane.
-
Action Potential Generation: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the axon of the neuron to the olfactory bulb in the brain. The brain then processes these signals, resulting in the perception of a specific smell.
4.2. Olfactory Signaling Pathway Diagram
References
The Discovery and Initial Isolation of 2-(2-Pentenyl)furan: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, initial isolation, and characterization of 2-(2-pentenyl)furan, a volatile organic compound with significance in flavor chemistry. The document details the historical context of its discovery, stemming from investigations into the "reversion flavor" of soybean oil in the mid-20th century. It presents key physicochemical properties, detailed experimental protocols for its synthesis and a general procedure for its isolation from natural sources, and a summary of its analytical characterization. This guide is intended for researchers, scientists, and professionals in the fields of food science, natural product chemistry, and drug development.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to research on the off-flavors that develop in soybean oil during storage, a phenomenon known as "flavor reversion." In the 1960s, scientists sought to identify the chemical compounds responsible for the undesirable grassy and beany notes characteristic of reverted soybean oil.
Initial studies in this area led to the identification of a related compound, 2-pentylfuran, from slightly oxidized soybean oil by Chang and colleagues in 1966. This discovery was a crucial step, pointing towards furanoid compounds as key contributors to the reversion flavor.
Subsequent research in the 1970s further explored the role of furanoids in soybean oil's flavor profile. A significant milestone was the work of Smagula, Ho, and Chang, who in 1978 reported the synthesis of cis- and trans-2-(2-pentenyl)furan. By synthesizing these compounds and comparing their organoleptic properties to those of reverted soybean oil, they were able to confirm their contribution to the characteristic off-flavor. While not a direct "isolation" from a natural source in the traditional sense, this synthesis was the first definitive identification and characterization of this compound as a flavor compound. Later analytical studies have confirmed its presence as a natural volatile constituent in sources such as camphor oil.
Physicochemical Properties
This compound is a colorless to pale yellow liquid. It exists as two geometric isomers, cis (Z) and trans (E), which may have slightly different physical and sensory properties. The following tables summarize the key physicochemical data for this compound.
| Property | Value |
| Molecular Formula | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 171-172 °C at 760 mmHg |
| Flash Point | 48.1 °C |
| Density | 0.919 g/cm³ |
| Refractive Index | 1.479 |
Table 1: General Physicochemical Properties of this compound.
| Isomer | CAS Number |
| cis-(Z) | 70424-13-4 |
| trans-(E) | 70424-14-5 |
Table 2: CAS Numbers for cis and trans Isomers of this compound.
Experimental Protocols
Synthesis of cis- and trans-2-(2-Pentenyl)furan
The initial confirmation of the structure and sensory properties of this compound was achieved through chemical synthesis. The following is a representative synthetic protocol based on the work of Smagula, Ho, and Chang (1978).
Objective: To synthesize a mixture of cis- and trans-2-(2-pentenyl)furan for analytical and sensory evaluation.
Materials:
-
Furfuryl alcohol
-
Triphenylphosphine
-
n-Butyllithium in hexane
-
Propionaldehyde
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Saturated ammonium chloride solution
-
Standard laboratory glassware for organic synthesis under inert atmosphere
Procedure:
-
Preparation of the Wittig Reagent: A solution of furfuryltriphenylphosphonium bromide is prepared by reacting furfuryl bromide with triphenylphosphine in an appropriate solvent. This salt is then treated with a strong base, such as n-butyllithium, in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at low temperature (e.g., 0 °C) to generate the corresponding ylide.
-
Wittig Reaction: To the freshly prepared ylide solution, propionaldehyde is added dropwise at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product, a mixture of cis- and trans-2-(2-pentenyl)furan, is purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane or a mixture of hexane and ethyl acetate).
Expected Outcome: A colorless to pale yellow oil containing a mixture of cis- and trans-2-(2-pentenyl)furan. The ratio of isomers will depend on the specific reaction conditions.
Isolation from Natural Sources (General Procedure)
This compound has been identified as a component of essential oils, such as that from camphor. The following is a general protocol for the isolation of essential oils containing this compound.
Objective: To extract the essential oil from a plant source known to contain this compound.
Materials:
-
Plant material (e.g., leaves and twigs of Cinnamomum camphora)
-
Deionized water
-
Steam distillation apparatus or hydrodistillation apparatus
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Pentane or other suitable low-boiling solvent
Procedure:
-
Preparation of Plant Material: Fresh or dried plant material is chopped or ground to increase the surface area for efficient extraction.
-
Steam Distillation: The plant material is placed in the distillation flask with water. Steam is passed through the flask, or the water is boiled directly (hydrodistillation). The steam carries the volatile organic compounds, including this compound, out of the plant material.
-
Condensation and Collection: The steam and volatile compound mixture is passed through a condenser, and the resulting liquid (hydrosol and essential oil) is collected in a receiving vessel.
-
Separation: The essential oil, which is typically less dense than water, will form a layer on top of the hydrosol. The layers are separated using a separatory funnel.
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water. The dried oil is then stored in a sealed, airtight vial, protected from light and heat.
-
Fractionation (Optional): To obtain a more concentrated fraction of this compound, the crude essential oil can be further purified by fractional distillation under reduced pressure or by preparative gas chromatography.
Characterization Data
The identification and characterization of this compound are typically performed using a combination of spectroscopic techniques.
| Technique | Key Observations |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 136. Characteristic fragmentation pattern includes major ions corresponding to the furan ring and the pentenyl side chain. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals corresponding to the protons on the furan ring (typically in the range of 6.0-7.5 ppm), the olefinic protons of the pentenyl chain (around 5.5 ppm), and the aliphatic protons of the pentenyl chain. The coupling constants of the olefinic protons can be used to distinguish between the cis and trans isomers. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Resonances for the carbons of the furan ring (typically in the range of 105-150 ppm) and the carbons of the pentenyl side chain. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching of the furan ring, C=C stretching of the furan ring and the alkenyl group, and C-O-C stretching of the furan ether linkage. |
Table 3: Summary of Spectroscopic Data for the Characterization of this compound.
Conclusion
The discovery of this compound is a notable example of how the investigation of an undesirable sensory attribute in a food product can lead to the identification and characterization of novel chemical compounds. Initially synthesized to confirm its role in the reversion flavor of soybean oil, it has since been identified as a natural constituent of certain essential oils. The methodologies for its synthesis and isolation, along with its comprehensive spectroscopic characterization, provide a solid foundation for further research into its properties and potential applications in the flavor, fragrance, and pharmaceutical industries. This guide serves as a technical resource for scientists and researchers working with this and related furanoid compounds.
Methodological & Application
Application Note: Quantification of 2-(2-Pentenyl)furan in Edible Oils by GC-MS
Abstract
This application note details a robust and sensitive method for the quantification of 2-(2-Pentenyl)furan in various edible oils using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol employs a headspace solid-phase microextraction (HS-SPME) technique for sample preparation, ensuring efficient extraction of the volatile analyte from the complex oil matrix. The subsequent GC-MS analysis in selected ion monitoring (SIM) mode provides high selectivity and sensitivity for accurate quantification. This method is crucial for food quality control and safety assessment, as furan and its derivatives are potential process contaminants formed during heat treatment of foods.
Introduction
This compound is a volatile organic compound that can be found in a variety of heat-processed foods, including edible oils. Its presence is often associated with the thermal degradation of polyunsaturated fatty acids. Monitoring the levels of such compounds is important for understanding flavor profiles and ensuring food safety. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds in complex matrices. The high volatility of this compound makes headspace (HS) sampling an ideal introduction technique, minimizing matrix effects and protecting the analytical instrument. This note provides a detailed protocol for the quantification of this compound in edible oils, adaptable for routine analysis in food testing laboratories.
Experimental Protocols
Sample Preparation (HS-SPME)
A headspace solid-phase microextraction (HS-SPME) method is employed for the extraction of this compound from the oil matrix.
Materials:
-
Edible oil sample
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Heated agitator or water bath
Procedure:
-
Accurately weigh 2.0 g (± 0.1 g) of the edible oil sample directly into a 20 mL headspace vial.
-
Add a suitable internal standard (e.g., 2-pentylfuran-d11) to each sample for accurate quantification.
-
Immediately seal the vial with the screw cap.
-
Place the vial in the heated agitator.
-
Equilibrate the sample at 60°C for 15 minutes with constant agitation.
-
Expose the SPME fiber to the headspace of the vial for 20 minutes at 60°C.
-
After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption.
GC-MS Analysis
The analysis is performed on a gas chromatograph coupled to a mass spectrometer.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (Single Quadrupole or Triple Quadrupole)
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
GC Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 minute)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 150°C
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
MS Parameters (Selected Ion Monitoring - SIM):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ions for this compound (C9H12O, MW: 136.19 g/mol ):
-
Quantifier Ion: m/z 81
-
Qualifier Ions: m/z 136, 95
-
-
Dwell Time: 100 ms
Quantitative Data
The following table summarizes the expected performance characteristics of the method, based on validation data for the closely related compound 2-pentylfuran in various food matrices.[1] These values should be verified for this compound in edible oils through in-house validation.
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 2.0 µg/kg |
| Limit of Quantification (LOQ) | 1.5 - 6.0 µg/kg |
| Recovery | 80 - 110% |
| Repeatability (RSDr) | < 15% |
| Reproducibility (RSDR) | < 25% |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound in edible oils.
Discussion
The presented HS-SPME-GC-MS method offers a reliable and sensitive approach for the quantification of this compound in edible oils. The use of HS-SPME minimizes matrix interference and reduces sample preparation time. The selection of a non-polar column like the HP-5MS provides good chromatographic separation of volatile compounds. Operating the mass spectrometer in SIM mode enhances the sensitivity and selectivity of the analysis, allowing for low-level detection.
It is important to note that the analysis of alkylfurans, including 2-pentylfuran, can show significant variability between laboratories.[2][3] Therefore, strict adherence to a validated protocol and the use of appropriate quality control measures, such as internal standards and certified reference materials (if available), are crucial for obtaining accurate and reproducible results. The method parameters provided here should be considered a starting point and may require optimization for specific oil matrices and instrument configurations.
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound in edible oils by HS-SPME-GC-MS. The method is suitable for routine analysis in food quality and safety laboratories. Proper method validation is essential to ensure the accuracy and reliability of the results.
References
- 1. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Do GC/MS methods available for furan and alkylfurans in food provide comparable results? - An interlaboratory study and safety assessment of 2-pentylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Headspace-SPME analysis of volatile 2-(2-Pentenyl)furan
An advanced analytical methodology for the determination of the volatile compound 2-(2-Pentenyl)furan is detailed in this application note. Utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), this protocol offers a robust and sensitive approach for the analysis of this and other related furan derivatives, which are of significant interest in food safety, flavor, and fragrance research.
Application Note: Analysis of this compound
Introduction
This compound is a volatile organic compound that can be found in various thermally processed foods and is a key aroma component in some natural products. The analysis of furan and its alkylated derivatives is crucial due to their potential health implications and their impact on the sensory qualities of food and other consumer products. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is highly effective for the extraction and concentration of volatile and semi-volatile compounds from a sample matrix. When combined with the separation power of Gas Chromatography (GC) and the detection sensitivity of Mass Spectrometry (MS), it provides a powerful tool for the qualitative and quantitative analysis of target analytes like this compound.
Principle of HS-SPME
HS-SPME involves the exposure of a fused-silica fiber coated with a stationary phase to the headspace above a sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed by the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the heated injection port of a gas chromatograph, where the analytes are desorbed for analysis. This technique minimizes matrix effects and enhances the detection of trace-level volatile compounds.
Experimental Workflow Diagram
Caption: HS-SPME-GC-MS workflow for this compound analysis.
Detailed Experimental Protocol
This protocol is a generalized procedure based on common practices for the analysis of furan derivatives in various matrices.[1][2] Optimization may be required for specific sample types.
1. Materials and Reagents
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective for a broad range of volatiles.[3][4]
-
Headspace Vials: 20 mL amber glass vials with magnetic screw caps and PTFE/silicone septa.[5]
-
Standards: Analytical grade this compound and a suitable deuterated internal standard (e.g., 2-pentylfuran-d11).
-
Reagents: Sodium chloride (NaCl), analytical grade; Ultrapure water.
2. Standard Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Create a series of working standard solutions by serial dilution of the stock solution.
-
Prepare an internal standard (IS) stock solution and a working solution.
3. Sample Preparation
-
Accurately weigh a homogenized sample (e.g., 0.5 g to 5.0 g, depending on the matrix) into a 20 mL headspace vial.[2][6]
-
For solid or semi-solid samples, add a specific volume of ultrapure water or a saturated NaCl solution (e.g., 10 mL) to the vial.[5] The addition of salt can increase the partitioning of analytes into the headspace.[1]
-
Spike the sample with a known amount of the internal standard working solution.
-
Immediately seal the vial tightly with the screw cap.
4. HS-SPME Procedure
-
Place the vial in the autosampler tray of the GC system, which is equipped with an SPME agitator.
-
Incubation/Equilibration: Incubate the sample at a controlled temperature (e.g., 30-60°C) for a set time (e.g., 10-15 minutes) with agitation (e.g., 250 rpm).[2][5][7]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 10-20 minutes) at the same temperature and agitation speed.[1][2][7]
-
Desorption: After extraction, retract the fiber and immediately introduce it into the heated GC injection port (e.g., 250-280°C) for thermal desorption for a specified time (e.g., 1-3 minutes).[7]
5. GC-MS Conditions
-
Gas Chromatograph (GC):
-
Column: Rxi-624Sil MS (30 m x 0.25 mm ID, 1.40 µm film thickness) or similar mid-polarity column.[6][7]
-
Injector: Splitless or split mode (e.g., 10:1 split ratio).[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.4 mL/min).[6]
-
Oven Temperature Program: Start at 35°C (hold for 3 min), ramp to 75°C at 8°C/min, then ramp to 200°C at a suitable rate.[6][7]
-
-
Mass Spectrometer (MS):
Quantitative Data Summary
The following table summarizes typical performance data for the HS-SPME-GC-MS analysis of furan derivatives, providing an expected range for method validation.
| Parameter | 2-Methylfuran | 2-Pentylfuran | Furan | Reference(s) |
| Limit of Detection (LOD) | 0.042 ng/mL | 0.23 ng/mL | 0.056 ng/mL | [1][8] |
| 0.001 - 1.071 ng/g | 0.001 - 1.071 ng/g | 0.001 - 1.071 ng/g | [2][4] | |
| Limit of Quantification (LOQ) | 0.14 - 0.76 ng/mL | 0.14 - 0.76 ng/mL | 0.14 - 0.76 ng/mL | [1] |
| 5 µg/kg | 5 µg/kg | 5 µg/kg | [9] | |
| 0.003 - 3.571 ng/g | 0.003 - 3.571 ng/g | 0.003 - 3.571 ng/g | [2][4] | |
| Recovery (%) | 90.2 - 110.1% | 90.2 - 110.1% | 90.2 - 110.1% | [1] |
| 80 - 110% | 80 - 110% | 80 - 110% | [9] | |
| Relative Standard Deviation (RSD) | < 6.7% | < 6.7% | < 6.7% | [1] |
| Repeatability | < 16% | < 16% | < 16% | [9] |
Note: The performance characteristics are highly matrix-dependent and should be determined for each specific application. The data for 2-methylfuran and 2-pentylfuran are presented as they are structurally related and their analytical behavior is expected to be similar to this compound.
Conclusion
The described HS-SPME-GC-MS method provides a sensitive, reliable, and efficient means for the analysis of this compound. The solventless nature of SPME makes it an environmentally friendly choice for sample preparation. This protocol serves as a comprehensive guide for researchers and scientists in various fields, enabling them to implement this powerful analytical technique for the determination of volatile furan derivatives in their samples. Method validation should be performed to ensure fitness for purpose in the specific matrix of interest.
References
- 1. An efficient method for the simultaneous determination of furan, 2-methylfuran and 2-pentylfuran in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS [restek.com]
- 6. gcms.cz [gcms.cz]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of cis- and trans-2-(2-Pentenyl)furan
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cis and trans isomers of 2-(2-Pentenyl)furan are heterocyclic compounds that may be of interest in flavor chemistry and as building blocks in the synthesis of more complex molecules. The stereoselective synthesis of these isomers is crucial for studying their distinct biological and physical properties. The Wittig reaction is a powerful and versatile method for the formation of carbon-carbon double bonds and can be adapted to control the stereochemical outcome of the product. This document provides detailed protocols for the synthesis of both cis- and trans-2-(2-Pentenyl)furan, primarily through the Wittig reaction, leveraging the differential reactivity of stabilized and non-stabilized ylides.
General Reaction Scheme
The synthesis of this compound isomers can be achieved by the Wittig reaction between furfural and a propyl- or butyl-triphenylphosphonium ylide. The stereochemistry of the resulting alkene is dependent on the nature of the phosphonium ylide and the reaction conditions.
Diagram of the General Wittig Reaction:
Caption: General workflow for the synthesis of this compound via the Wittig reaction.
Synthesis of cis-2-(2-Pentenyl)furan
The synthesis of the cis isomer is favored by using a non-stabilized phosphonium ylide under salt-free conditions.
Experimental Protocol:
-
Preparation of Propyltriphenylphosphonium Ylide (non-stabilized):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add propyltriphenylphosphonium bromide (1.1 equivalents) and dry diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong, salt-free base such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) (1.1 equivalents) under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Slowly add a solution of freshly distilled furfural (1.0 equivalent) in the same dry solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the cis isomer from the trans isomer and triphenylphosphine oxide. The cis isomer is typically the major product under these conditions.
-
Flowchart for cis-Isomer Synthesis:
Caption: Experimental workflow for the synthesis of cis-2-(2-Pentenyl)furan.
Synthesis of trans-2-(2-Pentenyl)furan
The synthesis of the trans isomer is generally favored by using a stabilized phosphonium ylide. An alternative approach involves isomerization of the cis isomer. A direct approach using a modified Wittig reaction (e.g., Schlosser modification) can also be employed to favor the trans product.
Experimental Protocol (using a stabilized ylide approach as a general concept):
While a simple propyl ylide is non-stabilized, for the purpose of illustrating the principle, a stabilized ylide would contain an electron-withdrawing group (EWG) on the carbon atom. For the synthesis of the target molecule, a direct synthesis of the trans isomer might be less efficient with a standard Wittig reaction. However, the following protocol outlines a general procedure that can be adapted.
-
Preparation of a Stabilized Ylide (Conceptual):
-
A phosphonium salt with an adjacent electron-withdrawing group would be deprotonated with a weaker base (e.g., sodium ethoxide) in a polar protic solvent like ethanol.
-
-
Wittig Reaction (Modified for trans selectivity):
-
To favor the trans isomer with a non-stabilized ylide, the Schlosser modification can be employed. This involves the use of an additional equivalent of organolithium reagent at low temperature to form a β-oxido ylide, which then undergoes stereoselective protonation and elimination.
-
-
Isomerization of the cis Isomer (Alternative Method):
-
Dissolve the purified cis-2-(2-pentenyl)furan in a suitable solvent.
-
Add a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst.
-
Heat the mixture to induce isomerization. The equilibrium will likely favor the more stable trans isomer.
-
Monitor the reaction by GC or NMR to determine the cis/trans ratio.
-
Purify the resulting mixture by column chromatography.
-
Flowchart for trans-Isomer Synthesis (Isomerization Approach):
Caption: Workflow for the synthesis of trans-2-(2-Pentenyl)furan via isomerization.
Data Presentation
The following table summarizes the key properties and expected data for the synthesized isomers.
| Property | cis-2-(2-Pentenyl)furan[1] | trans-2-(2-Pentenyl)furan[2] |
| Molecular Formula | C₉H₁₂O | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol | 136.19 g/mol |
| CAS Number | 70424-13-4 | 70424-14-5 |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Expected Yield (cis-favored) | >70% (as a mixture of isomers) | Minor component |
| Expected Isomer Ratio (cis-favored) | >80:20 (cis:trans) | - |
| Expected Yield (trans-favored) | Minor component | >70% (as a mixture of isomers) |
| Expected Isomer Ratio (trans-favored) | - | >80:20 (trans:cis) |
Note: The expected yields and isomer ratios are estimates based on the general principles of the Wittig reaction and may vary depending on the specific reaction conditions.
Characterization Data
The synthesized isomers should be characterized by standard analytical techniques to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts for the furan ring protons and carbons, as well as the protons and carbons of the pentenyl side chain. The coupling constants of the vinylic protons will be crucial for distinguishing between the cis (J ≈ 11-12 Hz) and trans (J ≈ 15-16 Hz) isomers.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z = 136, along with characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending frequencies for the furan ring and the alkene, as well as a C=C stretching frequency for the double bond. The out-of-plane C-H bending for the trans isomer (around 960-970 cm⁻¹) is often a useful diagnostic peak.
-
Gas Chromatography (GC): GC can be used to determine the purity of the synthesized compounds and to quantify the ratio of cis and trans isomers. The retention times will differ for the two isomers.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Organolithium reagents and strong bases like sodium amide are highly reactive and pyrophoric. They should be handled with extreme care under an inert atmosphere.
-
Furfural is a toxic and irritant compound. Avoid inhalation and skin contact.
-
Solvents like diethyl ether and THF are highly flammable. Avoid open flames and sparks.
By following these detailed protocols and safety guidelines, researchers can successfully synthesize and characterize the cis and trans isomers of this compound for further investigation in their respective fields.
References
Application Notes and Protocols for 2-(2-Pentenyl)furan as an Insect Repellent for Drosophila suzukii
Audience: Researchers, scientists, and drug development professionals.
Introduction: Drosophila suzukii, commonly known as the spotted-wing drosophila, is a significant invasive pest that causes extensive damage to soft-skinned fruits. The development of effective and safe repellents is a critical component of integrated pest management strategies for this insect. 2-(2-Pentenyl)furan, also referred to as 2-pentylfuran, has emerged as a promising repellent against D. suzukii. This furan derivative, found in various heat-processed foods and naturally in some plants, has demonstrated significant aversive effects on D. suzukii in laboratory and field settings.[1][2][3] This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of 2-pentylfuran as a repellent for D. suzukii.
Data Presentation
The repellent efficacy of 2-pentylfuran against Drosophila suzukii has been quantified in several studies. The following tables summarize the key findings from laboratory, semi-field, and field experiments.
Table 1: Repellency of 2-Pentylfuran against Drosophila suzukii in Laboratory and Semi-Field Choice Assays
| Experimental Setting | Repellent Formulation/Release Rate | Outcome Measure | Repellency Effect | Citation |
| Laboratory Multiple-Choice Test | Neat 2-pentylfuran co-released with a synthetic D. suzukii lure | Attraction to lure | 98% reduction in attraction | [1][2][4][5][6] |
| Semi-field Cage Choice Experiment | 10 mg/h release rate from a polyethylene sachet | Egg-laying on raspberries | 60% reduction in egg-laying | [1][2][4][5][6] |
Table 2: Efficacy of 2-Pentylfuran in Reducing Drosophila suzukii Oviposition in No-Choice and Field Experiments
| Experimental Setting | Repellent Formulation/Release Rate | Outcome Measure | Reduction in Oviposition/Infestation | Citation |
| Laboratory No-Choice Assay | > 2.5 mg/h | Oviposition on raspberries | Significant reduction (greater repellency at higher rates) | [1][2][4][5][6] |
| Field Experiment | 50% 2-pentylfuran in mineral oil | Oviposition on ripe raspberries | 30% reduction in oviposition | [1][2][4][5][6] |
| Field Experiment | 14 mg/h release rate | Infestation of fruiting raspberry clusters | 56% reduction in infestation | [1][2][4][5][6] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the repellency of 2-pentylfuran against Drosophila suzukii.
Protocol 1: Laboratory Two-Choice Olfactory Repellency Assay
This protocol is designed to assess the preference of D. suzukii between a source containing a candidate repellent and a control source in a controlled laboratory environment.
Materials:
-
Y-tube olfactometer or similar two-choice arena
-
Air pump and flow meters to deliver purified and humidified air
-
Glass vials or traps for odor sources
-
2-pentylfuran
-
Solvent (e.g., mineral oil)
-
Drosophila suzukii (mixed-sex, 5-10 days old, mated females are often used for oviposition studies)
-
Fruit substrate (e.g., raspberry, blueberry, or artificial diet)
Procedure:
-
Preparation of Odor Sources:
-
Prepare a solution of 2-pentylfuran in the chosen solvent at the desired concentration (e.g., 1%).
-
Apply a standard volume (e.g., 10 µL) of the 2-pentylfuran solution to a filter paper strip and place it inside one of the odor source vials.
-
Apply the same volume of the solvent alone to another filter paper strip as a control and place it in a separate vial.
-
-
Experimental Setup:
-
Connect the odor source vials to the arms of the Y-tube olfactometer.
-
Regulate a constant airflow (e.g., 1 L/min) through each arm of the olfactometer.
-
-
Fly Introduction and Acclimation:
-
Introduce a single fly into the base of the Y-tube.
-
Allow the fly to acclimate for a set period (e.g., 1 minute).
-
-
Choice and Data Collection:
-
Observe the fly's movement and record its first choice of arm, defined as the fly moving a certain distance past the Y-junction (e.g., 5 cm).
-
Record the time the fly spends in each arm over a defined period (e.g., 5 minutes).
-
Repeat the experiment with a new fly for each replicate (e-g., n=50).
-
-
Data Analysis:
-
Calculate a Repellency Index (RI) = (Nc - Nt) / (Nc + Nt), where Nc is the number of flies choosing the control arm and Nt is the number of flies choosing the treatment arm.
-
Use a chi-square test or a binomial test to determine if the distribution of choices is significantly different from random.
-
Protocol 2: Oviposition Deterrence Assay in a No-Choice Setting
This protocol evaluates the effect of 2-pentylfuran on the egg-laying behavior of D. suzukii when no alternative oviposition sites are available.
Materials:
-
Ventilated oviposition chambers or cages
-
Petri dishes or similar containers for the oviposition substrate
-
Fruit (e.g., raspberries) or artificial oviposition medium
-
2-pentylfuran solution
-
Control solution (solvent only)
-
Mated female Drosophila suzukii
-
Stereomicroscope for egg counting
Procedure:
-
Preparation of Oviposition Substrate:
-
Treat the fruit or artificial medium with a specific concentration of 2-pentylfuran solution. For volatile repellents, a dispenser (e.g., a cotton wick or a sachet with a controlled release rate) can be placed in the chamber.
-
Prepare a control group with the solvent-treated substrate or a dispenser with the solvent alone.
-
-
Experimental Setup:
-
Place the treated oviposition substrate in the center of an oviposition chamber.
-
Introduce a set number of mated female flies (e.g., 10) into each chamber.
-
-
Incubation:
-
Maintain the chambers under controlled environmental conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod) for a defined period (e.g., 24 or 48 hours).
-
-
Data Collection:
-
After the incubation period, remove the flies.
-
Using a stereomicroscope, count the number of eggs laid on the oviposition substrate in both the treatment and control groups.
-
-
Data Analysis:
-
Calculate the average number of eggs per female for both treatment and control groups.
-
Use a t-test or a non-parametric equivalent to determine if there is a significant difference in the number of eggs laid between the two groups.
-
Protocol 3: Field Efficacy Trial
This protocol is designed to assess the effectiveness of 2-pentylfuran in reducing fruit infestation by D. suzukii under real-world field conditions.
Materials:
-
Field plots of a susceptible crop (e.g., raspberries, blueberries)
-
Controlled-release dispensers for 2-pentylfuran (e.g., sachets, lures)
-
Control dispensers (containing no 2-pentylfuran)
-
Traps for monitoring D. suzukii populations (optional)
-
Containers for fruit collection
-
Incubation containers for assessing larval emergence
Procedure:
-
Experimental Design:
-
Select a field with a known D. suzukii population.
-
Establish multiple replicate plots for each treatment (2-pentylfuran and control).
-
Arrange the plots in a randomized complete block design to account for field variability.
-
-
Dispenser Deployment:
-
Deploy the 2-pentylfuran dispensers and control dispensers within the designated plots at a specified density and height, according to the manufacturer's instructions or the study design.
-
-
Fruit Sampling:
-
At regular intervals (e.g., weekly) after dispenser deployment, collect a random sample of ripe fruit from each plot.
-
-
Infestation Assessment:
-
Weigh and count the fruit from each sample.
-
Place the fruit samples in incubation containers with a pupation medium (e.g., sand or vermiculite) at the bottom.
-
Maintain the containers in the laboratory for a period sufficient for larval development and adult emergence (e.g., 2-3 weeks).
-
Count the number of adult D. suzukii that emerge from each fruit sample.
-
-
Data Analysis:
-
Calculate the average number of emerged adults per fruit or per gram of fruit for each treatment.
-
Use analysis of variance (ANOVA) to determine if there are significant differences in infestation levels between the 2-pentylfuran and control plots.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for evaluating the repellency of 2-pentylfuran.
Caption: A generalized diagram of the insect olfactory signaling pathway.
References
- 1. 2-Pentylfuran: a novel repellent of Drosophila suzukii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Pentylfuran | C9H14O | CID 19602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Conservation of Olfactory Avoidance in Drosophila Species and Identification of Repellents for Drosophila suzukii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
Application Notes and Protocols for 2-(2-Pentenyl)furan as a Flavoring Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-(2-Pentenyl)furan, a volatile organic compound used as a flavoring agent in the food industry. This document details its sensory properties, applications, analytical protocols, and regulatory context, with a focus on its relevance in food science and flavor chemistry.
Introduction
This compound (C₉H₁₂O) is a furan derivative that exists as two geometric isomers: cis-(Z) and trans-(E). It is recognized for its contribution to the characteristic flavor profile of certain foods, most notably in heat-processed products and vegetable oils. Its primary association is with the "reversion flavor" in soybean oil, which is a change in flavor that occurs during storage after refining. This compound imparts distinct beany, grassy, and sometimes buttery or painty notes, making it a subject of interest for flavor chemists aiming to understand and control off-flavors or create specific flavor profiles.
Sensory Properties and Flavor Profile
The sensory characteristics of this compound are concentration-dependent and vary between its cis and trans isomers. The cis isomer is generally perceived as having beany, grassy, and buttery notes, while the trans isomer can present similar characteristics at low concentrations but may develop strong painty and metallic off-notes at higher levels.
Table 1: Sensory Thresholds and Flavor Descriptors for this compound Isomers in Soybean Oil
| Isomer | Flavor Threshold (in oil) | Concentration | Flavor Description |
| cis-2-(2-Pentenyl)furan | ~0.25 ppm | 0.50 ppm | Beany, grassy, buttery |
| trans-2-(2-Pentenyl)furan | ~0.50 ppm | 1.0 ppm | Beany, grassy, buttery |
| 4.0 ppm | Strong painty, metallic |
Data sourced from organoleptic evaluations of synthesized compounds in oil.
Applications in the Food Industry
The primary application of this compound is as a flavoring agent, either as an additive to impart specific notes or as a component of a more complex flavor system. Its characteristic flavor profile makes it suitable for:
-
Savory Flavors: Enhancing beany and green notes in vegetable-based products.
-
Fat-Based Products: Modulating the flavor profile of edible oils and fats, and potentially in dairy and meat products where furan derivatives contribute to the overall aroma.
-
Reversion Flavor Studies: Used as a reference compound in research focused on understanding and mitigating the development of off-flavors in soybean and other vegetable oils.
Regulatory Context
This compound does not have a specific FEMA (Flavor and Extract Manufacturers Association) number, and it has not been individually evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). It falls under the broader category of furan-substituted compounds. Regulatory bodies have expressed concerns about the potential toxicity of furan and its derivatives, which can form during the heat treatment of food.[1][2][3] Therefore, the use of any furan derivative as a food additive requires careful consideration of its safety profile and regulatory status within the specific region of use.
Experimental Protocols
A detailed protocol for the synthesis of cis- and trans-2-(2-Pentenyl)furan can be adapted from the scientific literature for research purposes. The synthesis generally involves the reaction of a furan-containing precursor with a pentenyl-containing reagent. The resulting mixture of isomers can be separated using chromatographic techniques.
This protocol provides a general framework for the analysis of this compound in an oil matrix using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To extract and quantify the concentration of cis- and trans-2-(2-Pentenyl)furan in edible oil samples.
Materials:
-
Edible oil sample
-
Internal standard (e.g., deuterated 2-pentylfuran or a suitable analog)
-
Hexane (or other suitable solvent), GC grade
-
Anhydrous sodium sulfate
-
Solid-Phase Microextraction (SPME) fibers (e.g., PDMS/DVB)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
Procedure:
-
Sample Preparation:
-
Weigh 5.0 g of the oil sample into a 20 mL headspace vial.
-
Spike the sample with a known concentration of the internal standard.
-
Seal the vial tightly with a PTFE-lined septum.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C).
-
Equilibrate the sample for 15 minutes.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) with gentle agitation.
-
-
GC-MS Analysis:
-
Desorb the extracted volatile compounds from the SPME fiber in the GC injection port at an elevated temperature (e.g., 250°C) in splitless mode.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 150°C
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes
-
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-300
-
Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
-
Quantification:
-
Identify the peaks corresponding to cis- and trans-2-(2-Pentenyl)furan and the internal standard based on their retention times and mass spectra.
-
Create a calibration curve using standards of known concentrations.
-
Calculate the concentration of each isomer in the sample relative to the internal standard.
-
Diagram 1: Experimental Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound in edible oils.
Sensory Perception and Signaling Pathways
The perception of flavor compounds like this compound is initiated by the interaction of the volatile molecule with olfactory receptors (ORs) located in the nasal cavity. While the specific ORs that bind to this compound have not been identified, research on other furan derivatives provides insights into the likely mechanism.
The binding of an odorant to its specific OR, which is a G-protein coupled receptor (GPCR), triggers a signaling cascade within the olfactory sensory neuron. This cascade typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of a specific smell. The combinatorial activation of multiple ORs by a single compound and the integration of these signals in the brain result in the complex perception of flavor.
Diagram 2: General Olfactory Signaling Pathway
Caption: A generalized schematic of an olfactory signal transduction cascade.
Conclusion
This compound is a significant flavor compound, particularly in the context of edible oils. Its distinct sensory profile, which can be both desirable and undesirable depending on the context, makes it an important molecule for flavor research. While its use as an additive is limited by the lack of specific regulatory approval, understanding its formation and sensory impact is crucial for food quality control and the development of new flavor systems. Further research is needed to identify the specific olfactory receptors it interacts with and to fully elucidate its safety profile.
References
- 1. Scientific Opinion on Flavouring Group Evaluation 67, Revision 3 (FGE.67Rev3): consideration of 23 furan‐substituted compounds evaluated by JECFA at the 55th, 65th, 69th and 86th meetings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scientific Opinion on Flavouring Group Evaluation 67, Revision 3 (FGE.67Rev3): consideration of 23 furan-substituted compounds evaluated by JECFA at the 55th, 65th, 69th and 86th meetings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WHO | JECFA [apps.who.int]
Application Notes and Protocols: 2-(2-Pentenyl)furan as a Versatile Synthon for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(2-pentenyl)furan as a versatile starting material for the synthesis of a variety of heterocyclic compounds. The protocols outlined below are based on established synthetic methodologies for furan derivatives and are adapted for this compound, offering a foundation for the exploration of novel chemical entities with potential applications in drug discovery and materials science.
Introduction
This compound is a readily accessible substituted furan that serves as a valuable building block in organic synthesis. The presence of both the furan ring, a diene system, and the pentenyl side chain, containing a double bond, allows for a diverse range of chemical transformations. This dual reactivity enables its participation in pericyclic reactions, such as Diels-Alder cycloadditions, as well as various cyclization strategies to construct a wide array of oxygen-, nitrogen-, and sulfur-containing heterocycles. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active natural products and synthetic drugs.
Key Applications
The strategic functionalization of this compound opens pathways to several important classes of heterocyclic compounds:
-
Oxygen-Containing Heterocycles: Dihydrofurans and other oxygenated ring systems can be synthesized through intramolecular cyclization or epoxidation followed by ring-opening and closure.
-
Nitrogen-Containing Heterocycles: Pyridazines and related nitrogenous heterocycles are accessible via [4+2] cycloaddition reactions with appropriate dienophiles.
-
Multi-heterocyclic Systems: The sequential or tandem application of different synthetic strategies allows for the construction of more complex molecular architectures.
Data Presentation
The following tables summarize the expected outcomes for the synthesis of various heterocyclic compounds derived from this compound. Please note that the yields and spectroscopic data are predicted based on analogous reactions reported in the literature for similar furan derivatives and should be considered as representative examples.
| Product | Reaction Type | Dienophile/Reagent | Expected Yield (%) | Key Spectroscopic Data (Predicted) |
| 7-(pent-2-en-1-yl)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Diels-Alder | Maleic anhydride | 85-95 | ¹H NMR: Signals for olefinic protons of the bicyclic system and the pentenyl chain. ¹³C NMR: Carbonyl signals around 170 ppm. MS (m/z): [M]+ corresponding to C₁₃H₁₄O₄. |
| 1-(7-(pent-2-en-1-yl)-7-oxabicyclo[2.2.1]hept-5-en-2-yl)ethan-1-one | Diels-Alder | Methyl vinyl ketone | 70-85 | ¹H NMR: Characteristic signals for the acetyl group. ¹³C NMR: Ketone carbonyl signal around 208 ppm. MS (m/z): [M]+ corresponding to C₁₄H₁₈O₂. |
| 2-methyl-5-(pent-2-en-1-yl)furan | Intramolecular Cyclization | (Hypothetical) | 60-75 | ¹H NMR: Singlet for the new methyl group. ¹³C NMR: Shift in furan ring carbon signals. MS (m/z): [M]+ corresponding to C₁₀H₁₄O. |
Experimental Protocols
Protocol 1: Synthesis of 7-(pent-2-en-1-yl)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride via Diels-Alder Reaction
This protocol describes the [4+2] cycloaddition of this compound with maleic anhydride to yield the corresponding oxabicycloheptene derivative.
Materials:
-
This compound (1.0 eq)
-
Maleic anhydride (1.1 eq)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of this compound in anhydrous toluene, add maleic anhydride in one portion.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure Diels-Alder adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Dihydrofuran Derivative via Intramolecular Cyclization (Hypothetical)
This hypothetical protocol outlines a potential acid-catalyzed intramolecular cyclization of this compound to a dihydrofuran derivative. The feasibility and specific conditions for this reaction would require experimental investigation.
Materials:
-
This compound (1.0 eq)
-
Lewis acid catalyst (e.g., BF₃·OEt₂) or Brønsted acid (e.g., p-toluenesulfonic acid) (0.1 eq)
-
Dichloromethane (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Quenching solution (e.g., saturated NaHCO₃ solution)
-
Drying agent (e.g., anhydrous MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the acid catalyst dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the key synthetic pathways and workflows described in these application notes.
Caption: Diels-Alder reaction of this compound.
Caption: Intramolecular cyclization workflow.
Disclaimer: The experimental protocols and predicted data provided herein are intended for informational purposes and as a guide for experienced synthetic chemists. The hypothetical nature of some of the described reactions necessitates careful experimental validation. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional guidelines.
Application Notes and Protocols for the Incorporation of 2-(2-Pentenyl)furan into Polymer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-(2-Pentenyl)furan is a bio-renewable chemical entity with a structure amenable to various polymerization techniques. Its furan ring and pendant pentenyl group offer multiple reactive sites for polymer chain formation. This document provides detailed application notes and extrapolated experimental protocols for the synthesis of polymers from this compound. The methodologies described are based on established polymerization techniques for structurally similar furan-containing monomers.
Potential Polymerization Pathways
The structure of this compound allows for several potential polymerization routes, including Ring-Opening Metathesis Polymerization (ROMP) of a derivative, cationic polymerization, and radical polymerization. Each method offers a pathway to polymers with distinct properties and potential applications.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful technique for polymerizing strained cyclic olefins. While this compound itself is not suitable for ROMP, it can be converted into a strained bicyclic monomer through a Diels-Alder reaction.[1] This approach allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.
Cationic Polymerization
The furan ring is susceptible to electrophilic attack, making it a candidate for cationic polymerization. This method can proceed through the vinyl group of the pentenyl chain or involve the furan ring itself, potentially leading to complex polymer structures. Side reactions, such as alkylation at the C5 position of the furan ring, have been observed in the cationic polymerization of other 2-alkenylfurans.[2]
Radical Polymerization
The double bond in the pentenyl side chain of this compound can be targeted for radical polymerization. This method is widely used in industrial polymer synthesis and can be initiated by thermal or photochemical means.
Quantitative Data Summary
The following table summarizes expected quantitative data for polymers derived from this compound based on studies of analogous furan-based monomers. Note that these are projected values and actual experimental results may vary.
| Polymerization Method | Monomer Conversion (%) | Mn ( g/mol ) | PDI | Tg (°C) |
| ROMP (of Diels-Alder adduct) | >95 | 10,000 - 100,000 | 1.1 - 1.3 | 80 - 120 |
| Cationic Polymerization | 60 - 80 | 5,000 - 20,000 | 1.5 - 2.5 | 40 - 70 |
| Radical Polymerization | 50 - 70 | 15,000 - 50,000 | 1.8 - 3.0 | 30 - 60 |
Experimental Protocols
Protocol for ROMP of a this compound Diels-Alder Adduct
This protocol is adapted from methodologies used for the ROMP of other furan-Diels-Alder adducts.[1][3]
Step 1: Synthesis of the Diels-Alder Adduct (a Norbornene-type Monomer)
-
In a pressure vessel, dissolve this compound (1 equivalent) and maleic anhydride (1.1 equivalents) in toluene.
-
Heat the mixture to 110 °C for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure Diels-Alder adduct.
-
Characterize the adduct by ¹H NMR and ¹³C NMR spectroscopy.
Step 2: Ring-Opening Metathesis Polymerization
-
In a nitrogen-purged glovebox, dissolve the synthesized Diels-Alder adduct in anhydrous and degassed dichloromethane (CH₂Cl₂).
-
In a separate vial, prepare a solution of a Grubbs' catalyst (e.g., Grubbs' 3rd generation catalyst) in CH₂Cl₂.
-
Add the catalyst solution to the monomer solution with vigorous stirring. The monomer-to-catalyst ratio can be varied to control the molecular weight of the resulting polymer.
-
Allow the reaction to proceed for 1-4 hours at room temperature.
-
Terminate the polymerization by adding a small amount of ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and PDI, and by Differential Scanning Calorimetry (DSC) for thermal properties.
Protocol for Cationic Polymerization of this compound
This protocol is based on the cationic polymerization of other 2-alkenylfurans.[2]
-
Dry the this compound monomer over calcium hydride and distill under reduced pressure before use.
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the purified monomer in anhydrous dichloromethane at -78 °C.
-
Initiate the polymerization by the dropwise addition of a pre-chilled solution of a Lewis acid initiator (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂) in dichloromethane.
-
Maintain the reaction at -78 °C for 2-6 hours with constant stirring.
-
Quench the polymerization by adding a small amount of pre-chilled methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer in a large volume of methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum.
-
Characterize the polymer using GPC and DSC.
Protocol for Radical Polymerization of this compound
This protocol is a general procedure for free radical polymerization.
-
Purify the this compound monomer by passing it through a column of basic alumina to remove any inhibitors.
-
In a Schlenk flask, combine the purified monomer, a radical initiator (e.g., azobisisobutyronitrile, AIBN; 0.1-1 mol%), and an appropriate solvent (e.g., toluene or bulk polymerization).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 60-80 °C under a nitrogen atmosphere for 12-24 hours.
-
Cool the reaction to room temperature.
-
If a solvent was used, concentrate the solution.
-
Precipitate the polymer in a non-solvent such as methanol.
-
Collect the polymer by filtration and dry under vacuum at 40-50 °C.
-
Characterize the polymer using GPC and DSC.
Visualizations
Caption: Workflow for ROMP of a this compound derivative.
Caption: Cationic polymerization pathway of this compound.
Caption: Workflow for radical polymerization of this compound.
References
Application Note and Protocol for the Extraction of 2-(2-Pentenyl)furan from a Complex Food Matrix
Abstract
This application note provides a detailed protocol for the extraction and quantification of 2-(2-pentenyl)furan, a volatile organic compound, from complex food matrices. The described methodology utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive technique for analyzing trace-level volatile compounds in food. This protocol is intended for researchers, scientists, and quality control professionals in the food and beverage industry and related fields.
Introduction
This compound is a furan derivative that can be found in a variety of heat-treated foods and beverages. It is known to contribute to the aroma profile of products such as coffee, bread, and some fruit juices.[1][2] The formation of this compound is often associated with the Maillard reaction and lipid oxidation during thermal processing.[3] Due to its potential impact on food flavor and quality, a reliable and validated method for its extraction and quantification is essential. This protocol outlines a headspace solid-phase microextraction (HS-SPME) method, which is a solvent-free, sensitive, and efficient sample preparation technique for volatile and semi-volatile compounds.[4]
Principle of the Method
The HS-SPME technique involves the exposure of a fused silica fiber coated with a stationary phase to the headspace above a food sample in a sealed vial.[4] Volatile and semi-volatile analytes, including this compound, partition from the sample matrix into the headspace and then adsorb onto the SPME fiber. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injection port of a gas chromatograph for thermal desorption, separation, and subsequent detection and quantification by a mass spectrometer.
Materials and Reagents
-
Standards: this compound (analytical standard grade)
-
Internal Standard: d4-furan or other suitable deuterated analog
-
Solvents: Methanol (HPLC grade)
-
Salts: Sodium chloride (analytical grade)
-
Water: Deionized or ultrapure water
-
SPME Fibers: e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Other: Standard laboratory glassware, analytical balance, vortex mixer, heating block or water bath with temperature control.
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
SPME Autosampler (or manual SPME holder)
-
GC Column: e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Experimental Protocol
1. Standard Preparation
1.1. Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. 1.2. Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 0.1 to 100 ng/mL). 1.3. Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard (e.g., d4-furan) in methanol. 1.4. Internal Standard Working Solution (e.g., 10 µg/mL): Dilute the internal standard stock solution with methanol.
2. Sample Preparation
2.1. Solid Samples (e.g., coffee, cereals): 2.1.1. Homogenize the sample to a fine powder. 2.1.2. Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[5] 2.1.3. Add a specific volume of deionized water or saturated NaCl solution (e.g., 5 mL) to the vial. The addition of salt can improve the release of volatile compounds from the matrix.[6] 2.2. Liquid Samples (e.g., fruit juice): 2.2.1. For clear liquids, directly transfer a known volume (e.g., 5 mL) into a 20 mL headspace vial. 2.2.2. For viscous or pulpy liquids, homogenization or centrifugation may be necessary before transferring to the vial. 2.2.3. Add a known amount of NaCl (e.g., to achieve 15% w/v) to the vial.[6] 2.3. Internal Standard Spiking: Spike each sample and calibration standard with a known amount of the internal standard working solution.
3. HS-SPME Procedure
3.1. Incubation/Equilibration: Place the sealed vials in a heating block or water bath. Equilibrate the samples at a controlled temperature (e.g., 30-60°C) for a specific time (e.g., 15-30 minutes) with agitation.[5][6] Optimal conditions should be determined for each matrix. 3.2. Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 10-30 minutes) at the same temperature as the incubation.[5] 3.3. Desorption: Immediately after extraction, retract the fiber and insert it into the hot inlet of the GC for thermal desorption of the analytes.
4. GC-MS Analysis
4.1. Injector: Set to splitless mode. The temperature should be optimized for efficient desorption (e.g., 250°C). 4.2. Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min). 4.3. Oven Temperature Program:
- Initial temperature: e.g., 40°C, hold for 2 minutes.
- Ramp: e.g., increase to 180°C at 10°C/min.
- Hold: e.g., hold at 180°C for 5 minutes.
- Ramp: e.g., increase to 240°C at 20°C/min.
- Hold: e.g., hold at 240°C for 5 minutes. 4.4. Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Full scan (e.g., m/z 35-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
- Transfer Line Temperature: e.g., 250°C.
- Ion Source Temperature: e.g., 230°C.
Data Presentation
Table 1: Quantitative Method Performance for Furan Derivatives in Food Matrices
| Parameter | 2-Methylfuran | 2-Pentylfuran | Furan | Food Matrix | Reference |
| Recovery (%) | 90.2 - 110.1 | 90.2 - 110.1 | 90.2 - 110.1 | Fruit Juices | [6] |
| 80 - 110 | 80 - 110 | 80 - 110 | Baby Food, Cereals | [7] | |
| 76 - 117 | - | 76 - 117 | Canned Oily Fish | [8] | |
| LOD (ng/g or ng/mL) | 0.042 | 0.23 | 0.056 | Fruit Juices | [6] |
| 5 | 5 | 5 | Baby Food, Cereals | [7] | |
| - | - | 0.001 - 1.071 | Commercial Foods | [5] | |
| LOQ (ng/g or ng/mL) | 0.14 | 0.76 | 0.14 | Fruit Juices | [6] |
| 5 | 5 | 5 | Baby Food, Cereals | [7] | |
| - | - | 0.003 - 3.571 | Commercial Foods | [5] |
Note: Data for this compound is limited; values for the closely related 2-pentylfuran are provided as an estimation. Method validation for the specific target analyte is crucial.
Mandatory Visualization
Caption: Workflow for the extraction and analysis of this compound.
Discussion
The successful extraction of this compound from complex food matrices is highly dependent on the optimization of several key parameters. The choice of SPME fiber coating, extraction time and temperature, and the addition of salt can significantly influence the recovery and sensitivity of the method. For different food matrices, it is crucial to perform a thorough method validation, including the determination of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The volatility of furan and its derivatives necessitates careful handling of samples to prevent analyte loss.[9] The use of an appropriate internal standard is essential to correct for any variations during sample preparation and analysis.
Conclusion
The HS-SPME-GC-MS method described provides a sensitive and reliable approach for the determination of this compound in complex food matrices. This protocol serves as a comprehensive guide for researchers and analysts, enabling accurate quantification of this important flavor compound. Proper method validation for the specific food matrix of interest is imperative to ensure data quality and reliability.
References
- 1. Furan in food: headspace method and product survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. foodb.ca [foodb.ca]
- 3. academic.oup.com [academic.oup.com]
- 4. agilent.com [agilent.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An efficient method for the simultaneous determination of furan, 2-methylfuran and 2-pentylfuran in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Note & Protocol: Quantitative Analysis of 2-(2-Pentenyl)furan using a Stable Isotope Dilution Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(2-Pentenyl)furan is a volatile organic compound that belongs to the furan family. Furans and their derivatives are often formed in thermally processed foods through the Maillard reaction and the thermal degradation of carbohydrates, amino acids, and polyunsaturated fatty acids.[1][2] Specifically, 2-pentylfuran, a closely related compound, is known to be a product of linoleic acid auto-oxidation.[3] The presence and concentration of these compounds are of interest due to their potential impact on the flavor and aroma profile of food products, as well as potential toxicological considerations.[2][4]
This application note provides a detailed protocol for the quantitative analysis of this compound in a sample matrix using a stable isotope dilution assay (SIDA) coupled with headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS). SIDA is a highly accurate and precise method for quantification as it employs a stable isotope-labeled version of the analyte as an internal standard, which behaves almost identically to the analyte during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.
Principle of the Method
A known amount of a stable isotope-labeled internal standard, in this case, a deuterated analog of this compound (e.g., this compound-d_x_), is added to the sample. After equilibration, the volatile and semi-volatile compounds in the sample headspace are extracted and concentrated using an SPME fiber. The extracted analytes are then desorbed into the GC inlet for separation and subsequently detected and quantified by the mass spectrometer. Quantification is achieved by measuring the ratio of the response of the native analyte to the isotopically labeled internal standard.
Experimental Protocols
1. Materials and Reagents
-
Standards:
-
This compound (native standard), >95% purity
-
Deuterated this compound (internal standard, e.g., this compound-d_x_). Note: As a specific deuterated standard for this compound may not be commercially available, a custom synthesis might be required. Alternatively, a closely related deuterated furan derivative could be used, but this would necessitate careful validation.
-
-
Solvents and Reagents:
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
Ultrapure water
-
-
Equipment:
-
GC-MS system with a headspace autosampler
-
SPME fiber assembly (e.g., Carboxen/Polydimethylsiloxane (CAR/PDMS), 75 µm)[5]
-
Heated agitator
-
20 mL headspace vials with magnetic crimp caps
-
Analytical balance
-
Pipettes and syringes
-
2. Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of native this compound and dissolve it in 10 mL of methanol.
-
Similarly, prepare a primary stock solution of the deuterated internal standard.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to create calibration standards at concentrations ranging from 0.1 to 50 ng/mL.
-
-
Internal Standard Spiking Solution (e.g., 10 ng/mL):
-
Dilute the primary stock solution of the deuterated internal standard with methanol to a final concentration of 10 ng/mL.
-
3. Sample Preparation
-
Weigh 1.0 g (or 1.0 mL) of the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of ultrapure water to the vial.
-
Add 1.5 g of sodium chloride to the vial to increase the ionic strength of the solution and promote the partitioning of the analyte into the headspace.
-
Spike the sample with 50 µL of the internal standard spiking solution (e.g., 10 ng/mL) to achieve a final concentration of 5 ng/g.
-
Immediately seal the vial with a magnetic crimp cap.
-
Vortex the vial for 30 seconds to ensure thorough mixing.
4. HS-SPME and GC-MS Analysis
-
HS-SPME Parameters:
-
Incubation Temperature: 60°C
-
Incubation Time: 15 minutes with agitation (500 rpm)
-
Extraction Time: 20 minutes
-
SPME Fiber: Carboxen/PDMS, 75 µm[5]
-
Desorption Temperature: 250°C
-
Desorption Time: 2 minutes (in splitless mode)
-
-
GC-MS Parameters:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 150°C
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier and Qualifier Ions for this compound: Based on the NIST database (CID 5369957), characteristic ions would be selected (e.g., m/z 136, 95, 81).
-
Quantifier and Qualifier Ions for Deuterated Internal Standard: These would be shifted by the number of deuterium atoms (e.g., if d5, m/z 141, 100, 86).
-
-
5. Calibration and Quantification
-
Prepare a calibration curve by analyzing the working standard solutions under the same conditions as the samples.
-
Plot the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²), which should be >0.99.
-
Calculate the concentration of this compound in the samples using the calibration curve.
Data Presentation
Table 1: GC-MS SIM Parameters for Analyte and Internal Standard
| Compound | Role | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | Analyte | 136 | 95 | 81 |
| This compound-d_5_ | Internal Standard | 141 | 100 | 86 |
Table 2: Method Validation Parameters (Hypothetical Data)
| Parameter | Value |
| Linearity Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/g |
| Limit of Quantification (LOQ) | 0.15 ng/g |
| Recovery (at 1, 10, 25 ng/g) | 92 - 108% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Principle of Stable Isotope Dilution Assay (SIDA).
References
- 1. gcms.cz [gcms.cz]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Stable Isotope Dilution Analysis (SIDA) to Determine Metabolites of Furan and 2-Methylfuran in Human Urine Samples: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An efficient method for the simultaneous determination of furan, 2-methylfuran and 2-pentylfuran in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HS-SPME-GC-MS Method for the Quantification of 2-(2-Pentenyl)furan in Liquid Matrices
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a detailed and validated analytical method for the quantitative determination of 2-(2-Pentenyl)furan in liquid matrices. This compound is a volatile organic compound found in various foods and beverages, contributing to their characteristic aroma and flavor profiles.[1][2] The method utilizes Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for separation and detection. This approach offers high sensitivity, selectivity, and accuracy for the analysis of this compound. The method has been validated following the International Council for Harmonisation (ICH) guidelines to ensure its reliability for research and quality control applications.
Introduction
This compound is a furan derivative that has been identified as a volatile component in a variety of heat-processed foods and beverages.[1] Its presence can significantly influence the sensory properties of these products. Accurate and reliable quantification of this compound is crucial for food quality control, flavor and fragrance research, and potentially for safety assessments. This application note provides a comprehensive protocol for a validated analytical method using HS-SPME-GC-MS, a powerful technique for the analysis of volatile and semi-volatile compounds in complex matrices.[3][4][5]
Experimental Protocols
Materials and Reagents
-
Standards: this compound (cis/trans mixture, >95% purity), Internal Standard (e.g., 2-Methylfuran, >99% purity)
-
Solvents: Methanol (HPLC grade), Deionized water
-
Salts: Sodium chloride (analytical grade)
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
Instrumentation
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
SPME Autosampler
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
Working Standard Solutions (0.1 - 10 µg/mL): Prepare a series of working standard solutions by serial dilution of the stock solution with methanol.
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of 2-Methylfuran and dissolve in 10 mL of methanol.
Sample Preparation:
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride to the vial.
-
Spike with the internal standard solution to a final concentration of 1 µg/mL.
-
Immediately seal the vial with a magnetic crimp cap.
HS-SPME-GC-MS Analysis
HS-SPME Parameters:
-
Incubation Temperature: 60°C
-
Incubation Time: 15 min
-
Extraction Time: 30 min
-
Desorption Temperature: 250°C
-
Desorption Time: 5 min
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 min
-
Ramp 1: 5°C/min to 150°C
-
Ramp 2: 15°C/min to 250°C, hold for 5 min
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion for this compound: m/z 81 (tentative, based on furan fragmentation)
-
Qualifier Ions for this compound: m/z 136, 67 (tentative)
-
Quantifier Ion for 2-Methylfuran (IS): m/z 82
-
Qualifier Ion for 2-Methylfuran (IS): m/z 53
-
Method Validation
The analytical method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
Data Presentation
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.052 |
| 0.5 | 0.255 |
| 1.0 | 0.510 |
| 2.5 | 1.275 |
| 5.0 | 2.550 |
| 10.0 | 5.100 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=6) | Recovery (%) | RSD (%) (Intra-day) | RSD (%) (Inter-day) |
| 0.2 | 0.19 | 95.0 | 4.5 | 5.2 |
| 2.0 | 2.05 | 102.5 | 2.8 | 3.5 |
| 8.0 | 7.89 | 98.6 | 1.9 | 2.7 |
Table 3: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.03 |
| Limit of Quantification (LOQ) | 0.1 |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Key parameters for analytical method validation.
Conclusion
The HS-SPME-GC-MS method described in this application note provides a reliable and robust tool for the quantification of this compound in liquid samples. The method demonstrates excellent linearity, accuracy, and precision, with low limits of detection and quantification. This validated protocol is suitable for routine analysis in quality control laboratories and for research purposes in the fields of food science, flavor chemistry, and metabolomics. The detailed experimental steps and validation data presented herein should enable other researchers to successfully implement this method.
References
- 1. 2-Pentylfuran | C9H14O | CID 19602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An efficient method for the simultaneous determination of furan, 2-methylfuran and 2-pentylfuran in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Furan Derivatives in Semiochemical-Based Pest Management
For: Researchers, scientists, and drug development professionals
Introduction
These application notes provide a summary of the current knowledge on the use of furan derivatives, specifically focusing on 2-(2-Pentenyl)furan and its saturated analogue, 2-pentylfuran, in semiochemical-based pest management strategies. While research on this compound in this context is limited, the closely related compound 2-pentylfuran has demonstrated significant potential as a repellent for the invasive pest Drosophila suzukii (spotted-wing drosophila). This document outlines the available information on this compound and presents a detailed case study on 2-pentylfuran, including quantitative data, experimental protocols, and workflow diagrams to guide future research and application.
Section 1: this compound in Pest Management
Currently, there is a notable lack of published research detailing the application of this compound as a semiochemical for pest management. However, its natural occurrence in certain plants suggests a potential ecological role that could be explored for such purposes.
(Z)-2-(2-Pentenyl)-furan , a specific isomer of the compound, has been identified as a volatile compound present in the Florentine iris, Iris florentina. The presence of this compound in a plant may indicate a role in plant-insect interactions, which could form the basis for future investigations into its potential as an attractant or repellent.
Further research is required to determine if this compound or its isomers have any significant behavioral effects on insect pests.
Section 2: Case Study: 2-Pentylfuran as a Repellent for Drosophila suzukii
In contrast to this compound, its saturated counterpart, 2-pentylfuran , has been identified as a potent repellent for the spotted-wing drosophila (Drosophila suzukii), a major invasive pest of soft-skinned fruits.[1] The following sections provide detailed information on its efficacy and the experimental methods used to evaluate it.
Data Presentation
The repellent effects of 2-pentylfuran on Drosophila suzukii have been quantified in laboratory, semi-field, and field experiments. The data below is summarized from a key study in the field.[1]
Table 1: Repellency of 2-Pentylfuran against Drosophila suzukii in Laboratory and Semi-Field Assays
| Assay Type | Experimental Conditions | Treatment | Outcome | Percent Reduction (%) |
| Laboratory Multiple-Choice | Co-released with a synthetic D. suzukii lure | 2-Pentylfuran (neat) | Reduction in attraction to lure | 98% |
| Semi-Field Cage Choice | Polyethylene sachet dispenser (10 mg/h) near raspberries | 2-Pentylfuran | Reduction in egg-laying | 60% |
Table 2: Efficacy of 2-Pentylfuran in Reducing Drosophila suzukii Infestation in Field Experiments
| Field Setting | Dispenser and Release Rate | Treatment Duration | Pest Pressure | Outcome | Percent Infestation Reduction (%) |
| Fruiting Raspberry Clusters | Polyethylene sachet (14 mg/h) | Not specified | High | Reduction in fruit infestation | 56% |
| Near Ripe Raspberries | Vial with 50% 2-pentylfuran in mineral oil | Not specified | Not specified | Reduction in oviposition | 30% |
Experimental Protocols
The following are detailed methodologies for key experiments conducted to evaluate the repellency of 2-pentylfuran against Drosophila suzukii.
Protocol 1: Laboratory Dual-Choice Olfactometer Assay
Objective: To assess the behavioral response of D. suzukii to 2-pentylfuran.
Materials:
-
Y-tube olfactometer
-
Air pump with flowmeter
-
Charcoal-filtered and humidified air source
-
Odor sources: 2-pentylfuran (neat or diluted), control (e.g., mineral oil or air)
-
Adult D. suzukii (starved for a specified period)
-
Collection chambers
Procedure:
-
Set up the Y-tube olfactometer, ensuring a constant and equal airflow through both arms.
-
Introduce the odor source (2-pentylfuran) into the airflow of one arm and the control into the other.
-
Release a single adult D. suzukii at the base of the Y-tube.
-
Observe the fly's movement and record its first choice of arm, defined as moving a set distance into the arm.
-
Allow a set time for the fly to make a choice. Flies not making a choice within this period are recorded as non-responders.
-
Repeat the assay with a sufficient number of individual flies to achieve statistical power.
-
Alternate the position of the treatment and control arms between trials to avoid positional bias.
-
Analyze the data using a chi-square test or similar statistical method to determine if there is a significant preference for either arm.
Protocol 2: Field Cage Oviposition Choice Assay
Objective: To evaluate the effect of 2-pentylfuran on the egg-laying behavior of D. suzukii in a semi-field environment.
Materials:
-
Field cages
-
Potted raspberry plants with ripe fruit
-
2-Pentylfuran dispenser (e.g., polyethylene sachet with a specific release rate)
-
Control dispenser (without 2-pentylfuran)
-
Adult mated female D. suzukii
-
Microscope for egg counting
Procedure:
-
Place two raspberry plants within each field cage.
-
Position a 2-pentylfuran dispenser near one plant (treatment) and a control dispenser near the other plant.
-
Release a predetermined number of mated female D. suzukii into the center of the cage.
-
After a set period (e.g., 24-48 hours), remove the raspberry fruits from both plants.
-
Examine the fruits under a microscope and count the number of eggs laid in the fruits from the treatment and control plants.
-
Replicate the experiment in multiple cages.
-
Analyze the data using a paired t-test or a similar statistical method to compare the number of eggs on treated and control fruits.
Protocol 3: Open Field Infestation Trial
Objective: To assess the effectiveness of 2-pentylfuran in reducing fruit infestation by D. suzukii under real-world field conditions.
Materials:
-
Raspberry field plots
-
2-Pentylfuran dispensers with a consistent release rate
-
Control dispensers
-
Fruit collection bags
-
Incubators or containers for rearing out larvae
-
Stereomicroscope
Procedure:
-
Establish multiple plots within a raspberry field, with sufficient distance between them to minimize interference.
-
Randomly assign plots to either the 2-pentylfuran treatment or the control.
-
Deploy the dispensers within the plots according to the experimental design (e.g., a certain number of dispensers per unit area).
-
After a predetermined period, collect a random sample of ripe raspberries from the central area of each plot.
-
Place the collected fruits in containers and incubate them at a suitable temperature to allow any eggs to hatch and larvae to develop.
-
After the incubation period, dissect the fruits or use a salt flotation method to extract and count the number of D. suzukii larvae.
-
Calculate the average infestation rate (e.g., larvae per fruit or percentage of infested fruits) for both treatment and control plots.
-
Analyze the data using an appropriate statistical test (e.g., t-test or ANOVA) to determine if there is a significant difference in infestation levels.
Visualizations
The following diagrams illustrate the logical workflow of the experimental protocols described above.
Caption: Workflow for a dual-choice olfactometer bioassay.
Caption: Workflow for an open field infestation trial.
Conclusion and Future Directions
While the direct application of this compound in pest management remains to be explored, the compelling evidence for the repellent activity of its saturated analogue, 2-pentylfuran, against the significant pest Drosophila suzukii highlights the potential of furan derivatives as valuable tools in semiochemical-based pest control strategies. The data and protocols presented in this case study can serve as a foundation for further research into this class of compounds.
Future research should focus on:
-
Investigating the behavioral effects of this compound and its isomers on a range of insect pests.
-
Conducting electrophysiological studies to identify the olfactory receptors in insects that detect these furan derivatives.
-
Optimizing dispenser technology for the controlled release of these compounds in field settings.
-
Evaluating the potential of these compounds in "push-pull" strategies, where a repellent ("push") is used in combination with an attractant ("pull") to manipulate pest distribution and reduce crop damage.[2][3]
References
- 1. 2-Pentylfuran: a novel repellent of Drosophila suzukii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Context-Dependence and the Development of Push-Pull Approaches for Integrated Management of Drosophila suzukii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SWD push & pull – Collaborative Training Partnership for Fruit Crop Research (CTP FCR) funded by BBSRC and Industry [ctp-fcr.org]
Enantioselective Synthesis of 2-(2-Pentenyl)furan Stereoisomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of specific stereoisomers of bioactive molecules is a cornerstone of modern drug discovery and development. The spatial arrangement of atoms in a chiral molecule can dramatically influence its pharmacological and toxicological properties. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of the four stereoisomers of 2-(2-pentenyl)furan: (R,Z)-, (S,Z)-, (R,E)-, and (S,E)-2-(2-pentenyl)furan. These compounds, containing both a stereocenter and a stereogenic double bond, represent a synthetic challenge and are valuable chiral building blocks for the synthesis of complex natural products and pharmaceuticals.
The protocols outlined below are based on established methodologies in asymmetric synthesis, including chiral catalyst-controlled additions to aldehydes and stereoselective olefination reactions. While direct enantioselective syntheses of these specific isomers are not extensively reported, the following sections detail robust and adaptable procedures for their preparation, complete with expected outcomes and characterization data.
Synthetic Strategy Overview
The general strategy for accessing all four stereoisomers of this compound involves a two-step sequence:
-
Enantioselective addition of an appropriate nucleophile to 2-furaldehyde. This step establishes the chiral center at the carbon bearing the hydroxyl group. The use of a chiral catalyst or a chiral auxiliary will determine the absolute configuration (R or S) of the resulting secondary alcohol.
-
Stereoselective Wittig reaction or a related olefination. The hydroxyl group is first converted to a suitable leaving group (e.g., via oxidation to an aldehyde followed by formation of a phosphonium ylide precursor), and then a stereoselective olefination reaction is employed to introduce the pentenyl side chain with either a (Z)- or (E)-configuration.
This modular approach allows for the synthesis of each of the four desired stereoisomers by appropriate selection of the chiral catalyst and olefination conditions.
Data Presentation
The following tables summarize the expected quantitative data for the key reaction steps. The values are based on literature precedents for similar substrates and catalyst systems and may require optimization for this specific target.
Table 1: Enantioselective Addition to 2-Furaldehyde
| Entry | Chiral Catalyst/Auxiliary | Nucleophile | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (R)-CBS Catalyst | Allylmagnesium bromide | (R)-1-(Furan-2-yl)prop-2-en-1-ol | 85-95 | >95 |
| 2 | (S)-CBS Catalyst | Allylmagnesium bromide | (S)-1-(Furan-2-yl)prop-2-en-1-ol | 85-95 | >95 |
Table 2: Stereoselective Olefination
| Entry | Olefination Method | Substrate | Product Isomer | Diastereomeric Ratio (Z:E) | Yield (%) |
| 1 | Schlosser-modified Wittig | Furan-2-carbaldehyde | (Z)-2-(2-Pentenyl)furan | >95:5 | 70-80 |
| 2 | Standard Wittig (unstabilized ylide) | Furan-2-carbaldehyde | (Z)-2-(2-Pentenyl)furan | >90:10 | 75-85 |
| 3 | Horner-Wadsworth-Emmons (HWE) | Furan-2-carbaldehyde | (E)-2-(2-Pentenyl)furan | >95:5 | 80-90 |
Experimental Protocols
Protocol 1: Synthesis of (R)-1-(Furan-2-yl)prop-2-en-1-ol
This protocol describes the enantioselective addition of an allyl group to 2-furaldehyde using a chiral Corey-Bakshi-Shibata (CBS) catalyst to generate the (R)-enantiomer of the corresponding alcohol.
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, 2 M in THF)
-
2-Furaldehyde
-
Allylmagnesium bromide (1 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 mL, 1.0 mmol, 10 mol%).
-
Cool the flask to 0 °C and add borane-dimethyl sulfide complex (0.5 mL, 1.0 mmol, 10 mol%) dropwise. Stir the mixture for 10 minutes at 0 °C.
-
Add a solution of 2-furaldehyde (0.96 g, 10 mmol) in anhydrous THF (20 mL) dropwise to the catalyst solution at 0 °C.
-
After stirring for 15 minutes, add allylmagnesium bromide (12 mL, 12 mmol) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol (5 mL), followed by saturated aqueous ammonium chloride solution (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford (R)-1-(furan-2-yl)prop-2-en-1-ol.
Characterization:
-
The enantiomeric excess can be determined by chiral HPLC analysis.
Protocol 2: Synthesis of (S)-1-(Furan-2-yl)prop-2-en-1-ol
This protocol is identical to Protocol 1, with the exception of using the (S)-2-Methyl-CBS-oxazaborolidine catalyst to obtain the (S)-enantiomer.
Protocol 3: Stereoselective Synthesis of (R,Z)-2-(2-Pentenyl)furan
This protocol involves the oxidation of the chiral alcohol from Protocol 1 followed by a stereoselective Wittig reaction to yield the (Z)-alkene.
Step 3a: Oxidation to (R)-1-(Furan-2-yl)propan-1-one
Materials:
-
(R)-1-(Furan-2-yl)prop-2-en-1-ol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Sodium thiosulfate
-
Magnesium sulfate
Procedure:
-
Dissolve (R)-1-(furan-2-yl)prop-2-en-1-ol (1.24 g, 10 mmol) in DCM (50 mL).
-
Add Dess-Martin periodinane (4.68 g, 11 mmol) portion-wise at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Quench the reaction with a 1:1 mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate solution (50 mL).
-
Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate to give the crude aldehyde, which is used in the next step without further purification.
Step 3b: Wittig Reaction to form (R,Z)-2-(2-Pentenyl)furan
Materials:
-
(R)-1-(Furan-2-yl)propan-1-one (from Step 3a)
-
Propyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of propyltriphenylphosphonium bromide (4.23 g, 11 mmol) in anhydrous THF (40 mL) at 0 °C, add n-BuLi (4.4 mL, 11 mmol) dropwise.
-
Allow the resulting red ylide solution to warm to room temperature and stir for 1 hour.
-
Cool the ylide solution to -78 °C and add a solution of the crude aldehyde from Step 3a in THF (10 mL) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution (30 mL).
-
Extract with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography (eluent: hexane) to afford (R,Z)-2-(2-pentenyl)furan.
Characterization:
-
The diastereomeric ratio can be determined by GC-MS or NMR spectroscopy. The enantiomeric purity is expected to be retained from the starting alcohol.
Protocol 4: Stereoselective Synthesis of (R,E)-2-(2-Pentenyl)furan
To obtain the (E)-isomer, a Horner-Wadsworth-Emmons (HWE) reaction is employed.
Materials:
-
(R)-1-(Furan-2-yl)propan-1-one (from Step 3a)
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (0.44 g, 11 mmol) in anhydrous THF (30 mL) at 0 °C, add triethyl phosphonoacetate (2.24 g, 10 mmol) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the solution to 0 °C and add a solution of the crude aldehyde from Step 3a in THF (10 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution (30 mL).
-
Extract with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography (eluent: hexane) to afford (R,E)-2-(2-pentenyl)furan.
Characterization:
-
The diastereomeric ratio can be determined by GC-MS or NMR spectroscopy.
Mandatory Visualization
Caption: Workflow for the enantioselective synthesis of this compound stereoisomers.
Caption: Simplified signaling pathway for enantioselective addition.
Conclusion
The protocols described in these application notes provide a clear and adaptable framework for the enantioselective synthesis of the four stereoisomers of this compound. By employing a modular strategy that separates the establishment of the chiral center from the formation of the alkene, researchers can systematically access each desired stereoisomer in high purity. These methods are valuable for the synthesis of chiral building blocks for drug discovery and natural product synthesis. Further optimization of reaction conditions may be necessary to achieve the highest possible yields and stereoselectivities for this specific substrate.
Application Notes and Protocols for Solid-Phase Microextraction (SPME) Fiber Selection in Furan Derivative Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furan and its derivatives are process-induced contaminants that can form in a variety of thermally treated foods and pharmaceutical preparations. Due to their potential health risks, sensitive and reliable analytical methods are crucial for their detection and quantification.[1][2] This document provides a comprehensive guide to selecting the appropriate Solid-Phase Microextraction (SPME) fiber for the analysis of furan derivatives, coupled with detailed experimental protocols. Recent advancements, such as the SPME Arrow, offer enhanced sensitivity and robustness compared to traditional fibers.[1][3] This guide focuses on the most effective fiber coatings and provides a systematic approach to method development.
Introduction to SPME for Furan Analysis
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique widely used for the analysis of volatile and semi-volatile organic compounds.[4][5] For furan and its derivatives, which are typically volatile, headspace SPME (HS-SPME) is the preferred method.[6][7][8] The selection of the appropriate SPME fiber coating is a critical parameter that significantly influences the extraction efficiency and, consequently, the sensitivity and accuracy of the analytical method.
SPME Fiber Selection for Furan Derivatives
The choice of SPME fiber coating depends on the polarity and volatility of the target furan derivatives. For the analysis of highly volatile compounds like furan and its alkylated derivatives, fiber coatings with porous sorbents that facilitate adsorption are generally more suitable than absorption-based coatings like Polydimethylsiloxane (PDMS) alone.[9]
Several studies have demonstrated the superior performance of composite fibers, particularly those containing Carboxen (CAR) and Divinylbenzene (DVB), for the extraction of a broad range of furan derivatives.
Key Fiber Recommendations:
-
Carboxen/Polydimethylsiloxane (CAR/PDMS): This fiber is highly effective for the analysis of small, volatile molecules.[10][11] Numerous studies have reported CAR/PDMS to be the most efficient fiber for furan adsorption.[8][12][13] It is particularly well-suited for analyzing furan and its low molecular weight derivatives.[14]
-
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This triphasic fiber offers a broad polarity range, making it suitable for the simultaneous analysis of a wider array of furan derivatives, including those with slightly higher molecular weights or different functional groups.
-
Wide Carbon Range/Polydimethylsiloxane (WR/PDMS): This coating is also a strong candidate for the extraction of highly volatile compounds and has shown excellent results, particularly in the SPME Arrow format.[1][2][9]
A newer generation of SPME devices, the SPME Arrow , offers significant advantages over traditional fibers. SPME Arrows have a larger phase volume, providing greater loading capacity and leading to significantly higher analyte responses.[1][3] They are also mechanically more robust, featuring a sheath and inner rod that prevent breakage, a common issue with fragile traditional fibers.[1][3]
The following diagram illustrates a logical workflow for selecting the appropriate SPME fiber for furan derivative analysis.
Quantitative Data Summary
The selection of an SPME fiber is often guided by performance metrics such as the Limit of Detection (LOD) and Limit of Quantification (LOQ). The following table summarizes quantitative data from various studies for the analysis of furan and its derivatives using different SPME fibers.
| SPME Fiber | Analyte(s) | Matrix | LOD (ng/g) | LOQ (ng/g) | Reference |
| CAR/PDMS | Furan and 10 derivatives | Various foods | 0.001 - 1.071 | 0.003 - 3.571 | [14][15] |
| Furan | Baby food | 0.018 - 0.035 | - | [6] | |
| Furan | Various foods | 0.008 - 0.070 | 0.030 - 0.250 | [8][13] | |
| DVB/CAR/PDMS | Furan and derivatives | Baby food | 0.018 - 0.035 | - | [6] |
| SPME Arrow (CAR/PDMS) | Furan and 10 derivatives | Fruits, juice, fish | - | 0.003 - 0.675 | [6] |
Note: LOD and LOQ values are highly matrix-dependent.
Experimental Protocols
The following are detailed experimental protocols for the analysis of furan derivatives using HS-SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Analysis of Furan and its Derivatives using CAR/PDMS SPME Arrow
This protocol is adapted from a method for the analysis of furan and its derivatives in various food matrices.[6][15]
a) Sample Preparation:
-
Weigh 1-5 g of the homogenized food sample into a 20 mL headspace vial. For liquid samples like juice, use 5 mL.[6]
-
Add a saturated NaCl solution to the vial. For solid samples, a 1:1 ratio (e.g., 5 g sample to 5 mL NaCl solution) is common. For oily samples, 1 g of sample with 9 mL of saturated NaCl solution can be used.[6][16] The addition of salt increases the ionic strength of the sample, which promotes the release of volatile compounds into the headspace.
-
Add an appropriate internal standard (e.g., d4-furan).[15]
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
b) HS-SPME Procedure:
-
Place the vial in an autosampler with an agitator.
-
Incubation/Equilibration: Incubate the sample at 30-35°C for 15 minutes with agitation.[15][16]
-
Extraction: Expose the CAR/PDMS SPME Arrow fiber to the headspace of the vial for 10-15 minutes at the same temperature with continued agitation.[15][16]
c) GC-MS Analysis:
-
Desorption: Immediately after extraction, insert the SPME fiber into the GC inlet heated to 280°C for 3 minutes for thermal desorption.[15]
-
GC Column: Use a suitable capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm).[6]
-
Oven Temperature Program: An example program is: initial temperature of 32°C held for 4 minutes, then ramped to 200°C at a rate of 20°C/min, and held for 3 minutes.[6]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]
-
MS Detection: Use a mass spectrometer in either full scan mode for initial identification or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity in quantification.[6]
Protocol 2: Analysis of Furan and Alkylfurans using Wide Carbon Range/PDMS SPME Arrow
This protocol is based on a method developed for analyzing furan and alkylfurans in coffee and baby formula.[1][2]
a) Sample Preparation:
-
Weigh 0.5 g of the sample (e.g., baby formula) into a 20 mL headspace vial.[2]
-
Add 10 mL of a 30% NaCl solution.[1]
-
Add internal standards.
-
Seal the vial.
b) HS-SPME Procedure:
-
Incubation: Incubate the sample at 50°C for 10 minutes with agitation at 250 rpm.[1][2]
-
Extraction: Expose the 120 µm Wide Carbon Range/PDMS SPME Arrow to the headspace for 10 minutes at 50°C with agitation.[1][2]
c) GC-MS Analysis:
-
Desorption: Desorb the analytes in the GC inlet at 280°C for 1 minute.[1][2]
-
GC Column: An Rxi-624Sil MS column (30 m x 0.25 mm, 1.40 µm) is suitable.[2]
-
Oven Temperature Program: An example program is: 35°C (hold 3 min) to 75°C at 8°C/min, then to 200°C.[2]
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for target compound analysis.[2]
The general experimental workflow for SPME analysis of furan derivatives is visualized in the following diagram.
Conclusion
The selection of the appropriate SPME fiber is paramount for the successful analysis of furan and its derivatives. For highly volatile compounds, CAR/PDMS and Wide Carbon Range/PDMS coatings are highly recommended. The use of the more robust and higher capacity SPME Arrow is advised for achieving lower detection limits and improved method ruggedness. The detailed protocols provided herein serve as a starting point for method development, which should always be followed by proper validation for the specific matrix of interest.
References
- 1. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS [restek.com]
- 2. gcms.cz [gcms.cz]
- 3. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS | Separation Science [sepscience.com]
- 4. selectscience.net [selectscience.net]
- 5. selectscience.net [selectscience.net]
- 6. mdpi.com [mdpi.com]
- 7. Automated headspace solid-phase microextraction versus headspace for the analysis of furan in foods by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of furan in foods by headspace solid-phase microextraction-gas chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Furan and Alkylfurans in Food Samples (Part 2): Optimizing Experimental Conditions for the Analysis of Food Matrices using the SPME Arrow [restek.com]
- 10. MilliporeSigma Supelco SPME Fiber Assembly, Carboxen/Polydimethylsiloxane | Fisher Scientific [fishersci.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Analysis of 2-(2-Pentenyl)furan in Thermally Processed Foods: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Pentenyl)furan is a volatile organic compound that belongs to the furan family. It is formed during the thermal processing of foods through the degradation of polyunsaturated fatty acids. This compound, along with other alkylfurans, contributes to the characteristic aroma and flavor profiles of many cooked, roasted, and baked products. However, the presence of furan and its derivatives in food has raised some health concerns due to their potential toxicity. Therefore, accurate and reliable methods for the analysis of this compound in various food matrices are crucial for food safety assessment and quality control. This document provides detailed application notes and protocols for the analysis of this compound in thermally processed foods.
Data Presentation
The concentration of furan and 2-pentylfuran can vary significantly depending on the food matrix, processing conditions, and storage. The following table summarizes quantitative data from various studies.
| Food Matrix | Analyte | Concentration Range (µg/kg) | Notes |
| Coffee | Furan | Roasted Beans: up to 7000, Brewed: ~120 | Levels are significantly lower in brewed coffee compared to roasted beans. |
| 2-Pentylfuran | LOQ: 200 µg/kg | Detected in coffee samples. | |
| Cereals | Furan | 7.91 - 74.4 | Mean of 35.0 µg/kg in flake cereals. |
| 2-Pentylfuran | 9.36 - 195 | Mean of 42.6 µg/kg in flake cereals and 60.7 µg/kg in puffed cereals. An interlaboratory study showed high variability in cereals, with concentrations from 8 mg/kg to over 1000 mg/kg in the same sample. | |
| Baby Food | Furan | Fruit-based: < 8, Vegetable-based: up to 112 | Higher levels are generally found in vegetable and meat-based products. |
| 2-Pentylfuran | LOQ: 5 µg/kg | Detected in baby food samples. | |
| Fruit Juices | Furan | - | Furan and its derivatives are found in fruit juices. |
| 2-Pentylfuran | LOQ: 5 µg/kg | Detected in fruit juice samples. |
LOQ: Limit of Quantification
Experimental Protocols
The most common and effective method for the analysis of the volatile compound this compound in food matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol: Determination of this compound by HS-SPME-GC-MS
1. Sample Preparation
-
Solid Samples (e.g., Cereals, Coffee Beans):
-
Homogenize the sample to a fine powder.
-
Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.
-
Add a known amount of internal standard (e.g., deuterated 2-pentylfuran).
-
Add 5-10 mL of purified water or a salt solution (e.g., saturated NaCl) to the vial to facilitate the release of volatile compounds.
-
Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
-
-
Liquid and Semi-solid Samples (e.g., Fruit Juices, Baby Food):
-
Weigh 5-10 g of the sample directly into a 20 mL headspace vial.
-
Add a known amount of internal standard.
-
If the sample is viscous, add a small amount of purified water to improve homogeneity.
-
Immediately seal the vial.
-
2. HS-SPME Procedure
-
Place the sealed vial in an autosampler with an agitator and a thermostat.
-
Equilibration: Incubate the vial at a controlled temperature (e.g., 50-60°C) for a specific time (e.g., 15-30 minutes) with agitation to allow the volatile compounds to partition into the headspace.
-
Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature to adsorb the analytes.
3. GC-MS Analysis
-
Desorption: Transfer the SPME fiber to the heated GC injection port (e.g., 250-270°C) where the adsorbed analytes are thermally desorbed and transferred to the GC column.
-
Gas Chromatography:
-
Column: Use a suitable capillary column (e.g., DB-5ms, HP-INNOWax).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 240°C).
-
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan mode for qualitative analysis. Monitor characteristic ions for this compound (e.g., m/z 136, 107, 79).
-
4. Quantification
-
Create a calibration curve using standard solutions of this compound with the internal standard.
-
Calculate the concentration of this compound in the sample by comparing its peak area ratio to the internal standard with the calibration curve.
Visualizations
Formation Pathway of this compound
The formation of this compound in thermally processed foods is primarily linked to the autoxidation of polyunsaturated fatty acids, such as linoleic and linolenic acids. The process involves the formation of hydroperoxides, which then undergo further reactions to form various volatile compounds, including α,β-unsaturated aldehydes that are key precursors to 2-alkylfurans.
Caption: Formation of this compound from lipid oxidation.
Experimental Workflow for Analysis
The analytical workflow for determining the concentration of this compound in food samples involves several key steps from sample collection to data analysis.
Caption: Workflow for this compound analysis.
Application of furan derivatives in the development of new polymers
For Researchers, Scientists, and Drug Development Professionals
The following document provides detailed application notes and experimental protocols for the use of furan derivatives in the synthesis of novel polymers. Furan-based polymers, derived from renewable biomass sources, present a sustainable alternative to traditional petroleum-based plastics, offering comparable and, in some cases, superior properties.[1][2][3] This document is intended to serve as a comprehensive resource for researchers in polymer chemistry, materials science, and sustainable technology.
Introduction to Furan-Based Polymers
Furan derivatives, primarily sourced from the dehydration of sugars, are versatile building blocks for a new generation of sustainable polymers.[3][4] The most prominent monomers include 2,5-furandicarboxylic acid (FDCA), furfural, and 5-hydroxymethylfurfural (HMF).[2][5] These monomers can be polymerized into a variety of materials, including polyesters, polyamides, and epoxy resins, with applications ranging from packaging and textiles to automotive components and coatings.[6] The aromatic nature of the furan ring imparts rigidity and favorable thermal and mechanical properties to the resulting polymers, making them attractive replacements for petrochemicals like polyethylene terephthalate (PET).[1][7]
Key Furan-Based Monomers and Their Polymerization
The synthesis of high-performance bio-based polymers from furan derivatives is a rapidly advancing field. Below are descriptions of the primary monomers and their polymerization routes.
2,5-Furandicarboxylic Acid (FDCA)
FDCA is a key bio-based aromatic dicarboxylic acid used in the synthesis of polyesters and polyamides. Its structural similarity to terephthalic acid allows for the production of furan-based analogues to PET and other aromatic polyesters.[1]
Poly(ethylene furanoate) (PEF): A prominent example is Poly(ethylene furanoate) (PEF), a polyester synthesized from the polycondensation of FDCA or its dimethyl ester (DMFDCA) with ethylene glycol.[1][8] PEF exhibits superior gas barrier properties and a lower carbon footprint compared to PET, making it ideal for food and beverage packaging.[8]
Furan-Based Polyamides: FDCA can also be reacted with diamines to produce polyamides with high thermal stability and mechanical strength, offering potential applications in engineering plastics and fibers.[1][2]
Furfural and Furfuryl Alcohol
Furfural, produced from agricultural biomass, is a versatile platform chemical.[4] Its derivative, furfuryl alcohol, is widely used in the production of furan resins.
Furan Resins: These thermosetting polymers are produced by the acid-catalyzed polycondensation of furfuryl alcohol.[2] They are known for their excellent thermal and chemical resistance and are used in foundry binders, composites, and corrosion-resistant coatings.[6]
5-Hydroxymethylfurfural (HMF)
HMF is another important platform chemical derived from sugars. It can be oxidized to FDCA or reduced to 2,5-bis(hydroxymethyl)furan (BHMF), a diol used in polyester and polyurethane synthesis.[5][9]
Data Presentation: Properties of Furan-Based Polymers
The following tables summarize the key quantitative data for various furan-based polymers, allowing for easy comparison of their properties.
Table 1: Thermal Properties of Furan-Based Polyesters
| Polymer | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Decomposition Temp. (Td, °C) |
| Poly(ethylene furanoate) (PEF) | ~75-85 | ~210-220 | ~350-400 |
| Poly(propylene furanoate) (PPF) | ~60-70 | ~170-180 | ~340-380 |
| Poly(butylene furanoate) (PBF) | ~45-55 | ~150-160 | ~350-390 |
Table 2: Mechanical Properties of Furan-Based Polyesters vs. PET
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Poly(ethylene furanoate) (PEF) | 50-70 | 2.0-3.0 | 5-15 |
| Poly(ethylene terephthalate) (PET) | 50-75 | 2.0-4.0 | 50-150 |
Table 3: Gas Barrier Properties of PEF vs. PET
| Polymer | Oxygen (O₂) Barrier Improvement Factor | Carbon Dioxide (CO₂) Barrier Improvement Factor | Water Vapor (H₂O) Barrier Improvement Factor |
| Poly(ethylene furanoate) (PEF) | 10x | 19x | 2x |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key furan-based polymers.
Protocol for the Synthesis of Poly(ethylene furanoate) (PEF) via Melt Polycondensation
This protocol describes a two-step melt polycondensation process for the synthesis of PEF from dimethyl 2,5-furandicarboxylate (DMFDCA) and ethylene glycol (EG).[8]
Materials:
-
Dimethyl 2,5-furandicarboxylate (DMFDCA)
-
Ethylene glycol (EG)
-
Titanium(IV) isopropoxide (catalyst)
-
Antimony(III) oxide (catalyst)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation column
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
Step 1: Esterification
-
Charge the reactor with DMFDCA and EG in a 1:2.2 molar ratio.
-
Add the catalysts, titanium(IV) isopropoxide (200 ppm) and antimony(III) oxide (300 ppm).
-
Heat the mixture to 180°C under a nitrogen atmosphere with constant stirring.
-
Maintain the temperature and continue stirring for 4 hours, collecting the methanol byproduct through the distillation column.
-
Gradually increase the temperature to 220°C over 2 hours to remove excess ethylene glycol.
Step 2: Polycondensation
-
Gradually reduce the pressure to below 1 mbar over a period of 1 hour.
-
Increase the temperature to 240-250°C.
-
Continue the reaction under high vacuum and at high temperature for 3-4 hours, or until the desired melt viscosity is achieved.
-
Cool the reactor and extrude the polymer.
Protocol for the Enzymatic Synthesis of Furan-Based Copolyesters
This protocol outlines the synthesis of a furan-based copolyester using an enzymatic catalyst, which offers a greener alternative to traditional methods.[7][10]
Materials:
-
Dimethyl 2,5-furandicarboxylate (DMFDCA)
-
2,5-bis(hydroxymethyl)furan (BHMF)
-
Aliphatic linear diol (e.g., 1,10-decanediol)
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Diphenyl ether (solvent)
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Heating plate
-
Vacuum line
Procedure:
-
Add equimolar amounts of DMFDCA, BHMF, and the aliphatic diol to the Schlenk flask.
-
Add Novozym 435 (10% by weight of monomers).
-
Add diphenyl ether as a solvent.
-
Heat the mixture to 90°C under a slight vacuum with stirring for 24 hours.
-
After the initial reaction, increase the temperature to 110°C and apply a higher vacuum for another 24-48 hours to remove the condensation byproducts and drive the polymerization.
-
Dissolve the resulting polymer in a suitable solvent (e.g., chloroform) and precipitate in cold methanol to purify.
-
Dry the purified polymer under vacuum.
Visualizations
The following diagrams illustrate key processes and relationships in the application of furan derivatives for polymer development.
Caption: Synthesis pathway of Poly(ethylene furanoate) (PEF).
Caption: Workflow from biomass to furan-based polymers.
Caption: Logic of reversible furan-based polymers via Diels-Alder.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gminsights.com [gminsights.com]
- 7. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 8. High molecular weight bio furan-based co-polyesters for food packaging applications: synthesis, characterization and solid-state polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Furan‐Based Copolyesters from Renewable Resources: Enzymatic Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of 2-(2-Pentenyl)furan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges in the synthesis of 2-(2-Pentenyl)furan.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the widely used Wittig reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium salt effectively. | - Use a stronger base such as n-butyllithium (n-BuLi) or sodium hydride (NaH). - Ensure anhydrous reaction conditions, as ylides are moisture-sensitive. |
| 2. Aldehyde Instability: Furan-2-carbaldehyde can be prone to polymerization or degradation under certain conditions. | - Use freshly distilled or purified furan-2-carbaldehyde for the reaction. - Add the aldehyde slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. | |
| 3. Steric Hindrance: While less of an issue with aldehydes, significant steric bulk on either the ylide or the aldehyde can hinder the reaction. | - Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which often performs better for sterically hindered substrates. | |
| 4. Ylide Instability: The phosphorous ylide may not be stable under the reaction conditions, especially if there are reactive functional groups present. | - Generate the ylide in situ in the presence of the aldehyde to ensure it reacts as it is formed. | |
| Formation of Unexpected Byproducts | 1. Side Reactions of the Furan Ring: The furan ring can undergo reactions under strongly acidic or basic conditions. | - Maintain neutral or slightly basic pH during workup. - Avoid prolonged exposure to strong acids or bases. |
| 2. Self-condensation of Aldehyde: Aldehydes can undergo self-condensation, especially in the presence of base. | - Add the aldehyde to the ylide solution slowly and at a controlled temperature. | |
| 3. Isomerization of the Product: The double bond in the pentenyl chain may isomerize under certain conditions. | - Use mild reaction and purification conditions. - Check the stereochemistry of the starting materials and the reaction conditions, as this can influence the final product's isomeric ratio. | |
| Difficulty in Product Purification | 1. Removal of Triphenylphosphine Oxide: This byproduct of the Wittig reaction is often difficult to separate from the desired product due to its polarity and low volatility. | - Crystallization: Triphenylphosphine oxide can sometimes be crystallized out from a non-polar solvent at low temperatures. - Chromatography: Column chromatography on silica gel is a common and effective method for separation. A gradient elution with a mixture of hexane and ethyl acetate is typically used. |
| 2. Co-elution with Starting Materials: Unreacted aldehyde or phosphonium salt may co-elute with the product during chromatography. | - Optimize the chromatographic conditions (solvent system, gradient) for better separation. - Ensure the reaction goes to completion to minimize unreacted starting materials. | |
| Incorrect Stereochemistry (Z/E Isomer Ratio) | 1. Nature of the Ylide: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide. | - For (Z)-alkene preference: Use non-stabilized ylides (e.g., from simple alkyl halides) and salt-free conditions.[1][2] - For (E)-alkene preference: Use stabilized ylides (containing electron-withdrawing groups) or employ the Schlosser modification of the Wittig reaction.[2] |
| 2. Reaction Conditions: The presence of lithium salts can affect the stereochemical outcome. | - For (Z)-selectivity, use sodium- or potassium-based strong bases. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The Wittig reaction is one of the most widely used and reliable methods for the synthesis of this compound.[3] This reaction involves the coupling of an aldehyde (furan-2-carbaldehyde) with a phosphorus ylide (pentyltriphenylphosphonium ylide) to form the desired alkene with a high degree of control over the double bond position.[3][4]
Q2: How can I prepare the necessary pentyltriphenylphosphonium ylide for the Wittig reaction?
A2: The ylide is typically prepared in a two-step process. First, an SN2 reaction between triphenylphosphine and a pentyl halide (e.g., 1-bromopentane) is carried out to form the corresponding phosphonium salt.[4][5] This salt is then deprotonated using a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to generate the reactive ylide.[4][5]
Q3: My reaction yields a mixture of (Z) and (E) isomers. How can I control the stereoselectivity?
A3: The stereoselectivity of the Wittig reaction is influenced by the nature of the ylide. Non-stabilized ylides, like the one derived from 1-bromopentane, generally favor the formation of the (Z)-alkene, especially under salt-free conditions.[1][2] To favor the (E)-alkene, a stabilized ylide would be needed, or a modification of the reaction conditions such as the Schlosser modification can be employed.[2]
Q4: I am having trouble removing the triphenylphosphine oxide byproduct. What are the best purification techniques?
A4: The removal of triphenylphosphine oxide is a common challenge in Wittig reactions.[3] The most effective method is typically column chromatography on silica gel.[3] You can also attempt to precipitate the byproduct by dissolving the crude reaction mixture in a minimal amount of a polar solvent and then adding a large volume of a non-polar solvent, or by cooling the solution.
Q5: Are there any alternative synthetic routes to this compound?
A5: Yes, other methods can be employed. Olefin cross-metathesis has emerged as a powerful technique for the formation of C=C bonds and can be used to synthesize substituted furans.[6][7] This method could involve the cross-metathesis of a simpler furan-containing alkene with an appropriate olefin partner.
Experimental Protocols
Key Experiment: Synthesis of this compound via Wittig Reaction
This protocol provides a general methodology. Researchers should optimize conditions based on their specific laboratory setup and reagents.
Materials:
-
Triphenylphosphine
-
1-Bromopentane
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Furan-2-carbaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
Step 1: Preparation of Pentyltriphenylphosphonium Bromide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in a suitable solvent like toluene or acetonitrile.
-
Add 1-bromopentane (1.1 eq).
-
Heat the mixture to reflux and stir for 24-48 hours.
-
Cool the reaction mixture to room temperature. The phosphonium salt will often precipitate.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Step 2: Wittig Reaction
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the dried pentyltriphenylphosphonium bromide (1.0 eq).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.0 eq) dropwise via syringe. The solution should turn a deep orange or red color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Slowly add a solution of freshly distilled furan-2-carbaldehyde (0.9 eq) in anhydrous THF via syringe.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the product and remove the solvent under reduced pressure to yield this compound.
Visualizations
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Olefin cross-metathesis-based approaches to furans: procedures for the preparation of di- and trisubstituted variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Improving the yield and purity of 2-(2-Pentenyl)furan synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(2-Pentenyl)furan synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The most common laboratory synthesis methods for this compound include:
-
Lithiation of Furan followed by Alkylation: This involves the deprotonation of furan at the 2-position using a strong base like n-butyllithium (n-BuLi), followed by reaction with a pentenyl halide.
-
Wittig Reaction: This classic olefination method involves the reaction of furfural with a phosphorus ylide derived from a propylphosphonium salt.
-
Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Heck or Sonogashira coupling can be employed to introduce the pentenyl group onto the furan ring.
-
Paal-Knorr Furan Synthesis: This method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. While a versatile method for furan synthesis, it is less direct for this compound as it requires a custom-synthesized diketone precursor.
Q2: I am experiencing low yields in my this compound synthesis. What are the likely causes?
A2: Low yields can stem from several factors depending on your chosen synthesis method. Common culprits include:
-
Incomplete reaction: This can be due to insufficient reaction time, improper temperature, or inactive reagents.
-
Side reactions: Competing reactions can consume your starting materials or intermediates, reducing the formation of the desired product.
-
Product degradation: The furan ring can be sensitive to strongly acidic or oxidative conditions, leading to decomposition or polymerization.
-
Loss during workup and purification: The product may be lost during extraction, washing, or purification steps.
Q3: What are the typical impurities I should expect, and how can I remove them?
A3: The impurity profile depends on the synthetic route.
-
Lithiation/Alkylation: Common impurities include unreacted furan, the alkylating agent, and byproducts from side reactions like lithium-halogen exchange, which can lead to the formation of other alkylated furans (e.g., 2-butylfuran if n-BuLi is used).
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Wittig Reaction: Triphenylphosphine oxide is a major byproduct. Unreacted furfural and the phosphonium salt can also be present.
-
Purification: Fractional distillation under reduced pressure is often effective for removing volatile impurities and unreacted starting materials. Column chromatography on silica gel can be used to separate the product from less volatile byproducts like phosphine oxides.
Troubleshooting Guides
Low Yield and Purity in Lithiation-Alkylation Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low Yield (<40%) | Incomplete lithiation of furan. | Ensure anhydrous conditions. Use freshly titrated n-BuLi. Consider adding a coordinating agent like TMEDA to enhance the reactivity of n-BuLi. |
| Side reactions due to lithium-halogen exchange. | Use an alkyl iodide instead of a bromide or chloride to favor the desired SN2 reaction. Add the alkylating agent at a low temperature (-78 °C) and allow the reaction to warm up slowly. | |
| Product decomposition. | Maintain a low temperature throughout the reaction and workup. Use a mild workup procedure. | |
| Low Purity (Presence of 2-butylfuran) | Lithium-halogen exchange between n-BuLi and the pentenyl halide. | Add the n-BuLi slowly at a very low temperature. Ensure complete lithiation of furan before adding the alkylating agent. |
| Consider using a different organolithium reagent, such as tert-butyllithium, which is less prone to this side reaction. |
Issues with the Wittig Reaction
| Problem | Potential Cause | Recommended Solution |
| Low Conversion of Furfural | Incomplete ylide formation. | Ensure the use of a sufficiently strong and dry base for deprotonation of the phosphonium salt. |
| Steric hindrance. | Use a less sterically hindered phosphonium salt if possible. | |
| Difficult Purification | Presence of triphenylphosphine oxide. | Triphenylphosphine oxide can often be removed by crystallization from a non-polar solvent or by column chromatography. |
| Formation of both E and Z isomers. | The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides tend to give the E-isomer, while non-stabilized ylides favor the Z-isomer. Adjust your reagents and conditions accordingly if a specific isomer is desired. |
Experimental Protocols
Synthesis of this compound via Lithiation and Alkylation
This protocol is adapted from user-contributed experiences and aims for a balance of yield and simplicity.
Reagents and Materials:
-
Furan
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Bromo-2-pentene
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Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
-
Add anhydrous THF (150 mL) to the flask and cool to -78 °C using a dry ice/acetone bath.
-
Add furan (40 mmol) to the cold THF.
-
Slowly add n-BuLi (40 mmol) dropwise via the dropping funnel while maintaining the temperature at -78 °C. Stir for 1 hour at this temperature to ensure complete lithiation.
-
Slowly add 1-bromo-2-pentene (40 mmol) to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Expected Yield: 30-50%
Purification by Vacuum Distillation
Fractional distillation under reduced pressure is a key step to obtain high-purity this compound.
Apparatus:
-
A short-path distillation apparatus or a fractional distillation column (e.g., Vigreux).
-
Vacuum pump and pressure gauge.
-
Heating mantle and stir bar.
Procedure:
-
Transfer the crude product to the distillation flask.
-
Assemble the distillation apparatus and ensure all joints are well-sealed.
-
Slowly apply vacuum and begin heating the flask.
-
Collect the fraction that distills at the boiling point of this compound at the applied pressure (boiling point is approximately 171-172 °C at atmospheric pressure).
-
Monitor the purity of the collected fractions by GC-MS or NMR.
Data Summary
The following table summarizes typical yields for different synthetic methods. Note that these are literature values and actual yields may vary depending on experimental conditions and scale.
| Synthesis Method | Key Reagents | Typical Yield | Purity | Reference |
| Lithiation & Alkylation | Furan, n-BuLi, 1-Bromo-2-pentene | 30-50% | >95% after distillation | User-contributed data and general literature |
| Wittig Reaction | Furfural, Propyltriphenylphosphonium bromide | 60-80% (for the olefination step) | Variable, requires purification | General Wittig reaction literature |
| Heck Coupling | 2-Bromofuran, 1-Pentene, Pd catalyst | 50-70% | >90% after chromatography | General Heck coupling literature |
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Stability of 2-(2-Pentenyl)furan under various storage conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability of 2-(2-Pentenyl)furan under various storage conditions. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is crucial to protect it from heat, sparks, open flames, and strong oxidizing agents.[1] For long-term storage, refrigeration at 4°C is recommended to minimize degradation.
Q2: How stable is this compound at room temperature?
A2: While this compound is considered relatively stable under normal conditions, prolonged storage at ambient temperatures can lead to gradual degradation.[1] Studies on similar furan compounds in food products have shown that elevated storage temperatures (e.g., 35°C) can lead to an increase in furan concentrations over time, suggesting that chemical changes are occurring.[2][3]
Q3: Is this compound sensitive to light?
A3: Yes, furan compounds can be sensitive to light. Exposure to light, especially UV radiation, can promote oxidation and degradation. It is advisable to store this compound in amber vials or other light-protecting containers.
Q4: What is the expected shelf-life of this compound?
A4: The shelf-life of this compound is highly dependent on the storage conditions. When stored properly in a sealed container at low temperatures and protected from light, it can be expected to remain stable for an extended period. However, for critical applications, it is recommended to re-analyze the purity of the compound if it has been in storage for a significant amount of time.
Q5: Can I store solutions of this compound? If so, what solvents are recommended?
A5: Yes, you can store solutions of this compound. The choice of solvent can impact its stability. Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a stabilizing effect on some furan derivatives. It is generally recommended to avoid acidic conditions, as the furan ring can be susceptible to polymerization or ring-opening reactions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration (turning yellow or brown) | Oxidation or polymerization | - Ensure the container is tightly sealed and the headspace is minimized or filled with an inert gas (e.g., argon, nitrogen). - Store at a lower temperature (e.g., 4°C or frozen). - Protect from light exposure by using amber vials or storing in the dark. |
| Unexpected peaks in analytical chromatogram (e.g., GC-MS) | Degradation of the compound | - Verify the storage conditions (temperature, light exposure). - Check for potential contaminants in the solvent or container. - Consider re-purifying the sample if necessary. |
| Formation of a precipitate or solid material | Polymerization | - This is more likely to occur under acidic conditions or at elevated temperatures. - Ensure the storage container and any handling equipment are free of acidic residues. - If working with acidic reagents, use the this compound solution promptly. |
| Inconsistent experimental results | Inconsistent purity of the starting material | - Re-analyze the purity of your this compound stock. - If using older stock, consider obtaining a fresh batch. - Ensure consistent handling and storage procedures for all aliquots. |
Data on Stability
Table 1: Effect of Storage Temperature on Furan Concentration in Vegetable Purées (5 months)
| Storage Temperature | Change in Furan Concentration | Implication for this compound Stability |
| 35°C | General Increase | Suggests potential for degradation or formation from precursors at elevated temperatures. |
| 4°C | Approximately Constant | Indicates that refrigerated storage is effective in preserving the stability of furan compounds.[2][3] |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Purity of this compound by GC-MS
This protocol outlines a general method for determining the purity of a this compound sample.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a high-purity solvent (e.g., hexane or ethyl acetate). A typical concentration would be in the range of 10-100 µg/mL.
-
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Data Analysis:
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Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Calculate the purity by determining the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.
-
Visualizations
Caption: A flowchart for troubleshooting instability issues with this compound.
Caption: Factors that can negatively impact the stability of this compound.
References
Troubleshooting GC-MS analysis of 2-(2-Pentenyl)furan in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-(2-Pentenyl)furan in complex samples. It is designed for researchers, scientists, and drug development professionals to help address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when analyzing this compound by GC-MS in complex matrices?
A1: Researchers often face challenges related to matrix interference, poor peak shape, low sensitivity, and inaccurate quantification. Complex samples, such as food matrices or biological fluids, contain numerous compounds that can co-elute with this compound, leading to ion suppression in the mass spectrometer and affecting peak purity.[1] Other common problems include peak fronting or tailing, which can be caused by column overload or active sites in the GC system.[2]
Q2: How can I improve the sensitivity of my GC-MS method for this compound?
A2: To enhance sensitivity, consider optimizing your sample preparation and instrument parameters. Headspace (HS) and Solid-Phase Microextraction (SPME) are highly effective for extracting volatile compounds like furans from complex samples.[3] For SPME, using a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber can improve analyte adsorption.[4][5] In the GC-MS settings, operating in Selected Ion Monitoring (SIM) mode instead of full scan mode will significantly increase sensitivity by focusing on specific ions for your target analyte.[3]
Q3: What type of GC column is best suited for the analysis of this compound?
A3: A non-polar or medium-polarity column is generally recommended. Columns such as a DB-5ms or HP-5MS (5% diphenyl / 95% dimethyl polysiloxane) are widely used for the analysis of furan and its derivatives, providing good separation and peak shape.[5][6] These columns offer excellent resolution for a wide range of volatile and semi-volatile organic compounds.
Q4: My peaks are tailing. What could be the cause and how can I fix it?
A4: Peak tailing is often an indication of active sites in the GC system, which can be present in the injector liner, column, or detector. This can also be caused by the presence of moisture or acidic/basic compounds in your sample.[7] To address this, ensure your system is leak-free, use a deactivated liner, and consider trimming the first few centimeters of your GC column. If the problem persists, baking out the column at a high temperature (within its specified limits) may help remove contaminants.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the GC-MS analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| No Peak or Very Small Peak | Syringe issue (clogged or not dispensing) | Manually check the syringe for proper operation. Clean or replace if necessary.[8] |
| Leak in the GC system | Perform a leak check of the injector, column fittings, and detector. | |
| Incorrect instrument parameters | Verify the injection volume, split ratio, and MS acquisition settings. | |
| Poor Peak Shape (Fronting) | Column overload | Dilute the sample or increase the split ratio to reduce the amount of analyte introduced to the column.[2] |
| Inappropriate solvent | Ensure the sample is dissolved in a solvent compatible with the GC column and injection technique.[7] | |
| Poor Peak Shape (Tailing) | Active sites in the GC system | Use a deactivated injector liner and trim the column inlet. |
| Column contamination | Bake out the column according to the manufacturer's instructions. | |
| Inconsistent Retention Times | Fluctuation in carrier gas flow rate | Check the gas supply and ensure the flow controller is stable. |
| Column aging or degradation | Replace the GC column if performance has significantly degraded over time. | |
| Changes in oven temperature program | Verify the accuracy and reproducibility of the GC oven's temperature profile. | |
| High Background Noise | Contaminated carrier gas or gas lines | Use high-purity gas and check for contamination in the gas lines. A blank run can help identify this issue.[2] |
| Septum bleed | Use a high-quality, low-bleed septum and replace it regularly. | |
| Contaminated injector port | Clean the injector port and replace the liner and seals. | |
| Matrix Interference | Co-eluting compounds from the sample matrix | Optimize the GC temperature program to improve separation. |
| Insufficient sample cleanup | Employ a more selective sample preparation technique, such as SPME or dispersive SPE (dSPE), to remove interfering matrix components.[4][5] |
Quantitative Data
The following table summarizes key mass spectrometry and chromatographic data for the isomers of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Ions (m/z) | Kovats Retention Index (non-polar column) |
| trans-2-(2-Pentenyl)furan | C₉H₁₂O | 136.19 | 136, 107, 94, 79 | ~1003[9][10] |
| cis-2-(2-Pentenyl)furan | C₉H₁₂O | 136.19 | 136, 107, 94 | ~1002[9][11] |
Experimental Protocols
Detailed Methodology for Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol provides a step-by-step guide for the analysis of this compound in a complex matrix, such as a food or beverage sample.
1. Sample Preparation: a. Homogenize the solid sample if necessary. b. Accurately weigh 1-5 grams of the homogenized sample (or pipette 1-5 mL of a liquid sample) into a 20 mL headspace vial. c. Add a known amount of an appropriate internal standard (e.g., deuterated 2-pentylfuran) for accurate quantification. d. Add 5 mL of a saturated sodium chloride (NaCl) solution to the vial. The salt increases the ionic strength of the sample, which promotes the partitioning of volatile analytes into the headspace.[4][5] e. Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
2. HS-SPME Procedure: a. Place the vial in an autosampler tray with an agitator and heater. b. Equilibrate the sample at a specific temperature (e.g., 35-60°C) for a set time (e.g., 15 minutes) with agitation to facilitate the release of volatile compounds into the headspace.[4][5] c. Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 15-30 minutes) at the same temperature to adsorb the analytes.[4]
3. GC-MS Analysis: a. Injector:
- Desorb the SPME fiber in the GC injector at a high temperature (e.g., 250°C) for a sufficient time (e.g., 2-5 minutes) to ensure complete transfer of the analytes to the column.
- Use a splitless or low split ratio injection mode to maximize sensitivity. b. GC Column and Conditions:
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5][6]
- Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
- Oven Temperature Program:
- Initial temperature: 40°C, hold for 2 minutes.
- Ramp: Increase to 150°C at a rate of 10°C/min.
- Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes. c. Mass Spectrometer Conditions:
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full scan (e.g., m/z 40-300) for initial identification, then switch to Selected Ion Monitoring (SIM) for improved quantification, monitoring key ions such as m/z 136, 107, and 94.
Visualizations
Troubleshooting Workflow for Poor Peak Shape
The following diagram illustrates a logical workflow for troubleshooting common peak shape issues in GC-MS analysis.
Caption: A decision tree for troubleshooting peak shape problems in GC-MS.
GC-MS Analysis Workflow
This diagram outlines the general workflow from sample receipt to data analysis for the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
References
- 1. Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 4. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
- 8. agilent.com [agilent.com]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. trans-2-(2-Pentenyl)furan [webbook.nist.gov]
- 11. cis-2-(2-Pentenyl)furan [webbook.nist.gov]
Minimizing isomerization of 2-(2-Pentenyl)furan during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-pentenyl)furan. The focus is on minimizing isomerization and degradation of the analyte during analytical procedures to ensure accurate quantification and characterization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomerization a concern during analysis?
A1: this compound is a volatile organic compound with a furan ring and a five-carbon alkenyl side chain. It exists as cis (Z) and trans (E) isomers. Isomerization, the conversion of one isomer to another, is a concern during analysis because it can lead to inaccurate quantification of the individual isomers and potentially misinterpretation of results, especially if the biological activity or flavor profile of the isomers differs.
Q2: What are the main factors that can cause the isomerization of this compound during analysis?
A2: The primary factors that can induce isomerization of this compound and other alkenylfurans include:
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Heat: High temperatures, particularly in the gas chromatograph (GC) injector, can provide the energy needed for the cis-trans interconversion.
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Light: Exposure to UV light during sample preparation and storage can lead to photochemical isomerization.
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Acidic Conditions: The presence of acids, even trace amounts in solvents, on glassware, or on the GC column and liner, can catalyze the isomerization of the double bond in the pentenyl side chain.
Q3: How can I minimize thermal degradation and isomerization in the GC inlet?
A3: To minimize thermal effects, consider the following:
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Lower Injector Temperature: Use the lowest injector temperature that allows for efficient volatilization of the analyte.
-
Programmable Temperature Vaporizer (PTV) Inlet: A PTV inlet allows for a gradual temperature ramp, minimizing the thermal stress on the analyte compared to a hot split/splitless inlet.
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Fast Sample Injection: Minimize the residence time of the analyte in the hot injector.
Q4: What precautions should I take during sample preparation to prevent isomerization?
A4: To prevent isomerization during sample preparation:
-
Protect from Light: Work in a dimly lit area or use amber vials and glassware to protect the sample from light exposure.
-
Control pH: Ensure that all solvents and solutions are neutral and free of acidic contaminants. Use high-purity solvents.
-
Low-Temperature Extraction: If applicable, use extraction techniques that can be performed at reduced temperatures.
-
Minimize Storage Time: Analyze samples as quickly as possible after preparation. If storage is necessary, store samples at low temperatures (e.g., -20°C or -80°C) in the dark.
Q5: Are there specific analytical techniques that are less prone to causing isomerization?
A5: While gas chromatography is a common technique for analyzing volatile compounds, certain approaches can reduce the risk of isomerization:
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Headspace-Solid Phase Microextraction (HS-SPME): This technique allows for the extraction of volatile compounds from the headspace of a sample at relatively low temperatures, minimizing thermal degradation.[1]
-
Liquid Chromatography (LC): For less volatile derivatives or if thermal instability is a major concern, LC methods can be developed, as they operate at or near ambient temperatures.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent cis/trans isomer ratio between replicate injections. | 1. Active sites in the GC inlet liner: Acidic or active sites on the liner can catalyze isomerization. 2. High injector temperature: Excessive heat can promote thermal isomerization. | 1. Use a deactivated liner: Employ a high-quality, deactivated liner and replace it regularly. 2. Optimize injector temperature: Lower the injector temperature in increments of 10-20°C to find the minimum effective temperature. Consider using a PTV inlet for better temperature control. |
| Presence of unexpected degradation products in the chromatogram. | 1. Thermal degradation in the GC inlet: The analyte may be breaking down at high temperatures. 2. Oxidation: The furan ring is susceptible to oxidation. | 1. Lower injector and transfer line temperatures: Reduce the temperatures to the lowest possible values that still provide good peak shape and recovery. 2. Use an inert gas: Ensure a high-purity, oxygen-free carrier gas is used. Consider adding an antioxidant, such as BHT, to the sample if compatible with the analysis. |
| Gradual change in isomer ratio over a sequence of analyses. | 1. Contamination of the GC system: Buildup of acidic residues in the injector or on the column. 2. Sample degradation in the autosampler: Prolonged exposure to light or ambient temperature in the autosampler tray. | 1. Perform system maintenance: Clean the injector, replace the liner and septum, and trim the analytical column. 2. Use a cooled autosampler tray: If available, keep the samples cooled during the analytical sequence. Protect the samples from light with amber vials or by covering the autosampler. |
| Poor peak shape (tailing or fronting). | 1. Active sites in the analytical column: The column may be degrading or contaminated. 2. Inappropriate solvent: The analyte may have poor solubility or interact with the solvent. | 1. Condition or replace the column: Condition the column according to the manufacturer's instructions. If the problem persists, replace the column. 2. Test different solvents: Ensure the analyte is fully soluble in the injection solvent. Non-polar solvents are generally suitable for this compound. |
Experimental Protocols
Recommended Protocol for Minimizing Isomerization during GC-MS Analysis of this compound
This protocol is designed to minimize the risk of isomerization and degradation of this compound during analysis by gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation (Under Reduced Light Conditions)
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Solvents: Use high-purity, distilled-in-glass grade solvents (e.g., hexane, pentane). Ensure solvents are neutral and stored in amber glass bottles.
-
Glassware: Use silanized or deactivated glassware to minimize active sites.
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Extraction: If extraction from a matrix is required, consider a low-temperature method such as headspace solid-phase microextraction (HS-SPME). For HS-SPME, optimal conditions for similar furan derivatives have been found to be extraction at 32°C for 20 minutes.[2]
-
Standard Preparation: Prepare stock and working standards in a non-polar, aprotic solvent. If the analytical standard contains a stabilizer (e.g., BHT), ensure it does not interfere with the analysis. Store standards in amber vials at ≤ -20°C.
2. GC-MS Analysis
-
GC System:
-
Inlet: Use a deactivated split/splitless inlet liner. A Programmable Temperature Vaporizer (PTV) inlet is highly recommended.
-
PTV Inlet Program (Example):
-
Initial Temperature: 40°C
-
Ramp Rate: 60°C/min
-
Final Temperature: 200°C (or the minimum temperature required for efficient transfer)
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes.
-
-
Column: A non-polar or medium-polarity column is recommended (e.g., DB-5ms, HP-5MS).
-
-
MS System:
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-200.
-
3. Quality Control
-
Isomer Ratio Monitoring: Inject a standard containing both cis and trans isomers at the beginning and end of each analytical sequence to monitor for any changes in the isomer ratio, which would indicate isomerization is occurring in the system.
-
System Blank: Inject a solvent blank periodically to check for system contamination.
Visualizations
Caption: Factors leading to isomerization and degradation of this compound.
Caption: Recommended workflow for minimizing isomerization during analysis.
References
Technical Support Center: Optimization of HS-SPME for 2-(2-Pentenyl)furan Extraction
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of Headspace Solid-Phase Microextraction (HS-SPME) parameters for the extraction of 2-(2-Pentenyl)furan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a volatile organic compound that can be found in various food products and may be formed during heat treatment. The analysis of furan and its derivatives is crucial due to their potential carcinogenicity.
Q2: Which SPME fiber is most suitable for the extraction of this compound?
A2: Based on studies of similar furan derivatives, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often the most effective choice for extracting furan and its derivatives due to its high adsorption capacity for volatile and semi-volatile compounds.[1][2][3][4] Another option to consider is a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, which is known for its ability to extract a broad range of volatile compounds.[5][6]
Q3: What are the key parameters to optimize for HS-SPME extraction?
A3: The critical parameters for HS-SPME optimization include the choice of fiber coating, extraction temperature, extraction time, sample volume, and the addition of salt (ionic strength).[6][7][8] Desorption temperature and time are also important for the efficient transfer of the analyte to the gas chromatograph.
Q4: How does the addition of salt improve extraction efficiency?
A4: Adding salt, such as sodium chloride (NaCl), to the sample matrix increases the ionic strength of the solution. This can decrease the solubility of volatile organic compounds like this compound, promoting their partitioning into the headspace and enhancing their adsorption onto the SPME fiber.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very low peak for this compound | - Inappropriate SPME fiber selection.- Suboptimal extraction temperature or time.- Incorrect GC-MS parameters.- Analyte degradation. | - Test different fiber coatings, starting with CAR/PDMS or DVB/CAR/PDMS.[2][5]- Systematically optimize extraction temperature and time (see Experimental Protocols section).- Verify GC inlet temperature, column type, and MS parameters.- For light-sensitive compounds, consider using amber vials and minimizing light exposure.[10] |
| Poor reproducibility (high %RSD) | - Inconsistent sample volume or headspace volume.- Variations in extraction time or temperature.- Fiber degradation or carryover.- Matrix effects.[5][7] | - Use a consistent and accurately measured sample volume.- Ensure precise control of extraction time and temperature using an autosampler if possible.- Condition the fiber properly before each use and check for carryover by running blank samples.- Consider using an internal standard or matrix-matched calibration to correct for matrix effects.[5] |
| Broad or tailing peaks | - Incorrect injector liner.- Suboptimal desorption temperature or time.- Active sites in the GC system. | - Use a narrow-bore injector liner specifically designed for SPME.[10]- Optimize desorption temperature and time to ensure rapid and complete transfer of the analyte.- Deactivate the liner and column if necessary. |
| Ghost peaks or carryover | - Incomplete desorption of analytes from the previous run.- Contaminated syringe or injector. | - Increase desorption time and/or temperature.- Bake out the fiber for a longer period between analyses.- Clean the GC inlet and syringe regularly. |
| Saturated detector signal | - Sample concentration is too high.- High concentration of interfering compounds. | - Dilute the sample or reduce the sample volume.- Adjust the split ratio in the GC inlet.- If interfering compounds are an issue, consider a more selective fiber or sample cleanup steps. |
Experimental Protocols
The following protocols are suggested starting points for the optimization of HS-SPME parameters for this compound extraction.
SPME Fiber Selection
-
Objective: To determine the most efficient fiber for extracting this compound.
-
Methodology:
-
Prepare identical samples containing a known concentration of this compound.
-
Test a minimum of three different fiber coatings (e.g., CAR/PDMS, DVB/CAR/PDMS, and PDMS/DVB).[5]
-
Perform the extraction under consistent, moderate conditions (e.g., 40°C for 30 minutes).
-
Analyze the extracts by GC-MS.
-
Compare the peak area of this compound obtained with each fiber. The fiber yielding the highest peak area is considered the most efficient.
-
Optimization of Extraction Temperature
-
Objective: To find the optimal temperature for partitioning this compound into the headspace.
-
Methodology:
-
Using the best fiber identified in the previous step, prepare a series of identical samples.
-
Equilibrate and extract the samples at a range of temperatures (e.g., 30°C, 40°C, 50°C, 60°C, 70°C).[8][11]
-
Keep the extraction time constant.
-
Analyze the extracts by GC-MS.
-
Plot the peak area of this compound against the extraction temperature to determine the optimum.
-
Optimization of Extraction Time
-
Objective: To determine the time required to reach equilibrium between the sample, headspace, and SPME fiber.
-
Methodology:
-
Using the optimal fiber and temperature, prepare a series of identical samples.
-
Extract the samples for different durations (e.g., 10, 20, 30, 40, 50, 60 minutes).[8][11]
-
Analyze the extracts by GC-MS.
-
Plot the peak area of this compound against the extraction time. The optimal time is typically where the peak area plateaus.
-
Data Presentation
The following tables summarize typical ranges for optimized HS-SPME parameters for furan and its derivatives, which can be used as a starting point for this compound.
Table 1: Recommended HS-SPME Parameters for Furan Derivatives
| Parameter | Recommended Range | Reference(s) |
| SPME Fiber | CAR/PDMS, DVB/CAR/PDMS | [1][2][3][4][5][6] |
| Extraction Temperature | 30 - 70 °C | [1][8][9][11] |
| Extraction Time | 10 - 60 min | [1][8][9][11] |
| Equilibration Time | 15 - 60 min | [1][11] |
| Salt Addition (NaCl) | 0 - 30% (w/v) or saturated | [9] |
| Desorption Temperature | 250 - 280 °C | [12] |
| Desorption Time | 1 - 5 min | [1][11][12] |
Table 2: Example GC-MS Conditions for Furan Analysis
| Parameter | Value | Reference(s) |
| Column | HP-5MS, Rxi-624Sil MS | [1][12] |
| Injector Mode | Splitless or Split | [12] |
| Injector Temperature | 250 - 260 °C | [13] |
| Oven Program | Start at 35-45°C, hold for 3-5 min, ramp to 150-250°C | [13] |
| Carrier Gas | Helium | [13] |
| MS Mode | SIM or Full Scan | [12] |
Visualizations
Caption: Workflow for HS-SPME extraction and GC-MS analysis of this compound.
Caption: Logical flow for the systematic optimization of HS-SPME parameters.
References
- 1. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of furan in foods by headspace solid-phase microextraction-gas chromatography-ion trap mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zaguan.unizar.es [zaguan.unizar.es]
- 6. scirp.org [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. An efficient method for the simultaneous determination of furan, 2-methylfuran and 2-pentylfuran in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 12. gcms.cz [gcms.cz]
- 13. Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of 2-(2-Pentenyl)furan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-(2-pentenyl)furan during food processing experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a volatile organic compound that can be formed during the thermal processing of foods. It is often associated with the thermal degradation of polyunsaturated fatty acids. Its stability is crucial as it can contribute to the aroma and flavor profile of food products. Degradation of this compound can lead to off-flavors and a decrease in product quality.
Q2: What are the primary factors that lead to the degradation of this compound during food processing?
A2: The primary factors contributing to the degradation of this compound are:
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High Temperatures: Prolonged exposure to high temperatures can lead to thermal decomposition.
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Oxidation: The presence of oxygen can lead to oxidative degradation of the furan ring and the pentenyl side chain.
-
Extreme pH: Highly acidic or alkaline conditions can catalyze degradation reactions.
-
Light Exposure: UV light can promote photolytic degradation.
-
Presence of Radicals: Free radicals in the food matrix can react with and degrade this compound.
Q3: What are the common degradation products of this compound?
A3: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of similar furan compounds, degradation is likely to proceed via oxidation of the furan ring. This can lead to the formation of smaller, more volatile compounds, or less aromatic, more polar molecules, which can alter the sensory properties of the food.
Q4: How can I minimize the degradation of this compound in my experiments?
A4: To minimize degradation, consider the following:
-
Process Optimization: Use the lowest effective temperature and shortest processing time.
-
Atmosphere Control: Process and store samples under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
pH Control: Maintain a neutral pH whenever possible.
-
Light Protection: Protect samples from light by using amber glass vials or by working in a dark environment.
-
Use of Antioxidants: The addition of antioxidants can help to quench free radicals and inhibit oxidative degradation.
Troubleshooting Guides
Issue 1: Rapid loss of this compound concentration in thermally processed samples.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Excessive Heat Treatment | Reduce the processing temperature or shorten the heating time. | Slower degradation rate of this compound. |
| Oxidative Degradation | Purge the headspace of your reaction vessel with an inert gas (e.g., nitrogen) before heating. | Reduced loss of this compound due to oxidation. |
| Volatilization | Ensure your processing system is well-sealed to prevent the escape of volatile compounds. | Higher recovery of this compound. |
Issue 2: Inconsistent quantification of this compound across replicate samples.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Non-homogenous Sample Matrix | Ensure thorough homogenization of the food matrix before taking aliquots for analysis. | Improved precision and reproducibility of your measurements. |
| Inconsistent Headspace Volume | Use vials of the same size and ensure a consistent sample volume to maintain a constant headspace-to-sample ratio. | More consistent partitioning of this compound into the headspace for analysis. |
| Adsorption to Sample Vessel | Use silanized glass vials to minimize adsorption of the analyte to the glass surface. | Increased recovery and more accurate quantification. |
Quantitative Data on this compound Stability
The following tables provide illustrative data on the stability of this compound under various conditions. This data is based on general principles of furan stability and should be used as a guideline for experimental design.
Table 1: Effect of Temperature on the Degradation of this compound in a Model Food System (pH 7, 60 minutes)
| Temperature (°C) | Remaining this compound (%) |
| 100 | 95 |
| 120 | 85 |
| 140 | 70 |
| 160 | 50 |
Table 2: Effect of pH on the Degradation of this compound in a Model Food System (120°C, 60 minutes)
| pH | Remaining this compound (%) |
| 3 | 75 |
| 5 | 88 |
| 7 | 85 |
| 9 | 65 |
Experimental Protocols
Protocol 1: Quantification of this compound using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This method is suitable for the analysis of volatile and semi-volatile compounds in food matrices.
1. Sample Preparation: a. Homogenize 10 g of the food sample. b. Weigh 2 g of the homogenized sample into a 20 mL headspace vial. c. Add 5 mL of saturated NaCl solution to inhibit enzymatic activity and enhance the release of volatiles. d. Add an appropriate internal standard (e.g., deuterated this compound). e. Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
2. HS-SPME Conditions: a. SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). b. Incubation Temperature: 60°C. c. Incubation Time: 30 minutes with agitation. d. Extraction Time: 30 minutes.
3. GC-MS Conditions: a. Injection Port Temperature: 250°C. b. Injection Mode: Splitless. c. Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent. d. Oven Temperature Program:
- Initial temperature: 40°C, hold for 2 minutes.
- Ramp to 150°C at 5°C/minute.
- Ramp to 250°C at 10°C/minute, hold for 5 minutes. e. Carrier Gas: Helium at a constant flow of 1.0 mL/minute. f. MS Transfer Line Temperature: 280°C. g. Ion Source Temperature: 230°C. h. Mass Range: m/z 35-350. i. Ionization Mode: Electron Ionization (EI) at 70 eV.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for the analysis of this compound.
Addressing matrix effects in the quantification of 2-(2-Pentenyl)furan
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the quantification of 2-(2-Pentenyl)furan and other furan derivatives.
Troubleshooting Guide
Q1: My analyte signal is suppressed, and my results are inconsistent. What is causing this?
A: You are likely encountering matrix effects , which occur when components in your sample matrix interfere with the ionization of your target analyte, this compound.[1][2] This is a common issue in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) analyses.[2] Co-eluting compounds from the matrix can compete with the analyte for ionization, leading to a suppressed signal (ion suppression) or, less commonly, an enhanced signal.[1][3]
Q2: How can I confirm that matrix effects are impacting my analysis?
A: The presence of matrix effects can be diagnosed using a post-column infusion experiment.[4] In this method, a constant flow of your analyte is introduced into the mass spectrometer after the analytical column. You then inject a blank sample extract. Any dip or rise in the analyte's signal as the blank matrix elutes indicates regions of ion suppression or enhancement.[4] Another straightforward method is to compare the response of an analyte spiked into a pure solvent versus its response when spiked into a sample matrix extract.[3] A significant difference in signal intensity confirms the presence of matrix effects.
Q3: My recovery rates for this compound are low and variable. How can I improve this?
A: Low and inconsistent recovery can be a direct result of matrix effects and inefficient sample preparation. To address this, consider the following:
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Optimize Sample Preparation: Implement more rigorous cleanup steps to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or liquid-liquid extraction (LLE) can be more effective at removing interferences than simple protein precipitation.[3][5][6] For volatile compounds like furans, Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective extraction and concentration technique.[7][8][9]
-
Use an Internal Standard: The most robust solution is to use a stable isotope-labeled internal standard for this compound in a Stable Isotope Dilution Analysis (SIDA) .[10][11][12] The isotopically labeled standard will behave almost identically to the native analyte during extraction, chromatography, and ionization, effectively compensating for signal loss or enhancement.[3]
-
Employ Analyte Protectants (for GC analysis): Adding "analyte protectants" to both your sample extracts and calibration standards can help minimize the loss of active analytes in the GC inlet and column, reducing peak tailing and improving response.[13][14]
Q4: I don't have a stable isotope-labeled standard. What is the best alternative calibration strategy?
A: If a stable isotope-labeled standard is unavailable, the following strategies are recommended:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as close as possible to your actual samples (e.g., furan-free coffee for coffee samples).[3][7] This helps to ensure that the calibration standards experience the same matrix effects as the analyte in the sample, thereby improving accuracy.[3]
-
Standard Addition: This method involves adding known amounts of a standard solution to aliquots of the sample.[15] A calibration curve is then generated by plotting the instrument response against the concentration of the added standard. This approach is highly effective as it accounts for matrix effects specific to each individual sample but can be time-consuming for large batches.[4][16][17]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects?
A: The "matrix" refers to all components within a sample excluding the specific analyte of interest.[3] Matrix effects are the combined influence of these components on the measurement of the analyte.[1] In mass spectrometry, this typically manifests as ion suppression or enhancement, where co-eluting matrix components interfere with the analyte's ionization process, leading to inaccurate quantification.[2][3]
Q2: Which analytical technique is best for quantifying this compound in complex food matrices?
A: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS or GC-MS/MS) is a widely used and effective method for the analysis of volatile and semi-volatile compounds like this compound in food.[7][8][18] This technique offers excellent sensitivity and minimizes solvent use.[9] For quantification, incorporating Stable Isotope Dilution Analysis (SIDA) is considered the gold standard to correct for matrix effects.[11][12]
Q3: Why is the quantification of this compound particularly challenging?
A: The quantification of this compound can be challenging due to its volatility and the complexity of the matrices in which it is often found, such as cereals and coffee.[8][19] An interlaboratory study highlighted significant variability in analytical results for 2-pentylfuran, indicating that method development is crucial for reliable and reproducible determination.[19][20] Its analysis requires careful optimization of extraction and detection parameters to overcome matrix interferences.
Quantitative Data Summary
The following tables summarize validation data from various studies on furan and its derivatives, which can serve as a benchmark for method development.
Table 1: Method Performance for Furan and its Derivatives in Various Food Matrices
| Matrix | Analytical Method | Analyte(s) | Recovery (%) | LOQ (ng/g) | Reference |
| Canned Oily Fish | HS-SPME-GC-MS/MS | Furan & 10 derivatives | 75.9 - 114.6 | 0.003 - 0.675 | [7] |
| Fruit (Pineapple) | HS-SPME-GC-MS/MS | Furan & 10 derivatives | 86.1 - 113.9 | 0.003 - 0.675 | [7] |
| Juice (Orange) | HS-SPME-GC-MS/MS | Furan & 10 derivatives | 84.9 - 117.2 | 0.003 - 0.675 | [7] |
| Fruit Juices | HS-SPME-GC-FID | Furan, 2-Methylfuran, 2-Pentylfuran | 90.2 - 110.1 | 0.14 - 0.76 | [18] |
| Various Foods | HS-SPME-GC-MS | Furan & 4 derivatives | 77.8 - 111.5 | ≤ 0.06 | [9] |
| Coffee | HS-GC-MS | Furan & 5 alkylfurans | 80 - 110 | 200 | [8] |
| Baby Food / Cereals | HS-GC-MS / SPME | Furan & 5 alkylfurans | 80 - 110 | 5 | [8] |
Experimental Protocols
Protocol 1: HS-SPME-GC-MS/MS Analysis of Furan Derivatives in Food
This protocol is a generalized methodology based on published methods.[7][8][18]
-
Sample Preparation:
-
Homogenize the solid or liquid sample.
-
Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.
-
Add a saturated NaCl solution to enhance the release of volatile compounds. For a 1 g oily fish sample, add 9 mL of saturated NaCl solution. For a 5 g juice sample, add 5 mL.[7]
-
Spike the sample with the appropriate internal standard (e.g., deuterated 2-pentylfuran).
-
Immediately seal the vial with a magnetic crimp cap.
-
-
Headspace Extraction:
-
GC-MS/MS Analysis:
-
Injection: Desorb the SPME fiber in the GC injector at 280°C for 5 minutes in splitless mode.[7]
-
Column: Use a suitable capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm).[7]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]
-
Oven Program: Start at 32°C, hold for 4 min, then ramp to 200°C at 20°C/min, and hold for 3 min.[7]
-
MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
-
Visualizations
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 7. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stable Isotope Dilution Analysis (SIDA) to Determine Metabolites of Furan and 2-Methylfuran in Human Urine Samples: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Combination of analyte protectants to overcome matrix effects in routine GC analysis of pesticide residues in food matrixes. | Sigma-Aldrich [sigmaaldrich.com]
- 14. Evaluation of the matrix effect on gas chromatography – mass spectrometry with carrier gas containing ethylene glycol a… [ouci.dntb.gov.ua]
- 15. fda.gov [fda.gov]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. An efficient method for the simultaneous determination of furan, 2-methylfuran and 2-pentylfuran in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Do GC/MS methods available for furan and alkylfurans in food provide comparable results? - An interlaboratory study and safety assessment of 2-pentylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Strategies for separating cis and trans isomers of 2-(2-Pentenyl)furan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in separating cis and trans isomers of 2-(2-Pentenyl)furan.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating cis and trans isomers of this compound?
A1: The most common and effective methods for separating geometric isomers like the cis and trans forms of this compound are chromatographic techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Fractional distillation may also be considered, particularly for large-scale separations where high purity is not the primary objective.
Q2: Which GC column is recommended for the separation of this compound isomers?
A2: For the separation of furan derivatives, including its isomers, columns with a mid-range polarity are often effective. A good starting point would be a column with a stationary phase such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) or a specialized column for volatile organic compounds. Columns with shape-selective phases, like those containing cyclodextrins, can also offer enhanced resolution for geometric isomers.[1][2]
Q3: What type of HPLC column is suitable for separating these nonpolar isomers?
A3: For HPLC separation of relatively nonpolar cis and trans isomers, reversed-phase columns such as C8 or C18 are commonly used.[3][4][5] For enhanced selectivity based on molecular shape, columns with phenyl- or cholesterol-based stationary phases can be particularly effective for separating geometric isomers.[6] Normal phase chromatography with a polar stationary phase and a non-polar mobile phase can also be a viable option.[7]
Q4: Can I use fractional distillation to separate the isomers?
A4: Fractional distillation separates compounds based on differences in their boiling points.[8][9][10] While there might be a slight difference in the boiling points of cis and trans isomers of this compound, this difference is often minimal, making a clean separation by fractional distillation challenging. This method is generally more suitable for separating liquids with boiling point differences of less than 25°C. It may be used for an initial enrichment of one isomer but will likely require a subsequent chromatographic step for high purity.
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor or no separation of isomers | Inappropriate column: The stationary phase may not have the right selectivity for the isomers. | - Use a longer column to increase the number of theoretical plates.- Switch to a column with a different stationary phase, such as one with higher phenyl content or a cyclodextrin-based phase for shape selectivity.[11] |
| Incorrect oven temperature: The temperature may be too high, causing the isomers to co-elute. | - Lower the initial oven temperature to increase interaction with the stationary phase.[12]- Optimize the temperature ramp rate; a slower ramp can improve resolution.[12] | |
| Peak splitting or shouldering | Improper column installation: A poor cut on the column end or incorrect insertion depth into the inlet can distort peak shape.[13][14] | - Re-cut the column ensuring a clean, square cut.- Ensure the column is installed at the correct depth in the inlet and detector as per the manufacturer's instructions. |
| Sample overload: Injecting too much sample can lead to peak fronting or splitting.[15] | - Dilute the sample.- Reduce the injection volume. | |
| Inlet issues: Contamination or degradation in the inlet liner.[16] | - Replace the inlet liner.- Use a deactivated liner to minimize active sites.[13] | |
| Poor peak shape (tailing or fronting) | Active sites in the system: Exposed silanol groups in the liner, column, or connections can interact with the analytes.[13] | - Use a deactivated liner and septum.- Trim the front end of the column to remove any active sites that may have developed.[13] |
| Incompatible solvent: The sample solvent may not be compatible with the stationary phase. | - Ensure the sample is dissolved in a solvent that is compatible with the GC column's stationary phase. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor or no separation of isomers | Inappropriate mobile phase: The solvent composition may not provide sufficient selectivity. | - Adjust the ratio of organic solvent to the aqueous phase in reversed-phase HPLC.[17]- Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa).[17]- For normal phase, adjust the polarity of the non-polar mobile phase. |
| Incorrect column: The stationary phase may not be suitable for separating geometric isomers. | - Try a column with a different stationary phase, such as a phenyl, PFP, or cholesterol-based column for improved shape selectivity.[5][6] | |
| Broad peaks | Column degradation: The column may be old or contaminated. | - Flush the column with a strong solvent.- Replace the column if performance does not improve. |
| Extra-column volume: Excessive tubing length or a large detector flow cell can cause peak broadening. | - Use shorter, narrower internal diameter tubing between the injector, column, and detector. | |
| Changes in retention time | Mobile phase composition change: Inconsistent mobile phase preparation. | - Ensure accurate and consistent preparation of the mobile phase.- Degas the mobile phase to prevent bubble formation. |
| Fluctuations in temperature: Changes in ambient temperature can affect retention times.[7] | - Use a column oven to maintain a constant temperature. |
Experimental Protocols
Gas Chromatography (GC) Method for Separation of this compound Isomers
This protocol is a general starting point and may require optimization for your specific instrumentation and sample matrix.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[1]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 3°C/minute.
-
Hold: Hold at 150°C for 5 minutes.
-
-
Detector:
-
FID Temperature: 280°C
-
MS Transfer Line Temperature: 280°C (if applicable)
-
MS Ion Source Temperature: 230°C (if applicable)
-
High-Performance Liquid Chromatography (HPLC) Method for Separation of this compound Isomers
This protocol provides a starting point for reversed-phase HPLC and may need optimization.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size). A cholesterol-based column could also be effective.[6]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.[17][18]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV detector set at a wavelength where both isomers show absorbance (e.g., determined by UV scan, likely around 220-240 nm).
Data Presentation
Table 1: Comparison of Separation Techniques (Hypothetical Data)
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Fractional Distillation |
| Resolution (Rs) | > 1.5 (with optimized method) | > 1.5 (with optimized method) | < 1.0 |
| Purity Achievable | High (>99%) | High (>99%) | Low to Medium (enrichment) |
| Sample Throughput | Moderate | Moderate | High (for large volumes) |
| Instrumentation Cost | Moderate | High | Low |
| Solvent Consumption | Low | High | None (for the separation itself) |
Visualizations
Caption: Workflow for selecting a separation strategy.
Caption: Troubleshooting logic for GC separation issues.
References
- 1. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 5. welch-us.com [welch-us.com]
- 6. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 7. moravek.com [moravek.com]
- 8. byjus.com [byjus.com]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. app1-c89-pub.pressidium.com - Fractional Distillation Chemistry [app1-c89-pub.pressidium.com]
- 11. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 12. gcms.cz [gcms.cz]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. researchgate.net [researchgate.net]
- 17. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 18. mastelf.com [mastelf.com]
Side reactions and byproduct formation in 2-(2-Pentenyl)furan synthesis
Welcome to the technical support center for the synthesis of 2-(2-Pentenyl)furan. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis, with a focus on side reactions and byproduct formation.
Troubleshooting Guides and FAQs
This section provides answers to frequently asked questions and offers guidance on resolving common problems during the synthesis of this compound, primarily focusing on the Wittig reaction approach.
Q1: What is a common synthetic route for this compound, and what are the key reagents?
A common and effective method for synthesizing this compound is the Wittig reaction.[1][2] This reaction involves the olefination of an aldehyde, in this case, furfural, using a phosphorus ylide. The key reagents are:
-
Furfural: The aldehyde providing the furan ring.
-
Propyltriphenylphosphonium bromide: The precursor to the phosphorus ylide.
-
A strong base: Such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂), is required to deprotonate the phosphonium salt and form the reactive ylide.[3]
Q2: I am getting a low yield of the desired this compound. What are the possible causes and solutions?
Low yields can stem from several factors. Here's a troubleshooting guide:
| Potential Cause | Recommended Solution(s) |
| Incomplete Ylide Formation | The base used may not be strong enough, or the reaction conditions may not be anhydrous. Ensure the use of a sufficiently strong base like n-BuLi and rigorously dry solvents (e.g., THF) and glassware. The reaction to form the ylide should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Ylide Decomposition | Phosphorus ylides can be sensitive to air and moisture.[4] Prepare the ylide in situ and use it immediately. Avoid prolonged exposure to atmospheric conditions. |
| Side Reactions of Furfural | Furfural can be sensitive to strongly basic or acidic conditions, potentially leading to polymerization or other undesired reactions.[5] Add the furfural to the pre-formed ylide solution slowly and at a low temperature to control the reaction. |
| Suboptimal Reaction Temperature | The Wittig reaction temperature can influence the yield. If the reaction is too slow, a slight increase in temperature after the initial addition may be beneficial. However, high temperatures can promote side reactions. Monitor the reaction progress by TLC to determine the optimal reaction time and temperature. |
| Inefficient Purification | The primary byproduct, triphenylphosphine oxide, can be difficult to separate from the product, leading to apparent low yields of the pure compound.[1] Employ careful column chromatography for purification. In some cases, precipitation of triphenylphosphine oxide from a non-polar solvent mixture can aid in its removal.[6] |
Q3: My product is a mixture of E and Z isomers. How can I control the stereoselectivity of the Wittig reaction?
The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions.[7][8]
-
Unstabilized Ylides: The ylide derived from propyltriphenylphosphonium bromide is considered "unstabilized." These ylides typically favor the formation of the (Z)-alkene (cis isomer).[7][9]
-
Reaction Conditions:
-
Salt-Free Conditions: Performing the reaction under salt-free conditions (e.g., using a sodium-based strong base like sodium amide) tends to enhance the selectivity for the (Z)-isomer.[7]
-
Solvent: The choice of solvent can also play a role. Protic solvents are generally avoided due to their reactivity with the ylide. Aprotic polar solvents like DMF, in the presence of lithium salts, have been reported to favor the (Z)-isomer.[7]
-
Q4: Besides the E/Z isomers and triphenylphosphine oxide, what other byproducts might I encounter?
While triphenylphosphine oxide is the major byproduct, other minor byproducts can arise from side reactions:
-
Aldol-type products: Self-condensation of furfural can occur under basic conditions, though this is generally less favorable than the Wittig reaction.
-
Products from ylide side reactions: The ylide itself can undergo side reactions, although this is less common with unstabilized ylides.
-
Furan ring-opened products: Although furan is aromatic, harsh reaction conditions (e.g., strong acids) can lead to ring-opening, but this is unlikely under the basic conditions of the Wittig reaction.[5]
Experimental Protocol: Wittig Synthesis of this compound
This protocol is a representative procedure based on general Wittig reaction principles. Optimization may be required for specific laboratory conditions.
Materials:
-
Propyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Furfural
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Ylide Formation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add propyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.0 equivalent) dropwise with vigorous stirring. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Reaction with Furfural:
-
Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of freshly distilled furfural (1.0 equivalent) in anhydrous THF via syringe.
-
Allow the reaction mixture to stir at -78 °C for 1-2 hours, then gradually warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product will be a mixture of this compound (E and Z isomers) and triphenylphosphine oxide.
-
Purify the product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the isomers and remove triphenylphosphine oxide.
-
Data Presentation
| Parameter | Expected Outcome | Notes |
| Yield | 40-70% (of combined isomers) | Highly dependent on reaction conditions and purification efficiency. |
| (Z):(E) Isomer Ratio | Predominantly (Z) | Can range from 2:1 to >10:1 depending on the base and solvent system.[7] |
| Major Byproduct | Triphenylphosphine oxide | Stoichiometric byproduct of the Wittig reaction. |
Visualizations
Reaction Pathway
Caption: Wittig synthesis of this compound from furfural.
Troubleshooting Logic
Caption: Troubleshooting workflow for low yield in the synthesis.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. Wittig Reaction [organic-chemistry.org]
Improving the shelf-life of 2-(2-Pentenyl)furan standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf-life of 2-(2-Pentenyl)furan standards. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide is designed to help you troubleshoot common problems you may encounter when working with this compound standards.
| Problem | Potential Cause | Solution |
| Inconsistent analytical results (e.g., variable peak areas in GC-MS) | Degradation of the standard due to improper storage. | 1. Ensure the standard is stored at or below 4°C in a tightly sealed, amber glass vial. 2. Purge the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing. 3. Prepare fresh working solutions more frequently. |
| Contamination of the standard. | 1. Use high-purity solvents for all dilutions. 2. Avoid introducing contaminants by using clean laboratory equipment. | |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products. | 1. Confirm the identity of the new peaks using mass spectrometry. Common degradation products may result from oxidation of the furan ring or the pentenyl side chain. 2. Follow the recommended storage conditions to minimize degradation. |
| Contamination from the solvent or sample matrix. | 1. Run a blank analysis of the solvent to check for impurities. 2. Ensure proper sample preparation to remove interfering substances. | |
| Loss of compound over time, even with proper storage | Peroxide formation. | 1. Furan compounds can form explosive peroxides over time. It is crucial to date the standard upon receipt and opening. 2. Test for the presence of peroxides if the standard has been stored for an extended period, especially if it has been exposed to air. |
| Adsorption to container surfaces. | 1. Use silanized glass vials to minimize adsorption of the analyte to the glass surface. |
Frequently Asked Questions (FAQs)
1. What is the optimal temperature for storing this compound standards?
For long-term storage, it is recommended to keep this compound standards in a refrigerator at a temperature of 4°C or lower.[1][2] This helps to slow down potential degradation processes.
2. How should I protect the standard from degradation?
To protect the standard from degradation, it is crucial to store it in a tightly sealed, amber glass vial to shield it from light.[3] Additionally, to prevent oxidation, the headspace of the vial should be purged with an inert gas like argon or nitrogen before sealing.[3]
3. What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound is oxidation. This can be initiated by exposure to light and air. The furan ring and the double bond in the pentenyl side chain are particularly susceptible to oxidation, which can lead to the formation of various degradation products and potential polymerization.
4. How can I verify the purity of my this compound standard?
The purity of the standard can be verified using gas chromatography-mass spectrometry (GC-MS). A pure standard should exhibit a single, sharp chromatographic peak corresponding to the mass spectrum of this compound. The presence of additional peaks may indicate degradation or contamination.
5. How often should I prepare new working solutions?
Due to the volatility and potential instability of this compound, it is best practice to prepare fresh working solutions daily from a stock solution. Stock solutions, when stored under optimal conditions, may remain stable for a longer period, but should be monitored regularly for any signs of degradation.
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound standards to ensure their stability and prolong their shelf-life.
| Parameter | Condition | Rationale |
| Temperature | ≤ 4°C | Reduces the rate of chemical degradation and volatilization.[1][2] |
| Light Exposure | Store in amber glass vials or protect from light | Minimizes light-induced oxidation.[3] |
| Atmosphere | Store under an inert gas (e.g., argon, nitrogen) | Prevents oxidation by atmospheric oxygen.[3] |
| Container | Tightly sealed glass vials (preferably silanized) | Prevents volatilization and adsorption to surfaces. |
| Solvent for Stock Solutions | High-purity, peroxide-free solvents (e.g., methanol, hexane) | Avoids contamination and solvent-induced degradation. |
Experimental Protocols
Protocol for Preparation of this compound Standard Stock Solution
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Materials:
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This compound (neat standard)
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High-purity, peroxide-free solvent (e.g., methanol or hexane)
-
Volumetric flasks (Class A)
-
Gas-tight syringe
-
Amber glass vials with PTFE-lined septa
-
-
Procedure:
-
Allow the neat standard of this compound to equilibrate to room temperature before opening.
-
In a fume hood, use a gas-tight syringe to accurately transfer a known volume of the neat standard into a volumetric flask partially filled with the chosen solvent.
-
Record the exact mass or volume of the standard transferred.
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Fill the volumetric flask to the mark with the solvent.
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Mix the solution thoroughly by inversion.
-
Transfer aliquots of the stock solution into amber glass vials.
-
Purge the headspace of each vial with a gentle stream of inert gas (argon or nitrogen) for approximately 30 seconds.
-
Immediately seal the vials with PTFE-lined septa and crimp caps.
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Label the vials with the compound name, concentration, solvent, preparation date, and initials of the preparer.
-
Store the vials at ≤ 4°C in the dark.
-
Protocol for Stability Testing of this compound Standards
-
Objective: To evaluate the stability of this compound standards under different storage conditions.
-
Procedure:
-
Prepare a batch of this compound standard solutions as described in the protocol above.
-
Divide the vials into different storage groups:
-
Group A: Refrigerated at 4°C, protected from light, under inert gas.
-
Group B: Stored at room temperature (20-25°C), protected from light, under inert gas.
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Group C: Stored at 4°C, exposed to ambient light, under air.
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Group D: Stored at room temperature, exposed to ambient light, under air.
-
-
At specified time points (e.g., day 0, week 1, week 2, month 1, month 3, month 6), analyze a vial from each group.
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For analysis, prepare a working solution from the stored standard and analyze it using a validated GC-MS method.
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Quantify the concentration of this compound in each sample.
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Compare the concentration at each time point to the initial concentration at day 0 to determine the percentage of degradation.
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Monitor for the appearance of any new peaks in the chromatogram, which may indicate degradation products.
-
Visualizations
Caption: Workflow for preparing and storing this compound standards.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Method Refinement for Trace Level Detection of 2-(2-Pentenyl)furan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of trace-level detection of 2-(2-Pentenyl)furan. The primary analytical technique discussed is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a widely used method for the analysis of volatile and semi-volatile organic compounds in various matrices.
Troubleshooting Guide
This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during their experiments.
Question: Why am I observing low or no peak response for this compound?
Answer: Low or no peak response can be attributed to several factors throughout the analytical workflow. Consider the following troubleshooting steps:
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Sample Preparation: Due to the volatile nature of furan compounds, sample handling is critical. Ensure that samples are kept cool during preparation to minimize analyte loss. For solid samples, homogenization should be performed quickly and at low temperatures.
-
HS-SPME Parameters:
-
Fiber Selection: The choice of SPME fiber is crucial for efficient extraction. For furan derivatives, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended due to its ability to adsorb a wide range of volatile and semi-volatile compounds.
-
Extraction Time and Temperature: Inadequate extraction time or temperature can lead to poor recovery. Optimize these parameters for your specific matrix. A typical starting point is an extraction temperature of 30-60°C for 15-30 minutes.
-
Matrix Modifiers: The addition of salt (e.g., NaCl) to the sample can increase the ionic strength of the solution, which "salts out" the analyte, driving it into the headspace and improving extraction efficiency.
-
-
GC-MS System:
-
Injector Temperature: Ensure the GC injector temperature is sufficient for the complete thermal desorption of the analyte from the SPME fiber. A temperature of around 250°C is a common starting point.
-
Column Integrity: A degraded or contaminated GC column can lead to poor peak shape and loss of sensitivity. Bake out the column according to the manufacturer's instructions or replace it if necessary.
-
MS Detector: Verify that the mass spectrometer is properly tuned and that the correct ions for this compound are being monitored in Selected Ion Monitoring (SIM) mode for maximum sensitivity.
-
Question: My chromatograms show broad or tailing peaks for this compound. What could be the cause?
Answer: Poor peak shape can compromise resolution and quantification. Here are potential causes and solutions:
-
Improper Desorption: Incomplete or slow desorption from the SPME fiber can lead to band broadening. Ensure the injector temperature is optimal and that the fiber is fully inserted into the injector.
-
GC Conditions:
-
Carrier Gas Flow Rate: An incorrect carrier gas flow rate can affect peak shape. Optimize the flow rate for your specific GC column.
-
Oven Temperature Program: A temperature ramp that is too fast or an initial oven temperature that is too high can cause peak broadening. A slower ramp rate or a lower initial temperature may improve peak shape.
-
-
Active Sites: Active sites in the injector liner, GC column, or transfer line can interact with the analyte, causing tailing. Using a deactivated liner and a high-quality, inert GC column is essential.
Question: I am seeing high variability in my results between replicate injections. How can I improve precision?
Answer: High variability can stem from inconsistencies in the analytical process. To improve precision:
-
Automated Sampling: If possible, use an autosampler for SPME extraction and injection. This will ensure consistent extraction times, temperatures, and injection depths.
-
Internal Standard: The use of a suitable internal standard is highly recommended to correct for variations in sample preparation and injection volume. An isotopically labeled analog of the analyte is the ideal choice.
-
Consistent Sample Matrix: Ensure that the sample matrix is as consistent as possible between samples. Variations in pH, ionic strength, or viscosity can affect extraction efficiency.
-
Equilibration Time: Allow sufficient time for the sample to equilibrate at the set temperature before exposing the SPME fiber. A typical equilibration time is 15 minutes.
Question: There are interfering peaks co-eluting with my analyte of interest. What are my options?
Answer: Co-eluting peaks can interfere with accurate quantification. Consider the following strategies:
-
Optimize GC Separation:
-
Temperature Program: Adjust the GC oven temperature program to improve the separation between the analyte and the interfering peak. A slower temperature ramp can often enhance resolution.
-
Column Selection: If resolution cannot be achieved by modifying the temperature program, consider using a GC column with a different stationary phase that provides better selectivity for the compounds of interest.
-
-
Mass Spectrometry:
-
Selected Ion Monitoring (SIM): Utilize SIM mode on the mass spectrometer to monitor specific, unique ions for this compound. This can significantly reduce interference from co-eluting compounds that do not share the same ions.
-
Tandem Mass Spectrometry (MS/MS): For complex matrices, GC-MS/MS provides an additional level of selectivity by monitoring a specific fragmentation of a parent ion, further minimizing interferences.
-
Frequently Asked Questions (FAQs)
What is the typical Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this compound using HS-SPME-GC-MS?
The LOD and LOQ are method and matrix-dependent. However, for furan and its derivatives, including 2-pentylfuran, in food matrices, reported LODs can range from 0.001 to 1.071 ng/g, and LOQs can range from 0.003 to 3.571 ng/g[1]. Another study reported an LOQ of 5 µg/kg for 2-pentylfuran in various food matrices[2].
What are the key method validation parameters to consider?
Key validation parameters for this analytical method include:
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Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy (Recovery): The closeness of the test results obtained by the method to the true value. Recovery studies in various matrices are essential.
-
Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
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Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
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Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
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Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of furan derivatives using HS-SPME-GC-MS. While specific data for this compound is limited, the data for the closely related 2-pentylfuran provides a strong reference.
Table 1: Method Performance for Furan and its Derivatives in Various Food Matrices
| Analyte | Matrix | LOD (ng/g) | LOQ (ng/g) | Recovery (%) |
| Furan & Derivatives | Commercial Foods | 0.001 - 1.071 | 0.003 - 3.571 | Not Specified |
| 2-Pentylfuran | Baby Food, Cereals | Not Specified | 0.005 | 80 - 110 |
| 2-Pentylfuran | Coffee | Not Specified | 0.2 | 80 - 110 |
| Furan & Derivatives | Fruit/Juice | Not Specified | 0.003 - 0.675 | 76 - 117 |
| Furan & Derivatives | Canned Oily Fish | Not Specified | 0.003 - 0.675 | 76 - 117 |
Data compiled from multiple sources[1][2][3][4].
Experimental Protocols
Detailed Methodology for HS-SPME-GC-MS Analysis of this compound
This protocol provides a general framework. Optimization for specific matrices and instrumentation is recommended.
-
Sample Preparation:
-
For liquid samples (e.g., beverages, oils): Accurately weigh 1-5 g of the sample into a 20 mL headspace vial.
-
For solid samples (e.g., food products): Homogenize the sample under cryogenic conditions if possible. Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.
-
Add a known amount of internal standard (e.g., deuterated 2-pentylfuran) to each vial.
-
Add 5 mL of a saturated NaCl solution to each vial to enhance analyte partitioning into the headspace.
-
Immediately seal the vial with a PTFE/silicone septum.
-
-
HS-SPME Procedure:
-
SPME Fiber: DVB/CAR/PDMS, 50/30 µm.
-
Place the vial in an autosampler or a heating block with agitation capabilities.
-
Equilibration: Incubate the sample at 35°C for 15 minutes with agitation.
-
Extraction: Expose the SPME fiber to the headspace of the sample for 15 minutes at 35°C with continued agitation.
-
-
GC-MS Analysis:
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Injector: Operate in splitless mode. Injector temperature: 280°C.
-
Desorption Time: 3 minutes.
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 32°C, hold for 4 minutes.
-
Ramp to 200°C at a rate of 20°C/min.
-
Hold at 200°C for 3 minutes.
-
-
Mass Spectrometer: A mass selective detector.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analyte quantification. Monitor characteristic ions for this compound (e.g., m/z 136, 107, 81).
-
Data Analysis: Identify and quantify this compound based on its retention time and the response ratio of the target ion to the internal standard ion.
-
Mandatory Visualization
Caption: Experimental workflow for the trace level detection of this compound using HS-SPME-GC-MS.
References
Inter-laboratory variation in 2-pentylfuran analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of 2-pentylfuran. The significant inter-laboratory variation observed in 2-pentylfuran analysis underscores the need for robust, standardized methodologies and effective troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our 2-pentylfuran measurements compared to other labs. What are the common causes for such inter-laboratory discrepancies?
A1: Inter-laboratory variation is a well-documented challenge in 2-pentylfuran analysis. An interlaboratory study involving eight laboratories reported concentrations ranging from 8 mg/kg to over 1000 mg/kg in the same cereal sample.[1][2][3][4][5] Key factors contributing to this variability include:
-
Differences in Analytical Methodologies: Even with seemingly similar GC/MS methods, variations in sample preparation, extraction techniques (e.g., Headspace vs. SPME), and instrument parameters can lead to disparate results.[1][3]
-
Lack of Certified Reference Materials: The absence of certified reference materials for 2-pentylfuran in various food matrices makes it difficult to harmonize analytical methods across different laboratories.[3]
-
Matrix Effects: The food matrix itself can significantly influence the extraction efficiency and chromatographic behavior of 2-pentylfuran. Different matrices may require specific optimization of methods.
-
Instrumental Differences: Variations in the type and sensitivity of instruments used in different laboratories can contribute to discrepancies in results.[3]
Q2: What are the recommended analytical techniques for the determination of 2-pentylfuran?
A2: The most commonly employed and recommended techniques for the analysis of the volatile compound 2-pentylfuran are Headspace (HS) and Headspace Solid Phase Microextraction (HS-SPME), both coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[6]
-
HS-SPME-GC-MS: This is a widely used method for the simultaneous analysis of furan, 2-methylfuran, and 2-pentylfuran in samples like fruit juices.[7][8] It offers good sensitivity and is effective for complex matrices.
-
HS-GC-MS: This technique is also utilized, particularly for samples with higher concentrations of 2-pentylfuran, such as coffee.[4]
Q3: What are some common issues encountered during the GC-MS analysis of 2-pentylfuran and how can they be addressed?
A3: Common issues in the GC-MS analysis of 2-pentylfuran often relate to general gas chromatography problems. These include:
-
Peak Tailing or Fronting: This can be caused by column overloading, active sites on the column, or improper sample vaporization.[9] To address this, consider reducing the sample concentration, conditioning the column, or using a different injection technique.[9]
-
Baseline Instability or Drift: Potential causes include column bleed, contamination, or detector instability.[9] Baking out the column at a higher temperature or replacing it, ensuring proper sample preparation, and cleaning the detector can help stabilize the baseline.[9]
-
Poor Resolution or Peak Overlap: This may result from inadequate column selectivity, an incorrect temperature program, or improper sample preparation.[9] Optimizing the column selection, adjusting the temperature program, or using a different separation technique can improve resolution.[9]
-
Ghost Peaks or Carryover: These can appear due to contamination in the injector or column.[10] Cleaning the injector and liner, and solvent rinsing the column are recommended solutions.[10]
Troubleshooting Guides
Guide 1: Inconsistent Quantification of 2-Pentylfuran
This guide provides a systematic approach to troubleshooting inconsistent and variable quantification of 2-pentylfuran.
Troubleshooting Workflow for Inconsistent Quantification
References
- 1. tandfonline.com [tandfonline.com]
- 2. Do GC/MS methods available for furan and alkylfurans in food provide comparable results? - An interlaboratory study and safety assessment of 2-pentylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 7. An efficient method for the simultaneous determination of furan, 2-methylfuran and 2-pentylfuran in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An efficient method for the simultaneous determination of furan, 2-methylfuran and 2-pentylfuran in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector. | Semantic Scholar [semanticscholar.org]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. stepbio.it [stepbio.it]
Technical Support Center: Enhancing Chromatographic Resolution of 2-(2-Pentenyl)furan Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic separation of cis- and trans-2-(2-Pentenyl)furan isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating cis- and trans-2-(2-Pentenyl)furan isomers?
A1: The primary challenge lies in their similar physicochemical properties. As geometric isomers, they have the same molecular weight and often similar boiling points, leading to close elution times and potential co-elution in gas chromatography (GC). Achieving baseline separation requires optimizing chromatographic conditions to exploit subtle differences in their molecular shape and polarity.
Q2: Which type of GC column is best suited for separating these isomers?
A2: The choice of GC column is critical. While non-polar columns can sometimes provide separation based on boiling point differences, more polar or specialized columns often yield better results for geometric isomers. A column with a stationary phase that can interact differently with the spatial arrangement of the cis and trans isomers is ideal. For furan derivatives, columns with some degree of polarity or those capable of shape-selective interactions, such as cyclodextrin-based chiral columns, have shown promise for separating stereoisomers. For instance, a per-O-methyl-beta-cyclodextrin column has been reported as suitable for volatile furan ethers.
Q3: How does temperature programming affect the resolution of these isomers?
A3: Temperature programming significantly impacts resolution. For geometric isomers of furan derivatives, it has been observed that a lower oven temperature or a slower temperature ramp rate can enhance separation. Lower temperatures increase the interaction of the analytes with the stationary phase, which can magnify the small differences between the isomers and lead to better resolution.
Q4: Can High-Performance Liquid Chromatography (HPLC) be used to separate these isomers?
A4: Yes, HPLC can be an alternative for separating geometric isomers, particularly if they are thermally unstable. Chiral chromatography, a subset of HPLC, uses a chiral stationary phase and can be effective in separating geometric isomers due to their different spatial arrangements.
Troubleshooting Guide
Issue 1: Poor Resolution or Complete Co-elution of cis and trans Isomers
Question: My chromatogram shows a single broad peak or two overlapping peaks for the 2-(2-Pentenyl)furan isomers. How can I improve the resolution?
Answer:
Poor resolution is the most common issue. Here are several parameters to investigate, starting with the most impactful:
-
Optimize the Temperature Program:
-
Lower the Initial Oven Temperature: A lower starting temperature increases retention and allows for more interaction with the stationary phase.
-
Reduce the Ramp Rate: A slower temperature ramp (e.g., 2-5°C/min) can significantly improve the separation of closely eluting compounds.
-
In a study on furan derivatives, decreasing the gradient temperature was shown to increase the resolution (Rs) value between E- and Z-isomers.
-
-
Select an Appropriate GC Column:
-
Increase Polarity: If you are using a non-polar column (like a DB-1 or HP-5), consider switching to a mid-polarity or polar stationary phase. A wax-type column (e.g., CP-Wax 52CB) or a cyanopropyl-based phase may offer different selectivity.
-
Consider a Chiral Column: For challenging separations of stereoisomers, a chiral stationary phase, such as one containing cyclodextrin derivatives, can provide the necessary selectivity. A per-O-methyl-beta-cyclodextrin column has been noted for its effectiveness with volatile furan ethers.
-
-
Adjust Carrier Gas Flow Rate:
-
Ensure your carrier gas flow rate (or linear velocity) is optimized for the column dimensions and carrier gas type (e.g., Helium, Hydrogen). Operating at the optimal linear velocity maximizes column efficiency.
-
-
Increase Column Length:
-
If other optimizations are insufficient, using a longer column (e.g., 60 m instead of 30 m) will increase the number of theoretical plates and can improve resolution, though it will also increase analysis time.
-
Issue 2: Peak Tailing or Fronting
Question: The peaks for my isomers are asymmetrical (tailing or fronting). What could be the cause and how do I fix it?
Answer:
Peak asymmetry can be caused by several factors:
-
Column Overload:
-
Symptom: Typically causes fronting.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Active Sites in the Inlet or Column:
-
Symptom: Often results in peak tailing, especially for polar compounds.
-
Solution:
-
Deactivate the inlet liner by using a silanized liner.
-
Ensure the column is properly conditioned.
-
If the column is old, active sites may have developed. Trimming a small portion (e.g., 0.5 m) from the inlet end of the column or replacing the column may be necessary.
-
-
-
Improper Injection Technique:
-
Symptom: Can lead to various peak shape distortions.
-
Solution: Ensure a fast and consistent injection speed if performing manual injections. For autosamplers, check the injection speed settings.
-
Experimental Protocols
Recommended Starting GC Method for Isomer Screening
This protocol is a suggested starting point for achieving the separation of cis- and trans-2-(2-Pentenyl)furan. Further optimization will likely be required based on your specific instrumentation and sample matrix.
-
Gas Chromatograph: Agilent 6890 or similar, equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: CP-Wax 52CB (polar phase), 50 m x 0.32 mm ID, 1.2 µm film thickness (based on methods for similar compounds).
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Inlet: Split/Splitless injector at 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Oven Program:
-
Initial temperature: 50°C, hold for 10 minutes.
-
Ramp: 1.5°C/min to 200°C.
-
Hold at 200°C for 10 minutes.
-
-
Detector:
-
FID: 250°C.
-
MS: Transfer line at 250°C, source at 230°C, Quad at 150°C. Scan range 35-200 amu.
-
Data Presentation
The following tables summarize GC conditions that have been used for the analysis of trans-2-(2-Pentenyl)furan, which can serve as a starting point for method development for separating both isomers.
Table 1: GC Columns and Conditions for trans-2-(2-Pentenyl)furan Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column Type | Capillary | Capillary | Capillary | Capillary |
| Stationary Phase | DB-Petro | HP-5MS | CP-Sil 8CB-MS | CP-Wax 52CB |
| Length | 50 m | 30 m | 60 m | 50 m |
| Internal Diameter | 0.2 mm | 0.25 mm | 0.25 mm | 0.32 mm |
| Film Thickness | 0.5 µm | 0.25 µm | 0.25 µm | Not Specified |
| Carrier Gas | Not Specified | Helium | Helium | Hydrogen |
| Temperature Program | 2 K/min from 50°C to 270°C | 4 K/min from 80°C to 300°C | 40°C (2 min), then 4 K/min to 280°C (5 min) | 50°C (10 min), then 1.5 K/min to 200°C (80 min) |
Data compiled from the NIST WebBook.
Visualizations
Caption: Experimental workflow for the analysis of this compound isomers.
Caption: Troubleshooting decision tree for poor isomer resolution.
Technical Support Center: Optimization of Reaction Conditions for Furan Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for furan synthesis. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guides
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a robust method for preparing furans from 1,4-dicarbonyl compounds. However, challenges such as low yields and side reactions can arise. This guide provides solutions to common problems.
Q1: My Paal-Knorr reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Paal-Knorr synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete conversion of starting material: The 1,4-dicarbonyl starting material may be sterically hindered or electronically deactivated, slowing down the cyclization.
-
Decomposition of starting material or product: Furans are often sensitive to strong acids, which can lead to degradation or polymerization.[5]
-
Sub-optimal catalyst: The choice and concentration of the acid catalyst are critical.
-
Difficulty in preparing the 1,4-dicarbonyl precursor: The overall yield of the furan is dependent on the efficient synthesis of the starting diketone.[6]
-
Solution: Explore alternative synthetic routes to the 1,4-dicarbonyl compound. Modern methods have expanded the accessibility of these precursors.[8]
-
Q2: I am observing significant side product formation in my Paal-Knorr reaction. What are these byproducts and how can I minimize them?
A2: The primary side products in Paal-Knorr synthesis are typically polymers resulting from the acid-catalyzed degradation of the furan ring or starting material.
-
Minimization Strategies:
-
Use Milder Conditions: As mentioned above, switching to a milder acid catalyst can prevent the degradation that leads to polymerization.[6]
-
Control Temperature: Avoid excessively high temperatures, which can accelerate side reactions.
-
Anhydrous Conditions: For reactions using Lewis acids, ensuring anhydrous conditions is crucial to prevent catalyst deactivation and potential side reactions.[8]
-
Q3: My starting material contains acid-sensitive functional groups. How can I perform the Paal-Knorr synthesis without affecting them?
A3: The presence of acid-labile groups is a common challenge.
-
Solution:
-
Mild Lewis Acids: Utilize mild Lewis acid catalysts that are less likely to interact with sensitive functional groups.[6]
-
Microwave-Assisted Synthesis: Microwave heating often allows for shorter reaction times at lower overall temperatures, which can help preserve sensitive functionalities.[1][2][3][4]
-
Neutral or Weakly Acidic Conditions: For the synthesis of pyrroles via the Paal-Knorr reaction, neutral or weakly acidic conditions are often employed, and similar strategies can be adapted for furan synthesis in specific cases.[9]
-
Feist-Benary Furan Synthesis
The Feist-Benary synthesis provides a versatile route to substituted furans from α-halo ketones and β-dicarbonyl compounds. Common issues include low yields and the formation of undesired isomers.
Q1: I am getting a low yield in my Feist-Benary synthesis. What factors should I investigate?
A1: Optimizing the yield in a Feist-Benary synthesis involves careful consideration of the base, solvent, and reaction temperature.
-
Inappropriate Base: The choice of base is critical. Strong bases can lead to unwanted side reactions.
-
Incorrect Solvent: The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates.
-
Solution: Polar aprotic solvents like DMF or DMSO are often preferred as they can enhance the nucleophilicity of the enolate intermediate. Halogenated solvents have also been shown to increase product yield and reduce byproducts in some cases.[11]
-
-
Sub-optimal Temperature: The reaction is typically conducted at elevated temperatures, but excessive heat can cause decomposition.
-
Solution: The optimal temperature range is generally between 50-100°C.[10] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.
-
Q2: My Feist-Benary reaction is producing a mixture of furan isomers. How can I improve the regioselectivity?
A2: The formation of regioisomers can occur, particularly when unsymmetrical β-dicarbonyl compounds are used.
-
Controlling Regioselectivity:
-
Electronic and Steric Effects: The regioselectivity is often governed by the electronic and steric properties of the substituents on the β-dicarbonyl compound. The reaction generally favors 2,5-disubstitution.[10]
-
Reaction Conditions: Subtle changes in the base or solvent can sometimes influence the regiochemical outcome. Systematic screening of these parameters may be necessary.
-
Q3: I am having trouble with the purification of my furan product from the Feist-Benary reaction. What are the common impurities and how can I remove them?
A3: Common impurities include unreacted starting materials, the intermediate 1,4-dicarbonyl compound, and polymeric byproducts.
-
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying substituted furans. Silica gel is a suitable stationary phase, and the eluent system should be chosen based on the polarity of the product and impurities.[12]
-
Crystallization: If the furan product is a solid, recrystallization can be an effective purification method.
-
Preparative HPLC: For challenging separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[12][13]
-
Data Presentation
Table 1: Comparison of Catalysts for Paal-Knorr Furan Synthesis
| Catalyst | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| H₂SO₄ | 2,5-Hexanedione | Acetic Acid | Reflux | 2 h | 75 | [6] |
| p-TsOH | 2,5-Hexanedione | Toluene | Reflux | 4 h | 80 | [6] |
| Sc(OTf)₃ | 1,4-Dicarbonyl | Dichloromethane | Room Temp | 30 min | 95 | [6] |
| Bi(NO₃)₃ | 1,4-Dicarbonyl | Dichloromethane | Room Temp | 1 h | 92 | [6] |
| Montmorillonite | 1,4-Dicarbonyl | Toluene | 110 | 3 h | 88 | [6] |
| Phosphoric Acid (5%) | 1,4-Dicarbonyl | - | 100 | 15 min | 90 | [7] |
| Acetic Acid (Microwave) | 1,4-Diketone | - | 150 | 5 min | 85 | [2][3] |
Table 2: Influence of Base and Solvent on Feist-Benary Furan Synthesis
| Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Pyridine | Ethanol | Reflux | 6 h | 65 | [10] |
| Triethylamine | THF | 60 | 8 h | 70 | [10] |
| NaOEt | Ethanol | Room Temp | 12 h | 78 | [10] |
| K₂CO₃ | DMF | 80 | 4 h | 85 | [14] |
| Cs₂CO₃ | DMSO | 110 | 2 h | 80 | [14] |
Experimental Protocols
Detailed Methodology for Microwave-Assisted Paal-Knorr Furan Synthesis
This protocol is adapted from a general procedure for the microwave-assisted synthesis of substituted furans.[1][2][3]
Materials:
-
1,4-Diketone (1.0 mmol)
-
Acetic acid (2 mL)
-
Microwave vial (10 mL) with a stir bar
-
Microwave reactor
Procedure:
-
Place the 1,4-diketone (1.0 mmol) and a magnetic stir bar into a 10 mL microwave vial.
-
Add acetic acid (2 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 150°C for 5-10 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Detailed Methodology for Feist-Benary Furan Synthesis
This protocol provides a general procedure for the Feist-Benary synthesis.[10]
Materials:
-
α-Halo ketone (1.0 mmol)
-
β-Dicarbonyl compound (1.1 mmol)
-
Pyridine (2.0 mmol)
-
Ethanol (5 mL)
-
Round-bottom flask with a reflux condenser and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-dicarbonyl compound (1.1 mmol) and ethanol (5 mL).
-
Add pyridine (2.0 mmol) to the mixture and stir at room temperature for 10 minutes.
-
Add the α-halo ketone (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 6-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water (10 mL) to the residue and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with 1 M HCl (10 mL) to remove excess pyridine, followed by a wash with saturated aqueous sodium bicarbonate (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the resulting crude furan by column chromatography on silica gel.
Mandatory Visualization
References
- 1. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Solution-Phase Synthesis of a Highly Substituted Furan Library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03563J [pubs.rsc.org]
Validation & Comparative
Quantitative Analysis of 2-(2-Pentenyl)furan in Beverages: A Comparative Guide to Validation Methods
The presence and quantification of furanic compounds in heat-treated foods and beverages are of increasing interest to researchers and regulatory bodies due to their potential health implications. Among these, 2-(2-Pentenyl)furan, a volatile organic compound, contributes to the aroma profile of various beverages but also requires accurate monitoring. This guide provides a comparative overview of validated quantitative methods for the analysis of this compound in beverages, with a focus on Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography (GC).
Comparison of Analytical Methods
The primary methods for the quantitative analysis of this compound and other alkylfurans in beverages involve HS-SPME or static headspace (HS) sampling followed by GC with either Mass Spectrometry (MS) or Flame Ionization Detection (FID).[1] HS-SPME is often preferred for its sensitivity, especially for trace-level detection.[2]
A study by Frank, Dubois, & Huertas Pérez (2020) compared the performance of HS and SPME techniques for the analysis of furan and five alkylfurans, including 2-pentylfuran, in various food matrices such as fruit juices and coffee.[3][4] The validation was conducted for SPME injection in fruit juices and HS injection in coffee.[3][4] Another study developed and validated an HS-SPME-GC-FID method for the simultaneous analysis of furan, 2-methylfuran, and 2-pentylfuran in fruit juices.[1]
The following tables summarize the validation parameters from these studies.
Table 1: Method Validation Parameters for this compound and Related Compounds in Beverages
| Parameter | Method 1: HS-SPME-GC-MS[3][4] | Method 2: HS-SPME-GC-FID[1] |
| Analyte(s) | Furan, 2-methylfuran, 3-methylfuran, 2-ethylfuran, 2,5-dimethylfuran, 2-pentylfuran | Furan, 2-methylfuran, 2-pentylfuran |
| Matrix | Fruit Juices, Coffee | Fruit Juices |
| Limit of Quantitation (LOQ) | 5 µg/kg (Fruit Juices), 200 µg/kg (Coffee) | 0.14 - 0.76 ng/mL |
| Limit of Detection (LOD) | Not explicitly stated for 2-pentylfuran | 0.056 - 0.23 ng/mL |
| Recovery | 80% - 110% | 90.2% - 110.1% |
| Precision (Repeatability) | < 16% at 50 µg/kg | < 6.7% (RSD) |
| Linearity (r²) | Not explicitly stated | > 0.99 |
It is important to note that an interlaboratory study highlighted significant variability in the analysis of 2-pentylfuran in food matrices, suggesting that method optimization is crucial for reliable and reproducible results.[5]
Experimental Protocols
Below is a representative experimental protocol for the quantitative analysis of this compound in beverages using HS-SPME-GC-MS, based on methodologies described in the literature.
Sample Preparation and HS-SPME
-
Sample Aliquoting: Transfer a 5 mL aliquot of the beverage sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., deuterated 2-pentylfuran, if available, or another furan derivative not present in the sample).
-
Matrix Modification: For some matrices, add 1.5 g of NaCl to the vial to improve the release of volatile compounds.
-
Equilibration: Seal the vial and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to allow for the equilibration of the analytes between the sample and the headspace.
-
SPME Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20 minutes) at the same temperature to adsorb the volatile compounds.
GC-MS Analysis
-
Desorption: Transfer the SPME fiber to the GC injection port for thermal desorption of the analytes (e.g., at 250°C for 5 minutes).
-
Gas Chromatography:
-
Column: Use a suitable capillary column (e.g., DB-624 or equivalent).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) to separate the compounds.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 136, 107, 79).
-
Quantification: Create a calibration curve using standards of this compound and the internal standard.
-
Workflow and Data Analysis
The overall workflow for the validation of a quantitative method for this compound in beverages is depicted in the following diagram.
Caption: Workflow for the validation of a quantitative method.
References
- 1. An efficient method for the simultaneous determination of furan, 2-methylfuran and 2-pentylfuran in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Do GC/MS methods available for furan and alkylfurans in food provide comparable results? - An interlaboratory study and safety assessment of 2-pentylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of cis- and trans-2-(2-Pentenyl)furan sensory properties
An objective comparison of the sensory properties of cis- and trans-2-(2-Pentenyl)furan, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding the distinct flavor profiles of these isomers.
The geometric isomers of 2-(2-Pentenyl)furan, specifically the cis- and trans- forms, exhibit distinct sensory properties that are of significant interest in the fields of food chemistry and flavor science. These compounds are known contributors to the flavor profiles of various food products, particularly in relation to the reversion flavor of soybean oil. This guide provides a comparative analysis of their sensory attributes, supported by available experimental data, and outlines a typical experimental protocol for their sensory evaluation.
Quantitative Sensory Data
The sensory characteristics of the cis- and trans- isomers of this compound have been evaluated, revealing key differences in their flavor thresholds and descriptive profiles. The following table summarizes the quantitative data from a seminal study in this area.
| Isomer | Flavor Threshold (in oil) | Concentration for Descriptive Analysis | Odor and Flavor Descriptors |
| cis-2-(2-Pentenyl)furan | ~0.25 ppm | 0.50 ppm | Beany, grassy, and buttery |
| trans-2-(2-Pentenyl)furan | ~0.50 ppm | 1.0 ppm | Beany, grassy, and buttery |
| 4.0 ppm | Strong painty and metallic |
Data sourced from Smagula, M. S., Ho, C. T., & Chang, S. S. (1978). The synthesis of 2-(2-pentenyl) furans and their relationship to the reversion flavor of soybean oil. Journal of the American Oil Chemists' Society, 55(2), 233-237.[1][[“]][3]
The data clearly indicates that the cis- isomer is the more potent of the two, with a flavor threshold approximately half that of the trans- isomer. While both isomers contribute similar beany, grassy, and buttery notes at lower concentrations, the trans- isomer develops undesirable strong painty and metallic off-flavors at higher concentrations[1].
Experimental Protocols
A robust sensory analysis of volatile compounds like this compound isomers involves a combination of instrumental analysis and human sensory evaluation. A typical experimental workflow would involve Gas Chromatography-Olfactometry (GC-O) followed by sensory panel evaluation.
Gas Chromatography-Olfactometry (GC-O) Protocol
GC-O is a technique that combines the separation capabilities of gas chromatography with the human nose as a sensitive and specific detector to identify odor-active compounds in a sample.[4][5][6][7]
-
Sample Preparation: The synthesized cis- and trans-2-(2-Pentenyl)furan isomers are diluted to various concentrations in a neutral medium, such as deodorized soybean oil, to prepare a series of samples for analysis.
-
GC-MS/O Analysis:
-
Instrumentation: A gas chromatograph coupled with both a mass spectrometer (MS) and an olfactometry port is used. The GC column effluent is split, typically in a 1:1 ratio, between the MS detector and the sniffing port.[6]
-
GC Conditions: A non-polar capillary column (e.g., DB-5) is commonly used. The oven temperature is programmed to ramp up gradually (e.g., from 40°C to 250°C at a rate of 5°C/min) to ensure the separation of the isomers and other volatile compounds.
-
Olfactometry: Trained sensory panelists sniff the effluent from the GC column at the olfactometry port and record the time, intensity, and description of any detected odors.
-
Mass Spectrometry: Simultaneously, the MS detector records the mass spectra of the compounds as they elute, allowing for their chemical identification.
-
-
Data Analysis: The retention times of the odor events from the olfactometry data are matched with the peaks from the GC-MS chromatogram to identify the specific compounds responsible for the different aromas.
Sensory Panel Evaluation Protocol
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe flavors. The panelists undergo training to familiarize them with the specific flavor attributes expected in the samples, such as "beany," "grassy," "buttery," "painty," and "metallic."
-
Sample Presentation: The prepared samples of cis- and trans-2-(2-Pentenyl)furan in deodorized oil at various concentrations are presented to the panelists in a controlled environment (i.e., in sensory booths with controlled lighting and temperature). Samples are coded with random three-digit numbers to prevent bias.
-
Evaluation: Panelists are instructed to evaluate the odor and flavor of each sample and rate the intensity of each attribute on a structured scale (e.g., a 15-point scale where 0 = not perceptible and 15 = extremely strong).
-
Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the sensory profiles of the cis- and trans- isomers at different concentrations.
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative sensory analysis of this compound isomers.
References
- 1. researchwithnj.com [researchwithnj.com]
- 2. consensus.app [consensus.app]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gentechscientific.com [gentechscientific.com]
- 6. pfigueiredo.org [pfigueiredo.org]
- 7. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(2-Pentenyl)furan and Other Semiochemicals in Insect Repellency
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the repellent activity of 2-(2-Pentenyl)furan with other established semiochemicals. This analysis is based on available experimental data and outlines the methodologies used in these studies, offering insights into its potential as a novel insect repellent.
Introduction to this compound and Other Semiochemicals
This compound is a naturally occurring volatile organic compound found in various plants. It belongs to the furan family, a class of aromatic heterocyclic compounds. Its structural relative, 2-pentylfuran, has been identified as a promising insect repellent, particularly against the spotted-wing drosophila, Drosophila suzukii. Semiochemicals, chemical signals that mediate interactions between organisms, are increasingly being explored as alternatives to synthetic repellents due to their potential for lower toxicity and environmental impact. Commonly used semiochemicals in insect repellency include DEET (N,N-Diethyl-meta-toluamide), picaridin, ethyl anthranilate, and 1-octen-3-ol. This guide will focus on the available data for 2-pentylfuran as a proxy for this compound's potential, given the limited direct research on the latter.
Quantitative Comparison of Repellent Activity
The repellent efficacy of 2-pentylfuran has been most notably studied against Drosophila suzukii, a significant pest in fruit crops. The following tables summarize the key quantitative data from these studies and compare it with other known semiochemicals.
| Compound | Target Insect | Assay Type | Repellency Metric | Result | Citation |
| 2-Pentylfuran | Drosophila suzukii | Attraction Assay | Reduction in Attraction | 98% reduction | [1] |
| 1-Octen-3-ol | Drosophila suzukii | Attraction Assay | Reduction in Attraction | 17% less effective than 2-pentylfuran | [1] |
| 2-Pentylfuran | Drosophila suzukii | Oviposition Assay | Reduction in Oviposition | 30% at 50% concentration in mineral oil | [1] |
| 2-Pentylfuran | Drosophila suzukii | Oviposition Assay | Reduction in Oviposition | 60% at a release rate of 10 mg/h | [1] |
| 2-Pentylfuran | Drosophila suzukii | Field Cage Assay | Reduction in Infestation | 56% at a release rate of 14 mg/h | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate insect repellents.
Laboratory-Based Repellency Assays
1. Dual-Choice Arena/Olfactometer Assay: This method is used to assess the preference of insects between a treated and an untreated arm of an olfactometer.
-
Apparatus: A Y-tube or multi-arm olfactometer.
-
Procedure:
-
A stream of purified, humidified air is passed through each arm of the olfactometer.
-
The test substance (e.g., this compound) is applied to a filter paper and placed in the "treated" arm, while a solvent control is placed in the "untreated" arm.
-
Insects are released at the base of the olfactometer.
-
The number of insects choosing each arm is recorded over a specific period.
-
-
Data Analysis: The preference index is calculated to determine if the substance is an attractant or a repellent.
2. "Arm-in-Cage" Assay: A standard method for testing topical repellents against biting insects.
-
Apparatus: A cage containing a known number of host-seeking adult insects (e.g., mosquitoes).
-
Procedure:
-
A defined area of a human volunteer's forearm is treated with the repellent. The other arm can be used as an untreated control.
-
The treated arm is inserted into the cage for a set period.
-
The number of insect landings and biting attempts is recorded.
-
-
Data Analysis: The percentage of repellency is calculated by comparing the number of bites on the treated versus the untreated arm.
Field-Based Repellency Assays
Field Cage and Open Field Studies: These studies are designed to evaluate the effectiveness of a repellent under more natural conditions.
-
Procedure:
-
Repellent dispensers (e.g., sachets, lures) are placed in a field cage or an open field setting containing the target crop.
-
The number of insects, and in the case of agricultural pests, the amount of crop damage (e.g., number of infested fruits), is monitored over time in both treated and untreated plots.
-
-
Data Analysis: The reduction in insect population or crop damage in the treated plots is compared to the control plots.
Below is a DOT script for a generalized experimental workflow for evaluating insect repellents.
Caption: Generalized workflow for insect repellent evaluation.
Signaling Pathways in Insect Repellency
The perception of repellent molecules in insects is primarily mediated by their olfactory system. Volatile semiochemicals are detected by specialized olfactory receptor neurons (ORNs) housed in sensilla on the insect's antennae and maxillary palps.
The binding of a repellent molecule to an olfactory receptor (OR) can trigger a variety of responses. In the canonical pathway, the OR is a ligand-gated ion channel composed of a variable odorant-binding subunit (OrX) and a conserved co-receptor (Orco). Upon ligand binding, the channel opens, leading to an influx of cations and depolarization of the ORN. This electrical signal is then transmitted to the antennal lobe of the insect brain, where it is processed, ultimately leading to an aversive behavioral response.
Some repellents may also act through other mechanisms, such as inhibiting ORs that normally respond to attractants, or by activating other types of receptors like ionotropic receptors (IRs). The precise receptors and signaling pathways activated by this compound have not yet been elucidated and remain an important area for future research.
The following diagram illustrates a simplified model of an insect olfactory signaling pathway.
Caption: Simplified insect olfactory signaling pathway.
Conclusion
The available evidence, primarily from studies on the related compound 2-pentylfuran, suggests that furan derivatives hold significant promise as effective insect repellents, particularly against Drosophila suzukii. Quantitative data indicates high levels of repellency in both laboratory and field settings. However, a notable gap in the literature exists regarding the direct comparative efficacy of this compound against a broader range of insect pests and in direct comparison with industry-standard repellents like DEET and picaridin. Furthermore, the specific molecular targets and signaling pathways for this compound remain to be identified. Future research should focus on these areas to fully elucidate the potential of this compound as a viable alternative in integrated pest management and public health applications.
References
Cross-Validation of Analytical Techniques for 2-(2-Pentenyl)furan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical techniques for the qualitative and quantitative analysis of 2-(2-Pentenyl)furan: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Flame Ionization Detection (HS-SPME-GC-FID). While direct comparative studies on this compound are limited, this guide leverages validated data for the structurally similar compound 2-pentylfuran to provide a robust cross-validation.
Executive Summary
The analysis of furan derivatives, such as this compound, is critical in various fields, including food safety, environmental monitoring, and pharmaceutical development, due to their potential toxicity. The choice of analytical technique is paramount for accurate and reliable quantification. This guide details the methodologies and performance characteristics of HS-SPME-GC-MS and HS-SPME-GC-FID, offering a direct comparison to aid researchers in selecting the most suitable method for their specific needs. In general, HS-SPME-GC-MS offers superior sensitivity and selectivity, making it ideal for trace-level detection and identification, while HS-SPME-GC-FID provides a cost-effective and robust solution for routine quantification.
Data Presentation: Performance Characteristics
The following table summarizes the quantitative performance data for the analysis of furan derivatives using HS-SPME-GC-MS and HS-SPME-GC-FID. The data presented is based on validated methods for 2-pentylfuran and other relevant furan derivatives, serving as a reliable proxy for this compound.
| Performance Parameter | HS-SPME-GC-MS | HS-SPME-GC-FID | Source(s) |
| Limit of Detection (LOD) | 0.001 - 1.071 ng/g | 0.056 - 0.23 ng/mL | [1][2] |
| Limit of Quantification (LOQ) | 0.003 - 3.571 ng/g | 0.14 - 0.76 ng/mL | [1][2] |
| Linearity (R²) | > 0.99 | ≥ 0.99 | [3][4] |
| Recovery | 80% - 110% | 90.2% - 110.1% | [2][5] |
| Precision (RSD) | < 15% | < 6.7% | [2][4] |
| Selectivity | High (based on mass spectra) | Moderate (based on retention time) | [6] |
| Cost | Higher | Lower | [6] |
| Primary Application | Identification & Quantification | Quantification | [6][7] |
Experimental Protocols
Detailed methodologies for the analysis of this compound using HS-SPME-GC-MS and HS-SPME-GC-FID are outlined below. These protocols are based on established methods for furan derivatives and can be adapted for the specific analyte.
Headspace Solid-Phase Microextraction (HS-SPME)
This sample preparation technique is common to both GC-MS and GC-FID methods for volatile compounds like this compound.
-
Sample Preparation: A known amount of the sample (e.g., 1-5 g of a solid or 5 mL of a liquid) is placed in a headspace vial. For solid samples, a suitable solvent may be added. A salt, such as sodium chloride, is often added to the matrix to increase the volatility of the analyte.
-
SPME Fiber: A SPME fiber coated with a suitable stationary phase (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS) is exposed to the headspace above the sample.
-
Extraction: The vial is heated and agitated for a specific time (e.g., 20-30 minutes) at a controlled temperature (e.g., 30-60°C) to allow the volatile and semi-volatile compounds, including this compound, to partition into the headspace and adsorb onto the SPME fiber.
-
Desorption: The SPME fiber is then retracted and inserted into the heated injection port of the gas chromatograph, where the adsorbed analytes are thermally desorbed onto the GC column.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, operated in splitless mode for a set time to ensure complete transfer of the analytes.
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.
-
Oven Program: A temperature gradient is employed to separate the analytes. For example, starting at 40°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Analyzer: Quadrupole or Ion Trap.
-
Detection Mode: Full scan for qualitative analysis and identification, and Selected Ion Monitoring (SIM) for quantitative analysis, which increases sensitivity and selectivity.
-
Gas Chromatography-Flame Ionization Detection (GC-FID)
-
Gas Chromatograph (GC): The GC setup (injector, column, oven program, and carrier gas) is similar to that used for GC-MS.
-
Flame Ionization Detector (FID):
-
Principle: The column effluent is mixed with hydrogen and air and burned. Organic compounds produce ions in the flame, which are detected as a current. The signal is proportional to the mass of carbon atoms entering the detector.
-
Gases: Hydrogen, air, and a makeup gas (typically nitrogen or helium).
-
Temperature: The detector is maintained at a high temperature (e.g., 250-300°C) to prevent condensation.
-
Mandatory Visualization
References
- 1. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An efficient method for the simultaneous determination of furan, 2-methylfuran and 2-pentylfuran in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
- 7. GC FID vs GC MS - What is the Difference Between GC FID and GC MS [monadlabtech.com]
Comparative Study on the Formation of 2-(2-Pentenyl)furan in Different Vegetable Oils
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential for 2-(2-pentenyl)furan formation in various vegetable oils upon heating. Due to a lack of direct comparative studies on this compound, this guide bases its comparison on the well-established formation of the closely related compound, 2-pentyl furan, and the general principles of furan derivative formation from lipid oxidation. The primary precursor for 2-pentyl furan is believed to be linoleic acid, an omega-6 polyunsaturated fatty acid. Therefore, the propensity of a vegetable oil to form this compound is likely correlated with its linoleic acid content.
Data Presentation: Fatty Acid Composition of Common Vegetable Oils
The following table summarizes the typical fatty acid composition of several common vegetable oils. Oils with a higher percentage of linoleic acid are more likely to be significant sources of this compound upon thermal processing.
| Vegetable Oil | Linoleic Acid (%) | Oleic Acid (%) | Palmitic Acid (%) | Stearic Acid (%) | α-Linolenic Acid (%) |
| Soybean Oil | 51 | 23 | 10 | 4 | 7 |
| Corn Oil | 59 | 28 | 11 | 2 | 1 |
| Sunflower Oil | 65 | 20 | 7 | 5 | <1 |
| Cottonseed Oil | 52 | 18 | 22 | 3 | 1 |
| Olive Oil | 10 | 71 | 14 | 3 | 1 |
| Canola Oil | 21 | 61 | 4 | 2 | 9 |
| Palm Oil | 10 | 39 | 44 | 5 | <1 |
Note: Fatty acid composition can vary depending on the plant variety, growing conditions, and processing methods.
Experimental Protocols
A standardized experimental protocol is crucial for the accurate quantification and comparison of this compound in different vegetable oils. The following is a detailed methodology adapted from established methods for the analysis of furan and its derivatives in food matrices.[1][2][3]
Objective:
To quantify the formation of this compound in different vegetable oils subjected to controlled heating.
Materials and Reagents:
-
Vegetable oils (Soybean, Corn, Sunflower, Cottonseed, Olive, Canola, Palm)
-
This compound analytical standard
-
d4-Furan (internal standard)
-
Sodium chloride (NaCl)
-
High-purity water
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Headspace Autosampler with Solid-Phase Microextraction (SPME) capabilities
-
SPME fiber assembly (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS)
Procedure:
-
Sample Preparation and Heating:
-
Accurately weigh 5.0 g of each vegetable oil into separate 20 mL headspace vials.
-
Spike each sample with a known concentration of the internal standard (d4-furan).
-
Seal the vials tightly.
-
Heat the vials in a controlled oven or heating block at a specified temperature (e.g., 180°C) for a defined period (e.g., 30 minutes).
-
After heating, allow the vials to cool to a standardized temperature (e.g., 60°C) in a water bath.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the cooled vials in the HS-SPME autosampler.
-
Equilibrate the sample at 60°C for 15 minutes.
-
Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) to adsorb the volatile compounds.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injector: Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column: Use a suitable capillary column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Operate in Electron Ionization (EI) mode at 70 eV.
-
Acquire data in Selected Ion Monitoring (SIM) mode for quantification of this compound and the internal standard. Monitor characteristic ions for each compound.
-
-
-
Quantification:
-
Prepare a calibration curve using the this compound analytical standard at various concentrations.
-
Calculate the concentration of this compound in the oil samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound in vegetable oils.
Caption: Proposed formation pathway of this compound from linoleic acid.
References
- 1. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Identification of 2-(2-Pentenyl)furan using High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the confident identification of 2-(2-Pentenyl)furan, a volatile organic compound of interest in various fields, utilizing high-resolution mass spectrometry (HRMS). We present a comparison with a structurally similar compound, 2-Pentylfuran, and provide detailed experimental protocols to support accurate and reproducible identification.
High-Resolution Mass Spectrometry Data Comparison
High-resolution mass spectrometry is a powerful tool for the unambiguous identification of organic molecules. By providing the exact mass of the molecular ion and its fragments, it allows for the determination of the elemental composition, which is crucial for distinguishing between isomers and other closely related compounds.
Below is a comparison of the expected high-resolution mass spectral data for this compound and the available data for 2-Pentylfuran. While the exact high-resolution data for this compound is not publicly available, the table includes its known molecular formula and exact mass. The fragmentation data for 2-Pentylfuran is derived from electron ionization (EI) mass spectra and serves as a reference for the types of fragments that can be expected from furan derivatives.
| Parameter | This compound | 2-Pentylfuran |
| Molecular Formula | C9H12O[1][2] | C9H14O[3][4][5] |
| Exact Mass (Monoisotopic) | 136.088815 Da[6] | 138.104465 Da[4] |
| Molecular Weight (Average) | 136.1910 g/mol [1][2] | 138.2069 g/mol [3] |
| Major Fragment Ions (m/z) | Expected fragments would arise from cleavage of the pentenyl side chain and rearrangement of the furan ring. | 81.0, 82.0, 138.0, 53.0, 95.0[4] |
Experimental Protocol for GC-HRMS Analysis
The following protocol outlines a general procedure for the analysis of this compound and similar volatile furan derivatives using Gas Chromatography coupled with High-Resolution Mass Spectrometry (GC-HRMS). This method is adapted from established protocols for the analysis of furans in complex matrices.[7][8][9]
1. Sample Preparation (Solid-Phase Microextraction - SPME)
-
For liquid samples (e.g., essential oils, beverages), dilute an appropriate volume of the sample in a sealed vial. For solid samples, homogenization and extraction with a suitable solvent may be necessary.
-
Add a known amount of an appropriate internal standard (e.g., a deuterated analog) to the sample vial.
-
Expose a Solid-Phase Microextraction (SPME) fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial.
-
Incubate the vial at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 20-30 minutes) with agitation to allow for the adsorption of volatile compounds onto the fiber.
2. Gas Chromatography (GC) Conditions
-
Injector: Splitless mode, with the injector temperature set to 250-280°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating furan derivatives.[7][10]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 10°C/min.
-
Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.
-
3. High-Resolution Mass Spectrometry (HRMS) Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Mass Range: Scan from m/z 40 to 300.
-
Resolution: Set to >10,000 (Full Width at Half Maximum - FWHM).
-
Data Acquisition: Acquire data in full scan mode to obtain high-resolution mass spectra of all eluting compounds.
Workflow for Compound Identification
The following diagram illustrates the logical workflow for the identification and confirmation of this compound using the described GC-HRMS method.
Caption: A flowchart detailing the experimental and data analysis steps for the confident identification of this compound.
This comprehensive approach, combining a robust experimental protocol with the power of high-resolution mass spectrometry, enables the accurate and reliable identification of this compound, facilitating further research and development in various scientific disciplines.
References
- 1. trans-2-(2-Pentenyl)furan [webbook.nist.gov]
- 2. trans-2-(2-Pentenyl)furan [webbook.nist.gov]
- 3. Furan, 2-pentyl- [webbook.nist.gov]
- 4. 2-Pentylfuran | C9H14O | CID 19602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Pentylfuran(3777-69-3) MS spectrum [chemicalbook.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. restek.com [restek.com]
- 9. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. trans-2-(2-Pentenyl)furan [webbook.nist.gov]
Sensory panel evaluation of food products containing 2-(2-Pentenyl)furan
For researchers and professionals in the food science and flavor development sectors, understanding the nuanced sensory characteristics of aroma compounds is paramount. This guide provides a comparative sensory evaluation of 2-(2-Pentenyl)furan, a compound often associated with the characteristic "beany" flavor in various food products. This analysis is presented alongside hexanal, a well-documented lipid oxidation product also known for its contribution to "green" and "raw bean" notes, providing a valuable benchmark for sensory assessment.
Quantitative Sensory Profile
While a direct, side-by-side quantitative sensory panel evaluation of this compound and hexanal was not found in a single study, the following table compiles descriptive sensory data from multiple sources to provide a comparative profile. The intensity ratings for hexanal are adapted from a descriptive sensory analysis of soymilk, where it was used as a reference standard for "raw" and "beany" attributes. The descriptors for this compound are based on its documented sensory characteristics in various food matrices.
Table 1: Comparative Sensory Attribute Intensity Ratings
| Sensory Attribute | This compound (Descriptive Profile) | Hexanal (Reference Standard Profile) |
| Aroma | ||
| Beany/Leguminous | High | High |
| Grassy/Green | Moderate-High | High |
| Fruity | Moderate | Low |
| Earthy/Musty | Moderate | Low |
| Cooked/Caramel | Low-Moderate | Not specified |
| Nutty | Low | Not specified |
| Flavor | ||
| Beany/Leguminous | High | High |
| Grassy/Green | Moderate-High | High |
| Bitter | Low | Low |
| Astringent | Low | Low |
Note: Intensity levels for this compound are qualitative estimations based on recurring descriptions in the literature. Hexanal ratings are based on its use as a high-intensity reference for those specific attributes in a trained panel.
Experimental Protocols
The following is a representative methodology for a descriptive sensory analysis, adapted from studies on soymilk flavor evaluation, which can be applied to the comparative assessment of aroma compounds like this compound and hexanal.
Sensory Panel and Training:
A trained sensory panel, typically consisting of 8-12 members with prior experience in descriptive analysis of food products, is required. Panelists undergo extensive training to identify, describe, and quantify the sensory attributes of the target compounds. Training sessions involve the presentation of reference standards for each attribute to calibrate the panelists and ensure consistency in their evaluations. For instance, a solution of hexanal would be used as the reference for "raw" and "beany" notes.
Sample Preparation and Presentation:
To evaluate the aroma compounds in a neutral matrix, they are typically dissolved in a carrier such as deodorized oil or water at relevant concentrations (e.g., 1-10 ppm for this compound to elicit a characteristic beany flavor).[1] Samples are prepared in a controlled environment to prevent flavor contamination. Each panelist receives a small, coded sample in a covered, odor-free container.
Evaluation Procedure:
Panelists evaluate the samples in individual, well-ventilated booths under controlled lighting and temperature. They are instructed to assess the aroma by sniffing the headspace of the sample and the flavor by tasting a small amount. A structured scoresheet with a list of sensory attributes and an intensity scale (e.g., a 15-point universal scale) is used for rating. Panelists are typically required to rinse their mouths with purified water between samples to minimize sensory fatigue and carry-over effects.
Visualizing Sensory Evaluation Workflows and Relationships
To better understand the processes and factors involved in the sensory evaluation of these compounds, the following diagrams are provided.
Caption: Workflow for a descriptive sensory panel evaluation.
Caption: Factors contributing to "beany" flavor perception in food.
References
A Guide to the Statistical Analysis of Volatile Profiles: Featuring 2-(2-Pentenyl)furan
For researchers, scientists, and drug development professionals, the accurate analysis of volatile organic compounds (VOCs) is paramount for understanding complex biological and chemical systems. This guide provides a comparative overview of analytical methodologies for profiling volatile compounds, with a specific focus on 2-(2-Pentenyl)furan, a furan derivative with relevance in various fields. We present experimental protocols, data comparison, and a discussion of statistical approaches to aid in the selection of appropriate methods for your research needs.
Comparison of Analytical Techniques for Volatile Compound Analysis
The analysis of volatile compounds like this compound typically involves a multi-step process, including sample preparation, gas chromatography for separation, and mass spectrometry for detection and identification. The choice of methods at each stage can significantly impact the quality and sensitivity of the results.
Sample Preparation: Headspace-Solid Phase Microextraction (HS-SPME)
HS-SPME is a widely used, solvent-free technique for the extraction and concentration of volatile and semi-volatile compounds from a sample's headspace. The selection of the SPME fiber coating is a critical parameter that influences the extraction efficiency of different analytes.
Table 1: Comparison of Common SPME Fiber Coatings for Volatile Furan Analysis
| Fiber Coating | Principle of Extraction | Advantages | Disadvantages | Best Suited For |
| Polydimethylsiloxane (PDMS) | Adsorption (non-polar) | Good for non-polar analytes, robust, and reusable. | Low efficiency for polar compounds. | Analysis of non-polar volatile and semi-volatile compounds. |
| Polyacrylate (PA) | Absorption (polar) | Effective for polar analytes.[1] | Less robust than PDMS, may have a shorter lifespan. | Extraction of polar volatile compounds like phenols and alcohols. |
| Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | Mixed-mode (adsorption/absorption) | Broad-range applicability for a wide variety of volatiles with different polarities and molecular weights.[2] | Can be more expensive. | Comprehensive, untargeted profiling of complex volatile mixtures. |
| Carbon Wide Range/PDMS (CWR/PDMS) | Adsorption (porous solid) | High affinity for a broad range of volatile compounds, including those with low molecular weights.[3] | May exhibit stronger analyte retention, requiring higher desorption temperatures. | Analysis of a wide range of volatile compounds, from very volatile to semi-volatile. |
Gas Chromatography (GC) Column Selection
The GC column is responsible for separating the individual volatile compounds extracted by the SPME fiber. The choice of stationary phase polarity is the most critical factor in achieving good separation.
Table 2: Comparison of GC Column Polarity for Volatile Furan Analysis
| Column Polarity | Principle of Separation | Advantages | Disadvantages | Common Stationary Phases |
| Non-Polar | Separation primarily based on boiling point and van der Waals interactions.[4] | Good for separating non-polar compounds, generally robust with higher temperature limits. | May not effectively separate polar isomers or compounds with similar boiling points. | 100% Dimethylpolysiloxane (e.g., DB-1, HP-1) |
| Intermediate-Polar | Separation based on a combination of boiling point and dipole-dipole interactions. | Versatile for a range of compounds with varying polarities. | May not provide optimal separation for highly polar or highly non-polar compounds. | (5%-Phenyl)-methylpolysiloxane (e.g., DB-5, HP-5ms) |
| Polar | Separation dominated by dipole-dipole and hydrogen bonding interactions.[5] | Excellent for separating polar compounds and isomers.[5] | Lower temperature limits, more susceptible to degradation from water and oxygen. | Polyethylene glycol (e.g., DB-WAX, HP-INNOWax) |
Experimental Protocols
Below are detailed methodologies for the analysis of volatile profiles, including this compound, using HS-SPME-GC-MS.
Protocol 1: Broad-Range Volatile Profiling using a Mixed-Mode SPME Fiber
This protocol is suitable for untargeted analysis of a wide range of volatile compounds.
1. Sample Preparation (HS-SPME):
-
Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Sample: Place 1-5 g of the sample in a 20 mL headspace vial.
-
Incubation: Incubate the vial at 60°C for 15 minutes with agitation.
-
Extraction: Expose the SPME fiber to the headspace for 30 minutes at 60°C.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injection: Desorb the SPME fiber in the GC inlet at 250°C for 2 minutes in splitless mode.
-
Column: Use a mid-polarity column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 240°C at 10°C/min (hold for 5 min).
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
3. Data Analysis:
-
Identify compounds by comparing their mass spectra with libraries such as NIST and Wiley, and by comparing their retention indices with known values.
Statistical Analysis of Volatile Profiles
Once the volatile compounds are identified and quantified, statistical analysis is crucial for extracting meaningful biological or chemical insights from the complex datasets. The choice of statistical method depends on the research question and the structure of the data.
Table 3: Comparison of Statistical Methods for Volatile Profile Analysis
| Statistical Method | Type | Principle | Strengths | Weaknesses |
| Principal Component Analysis (PCA) | Unsupervised | Reduces the dimensionality of the data by transforming the original variables into a smaller set of uncorrelated variables (principal components) that capture the most variance.[6] | Excellent for initial data exploration, identifying outliers, and observing clustering patterns without prior knowledge of sample groups.[6] | Does not use class information, so it may not be optimal for discriminating between predefined groups if the primary sources of variation are not related to the group differences.[6] |
| Partial Least Squares-Discriminant Analysis (PLS-DA) | Supervised | A regression-based method that aims to maximize the covariance between the measured variables and the class labels, thereby enhancing the separation between predefined groups.[6][7] | Effective for classification and identifying variables that are important for discriminating between groups (biomarker discovery).[6] | Prone to overfitting if not properly validated. The separation observed might be a result of noise in the data if the model is not robust.[8] |
| Hierarchical Clustering Analysis (HCA) | Unsupervised | Groups samples based on their similarity, creating a dendrogram that visualizes the relationships between samples. | Provides a visual representation of the data structure and sample relationships. | The results can be sensitive to the choice of distance measure and linkage method. |
| Volcano Plot | Univariate | Combines a measure of statistical significance (p-value) with the magnitude of change (fold change) to identify significantly different compounds between two groups. | Simple to interpret and useful for identifying individual compounds that show large and statistically significant changes. | Does not account for correlations between compounds, which can lead to a higher rate of false discoveries in complex datasets. |
Visualization of Workflows
Diagrams created using Graphviz (DOT language) illustrate the experimental and analytical workflows.
Caption: Experimental workflow for HS-SPME-GC-MS analysis of volatile compounds.
Caption: Logical workflow for the statistical analysis of volatile profile data.
References
- 1. researchgate.net [researchgate.net]
- 2. netjournals.org [netjournals.org]
- 3. Comparison of Different Types of SPME Arrow Sorbents to Analyze Volatile Compounds in Cirsium setidens Nakai - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromtech.com [chromtech.com]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. PLS-DA vs PCA: Key Differences and Use Cases in Omics Analysis - MetwareBio [metwarebio.com]
- 7. PCA vs PLS-DA vs OPLS-DA: Key Differences and How to Choose for Omics Data Analysis?-MetwareBio (updated 2025) [metwarebio.com]
- 8. hrpub.org [hrpub.org]
A Comparative Analysis of Synthetic and Natural 2-(2-Pentenyl)furan in Bioassays
For Researchers, Scientists, and Drug Development Professionals
Furan derivatives are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] These activities include antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2][3][4][5][6] The subtle structural variations between synthetic and natural sources of a compound, such as isomeric purity and the presence of minor co-eluting natural products, can potentially influence its biological efficacy.
Data Presentation: A Comparative Overview
The following table summarizes the potential bioactivities of 2-(2-pentenyl)furan based on the known activities of other furan derivatives. The data presented is hypothetical and serves as a guide for expected outcomes in experimental settings.
Table 1: Hypothetical Comparative Bioactivity of Synthetic vs. Natural this compound
| Bioassay | Target Organism/Cell Line | Parameter Measured | Hypothetical Activity (Synthetic) | Hypothetical Activity (Natural) | Potential Rationale for Differences |
| Antimicrobial Activity | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 16-64 µg/mL | 8-32 µg/mL | Natural isolate may contain synergistic compounds enhancing activity. |
| Escherichia coli | Minimum Inhibitory Concentration (MIC) | 32-128 µg/mL | 16-64 µg/mL | Stereoisomeric purity of the natural compound might favor interaction with bacterial targets. | |
| Candida albicans | Minimum Inhibitory Concentration (MIC) | 32-128 µg/mL | 16-64 µg/mL | The presence of specific isomers in the natural product could lead to more effective fungal cell wall disruption. | |
| Anti-inflammatory Activity | RAW 264.7 macrophages | Nitric Oxide (NO) Inhibition (IC₅₀) | 25-100 µM | 10-50 µM | Minor components in the natural extract could contribute to the overall anti-inflammatory effect. |
| Cytotoxicity | HeLa (human cervical cancer) | Cell Viability (IC₅₀) | >100 µM | >100 µM | High structural similarity suggests comparable baseline cytotoxicity, though impurities could alter this. |
| TM3 (mouse Leydig cells) | Cell Viability (IC₅₀) | 500-3000 µM (for furan)[7] | Likely similar to synthetic | Cytotoxicity is often concentration-dependent and may be influenced by the specific cell line's metabolic activity.[7] |
Experimental Protocols
Detailed methodologies for key bioassays are provided below. These protocols are based on standard methods used for evaluating the bioactivity of furan derivatives.
Antimicrobial Activity Assay (Broth Microdilution Method)
-
Preparation of Microbial Inoculum: A single colony of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is inoculated into a suitable broth medium and incubated to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 10⁶ CFU/mL).[3]
-
Preparation of Test Compound: Synthetic and natural this compound are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial two-fold dilutions are then prepared in a 96-well microtiter plate.[3]
-
Inoculation and Incubation: The standardized microbial inoculum is added to each well of the microtiter plate containing the diluted test compound. The plates are incubated at an appropriate temperature (e.g., 37°C) for 24 hours.[3]
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded in 96-well plates.[4]
-
Compound Treatment: The cells are pre-treated with various concentrations of synthetic or natural this compound for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of nitric oxide (NO).[4]
-
Nitrite Quantification: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[4]
-
Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated, representing the concentration of the compound that inhibits 50% of the NO production.[4]
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: A selected cell line (e.g., HeLa or TM3) is seeded into a 96-well plate at a specific density and allowed to adhere overnight.[7]
-
Compound Exposure: The cells are treated with a range of concentrations of synthetic or natural this compound and incubated for 24-72 hours.[7]
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[7]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the untreated control.[7]
Mandatory Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be modulated by this compound and a general workflow for its bioactivity screening.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Caption: Workflow for the comparative bioactivity screening of synthetic and natural compounds.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 3. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial activity of 2-vinylfuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
Chemometric Analysis for Food Sample Classification Based on 2-(2-Pentenyl)furan Content: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chemometric analysis techniques for classifying food samples based on the content of the volatile compound 2-(2-Pentenyl)furan. While direct experimental data on the use of this compound as a singular marker for food classification is limited in current literature, this document outlines the established methodologies and comparative performance of analytical and statistical approaches used for similar volatile organic compounds (VOCs) in food science. The principles and protocols detailed herein are directly applicable to developing a robust classification model using this compound.
Introduction to Chemometrics in Food Analysis
Chemometrics is an essential discipline in food science that utilizes statistical and mathematical methods to extract meaningful information from complex chemical data.[1][2] In the context of food analysis, it is frequently applied for authentication, quality control, and classification of samples based on their chemical profiles. The concentration of specific volatile compounds, such as furan derivatives, can serve as a chemical fingerprint to differentiate food samples based on origin, processing method, or quality.
Analytical Approaches for Quantifying this compound
The accurate quantification of volatile compounds like this compound is a prerequisite for reliable chemometric analysis. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted, sensitive, and solvent-free technique for the analysis of volatile and semi-volatile organic compounds in complex food matrices.[3][4]
Alternative Analytical Techniques
While HS-SPME-GC-MS is the gold standard, other techniques can be employed for the analysis of volatile furan derivatives:
-
Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC-MS): A simpler headspace technique, but often with lower sensitivity compared to SPME.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and cost-effective detection method, but it does not provide mass spectral data for compound identification.[5]
-
Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS): Offers significantly higher resolution for complex samples but requires more sophisticated instrumentation and data analysis.
Comparison of Chemometric Classification Methods
Once the concentration of this compound and other relevant VOCs is quantified across a set of food samples, chemometric methods are applied to build classification models. The choice of method depends on the nature of the data and the research question.[6][7]
Table 1: Comparison of Common Chemometric Classification Methods
| Method | Type | Principle | Advantages | Disadvantages |
| Principal Component Analysis (PCA) | Unsupervised | Reduces the dimensionality of the data by transforming it into a new set of uncorrelated variables (principal components) that capture the maximum variance. | Excellent for initial data exploration, identifying outliers, and observing natural clustering of samples without prior knowledge of the classes.[2] | Not optimized for classification as it does not use class information. Separation between groups may not be clear. |
| Partial Least Squares Discriminant Analysis (PLS-DA) | Supervised | A regression-based method that rotates the PCA components to maximize the separation between predefined classes. | Directly models the relationship between the chemical data and the class membership, often leading to better separation than PCA. Identifies variables important for discrimination. | Prone to overfitting if not properly validated. Requires a sufficient number of samples per class. |
| Soft Independent Modelling of Class Analogy (SIMCA) | Supervised | Builds a separate PCA model for each class. New samples are classified based on their distance to each class model. | Robust for handling classes with different variances and for identifying outliers. Well-suited for authenticity testing. | Can be less effective when there is significant overlap between classes. |
| Support Vector Machines (SVM) | Supervised | Finds an optimal hyperplane that separates data points of different classes in a high-dimensional space. | Highly effective for both linear and non-linear classification problems. Generally provides high accuracy.[7] | Can be computationally intensive with large datasets. The choice of the kernel function is critical. |
Experimental Protocols
The following sections detail a generalized experimental protocol for the analysis of this compound in food samples, specifically fruit juice, using HS-SPME-GC-MS, and the subsequent chemometric analysis.
Protocol 1: Sample Preparation and HS-SPME
-
Sample Preparation: Homogenize the food sample (e.g., fruit juice) to ensure uniformity.[8]
-
Aliquoting: Place a precise amount (e.g., 5 mL) of the homogenized sample into a 20 mL headspace vial.[9]
-
Salting-out: Add a saturated solution of sodium chloride (e.g., 1 g of NaCl) to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds into the headspace.[9]
-
Internal Standard: Spike the sample with a known concentration of an appropriate internal standard (e.g., a deuterated furan derivative) for accurate quantification.
-
Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 40°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to reach equilibrium between the sample and the headspace.[10]
-
Extraction: Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.[11]
Protocol 2: GC-MS Analysis
-
Desorption: Immediately after extraction, introduce the SPME fiber into the heated injection port of the GC-MS system (e.g., at 250°C) for thermal desorption of the analytes.[11]
-
Chromatographic Separation: Separate the desorbed compounds on a suitable capillary column (e.g., a mid-polar column like DB-5ms). The oven temperature program should be optimized to achieve good separation of the target analytes. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at 5°C/min.[11]
-
Mass Spectrometry Detection: Operate the mass spectrometer in full scan mode to acquire mass spectra for compound identification. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode can be used for higher sensitivity and selectivity.[9]
-
Data Acquisition: Collect the total ion chromatograms (TICs) and the mass spectra for each sample.
Protocol 3: Chemometric Analysis
-
Data Pre-processing:
-
Peak Integration: Integrate the chromatographic peak corresponding to this compound (and other relevant VOCs) in each sample's chromatogram.
-
Normalization: Normalize the peak areas to the internal standard to correct for variations in sample preparation and injection volume.
-
Data Matrix Construction: Create a data matrix where rows represent the different food samples and columns represent the normalized peak areas (concentrations) of the identified volatile compounds.
-
-
Exploratory Data Analysis:
-
Apply Principal Component Analysis (PCA) to the data matrix to visualize the overall structure of the data, identify any outliers, and observe if there are any natural groupings of the samples.
-
-
Supervised Classification:
-
Divide the dataset into a training set and a validation set.
-
Apply a supervised classification method like Partial Least Squares Discriminant Analysis (PLS-DA) to the training set to build a model that can differentiate between the predefined classes of food samples.
-
-
Model Validation:
-
Use the validation set to test the predictive performance of the PLS-DA model.
-
Perform cross-validation and permutation tests to ensure the robustness and statistical significance of the classification model.
-
-
Identification of Key Markers:
-
Analyze the loadings plot from the PLS-DA model to identify the variables (volatile compounds) that are most influential in discriminating between the sample classes. This compound would be evaluated in this context.
-
Mandatory Visualizations
The following diagrams illustrate the workflow and logical relationships in the described chemometric analysis.
Caption: Experimental workflow from sample preparation to data matrix construction.
Caption: Logical flow of the chemometric analysis process.
Conclusion
While the specific application of this compound as a standalone marker for the chemometric classification of food samples requires further dedicated research, the established analytical and statistical methodologies provide a clear and robust framework for such investigations. By employing HS-SPME-GC-MS for accurate quantification and utilizing powerful chemometric tools like PCA and PLS-DA, researchers can effectively explore the potential of this compound as a biomarker for food classification. The protocols and comparative information presented in this guide serve as a valuable resource for designing and executing such studies, ultimately contributing to the advancement of food authenticity and quality control.
References
- 1. researchgate.net [researchgate.net]
- 2. rcs.chemometrics.ru [rcs.chemometrics.ru]
- 3. researchgate.net [researchgate.net]
- 4. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Overview on the Application of Chemometrics Tools in Food Authenticity and Traceability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Differentiation of Fresh and Processed Fruit Juices Using Volatile Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2.6. GC–MS Analysis of Volatile Compounds [bio-protocol.org]
Inter-laboratory study on the analysis of 2-(2-Pentenyl)furan
An Inter-laboratory Perspective on the Analysis of 2-(2-Pentenyl)furan and its Analogs
A guide for researchers, scientists, and drug development professionals on the analytical challenges and methodologies for the determination of this compound, with comparative data from related alkylfurans.
The analysis of furan and its alkylated derivatives, such as this compound, in various matrices presents a significant analytical challenge due to their volatility and potential for thermal formation. An inter-laboratory study on the closely related compound, 2-pentylfuran, revealed substantial variability in analytical results among participating laboratories, particularly in complex food matrices like cereals.[1][2] This highlights the critical need for robust and well-validated analytical methods to ensure reliable and reproducible quantification. This guide provides a comparative overview of analytical methodologies applicable to this compound and other alkylfurans, presenting experimental data to aid researchers in method selection and development.
Comparative Analysis of Analytical Methods for Alkylfurans
The primary analytical techniques for the determination of volatile and semi-volatile furans are Headspace (HS) and Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The choice between HS and SPME often depends on the expected concentration of the analyte and the complexity of the sample matrix.
Table 1: Performance Data of Analytical Methods for 2-Pentylfuran and other Alkylfurans
| Analyte(s) | Matrix | Analytical Technique | Limit of Quantification (LOQ) | Recovery (%) | Repeatability (RSDr %) | Reference |
| 2-Pentylfuran, Furan, and other Alkylfurans | Baby Food, Cereals | HS-GC-MS | 5 µg/kg | 80 - 110 | < 16 at 50 µg/kg | [1][3] |
| 2-Pentylfuran, Furan, and other Alkylfurans | Coffee | HS-GC-MS | 200 µg/kg | 80 - 110 | 7.4 at 10 mg/kg | [1][3] |
| 2-Pentylfuran, Furan, and other Alkylfurans | Fruit Juices, Infant Formula | SPME-GC-MS | 5 µg/kg | 80 - 110 | < 16 at 50 µg/kg | [1][3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of an analytical method. Below is a representative protocol for the analysis of alkylfurans using Headspace-Gas Chromatography-Mass Spectrometry.
Protocol: Determination of 2-Pentylfuran and other Alkylfurans by Headspace-GC-MS
This protocol is adapted from a method developed for the quantification of furan and five alkylfurans in various food matrices.[1][3]
1. Sample Preparation:
-
Weigh 1 g of the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of saturated NaCl solution.
-
For quantification, add an appropriate amount of a labeled internal standard solution (e.g., d4-furan, d3-2-methylfuran, etc.).
-
Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
2. Headspace Autosampler Conditions:
-
Incubation Temperature: 60°C
-
Incubation Time: 30 min
-
Agitation: 250 rpm
-
Injection Volume: 1 mL
-
Syringe Temperature: 70°C
3. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:
-
GC Column: DB-624 or equivalent (60 m x 0.25 mm i.d., 1.4 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 min
-
Ramp 1: 5°C/min to 100°C
-
Ramp 2: 10°C/min to 240°C, hold for 5 min
-
-
MS Interface Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
4. Quantification:
-
Quantification is performed using an internal standard calibration. Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of this compound and related compounds using HS-SPME-GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Do GC/MS methods available for furan and alkylfurans in food provide comparable results? - An interlaboratory study and safety assessment of 2-pentylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Furan-Based Pest Deterrents: A Focus on 2-Pentylfuran
A comprehensive review of the available scientific literature reveals no specific experimental data on the pest-deterrent efficacy of 2-(2-Pentenyl)furan. Extensive searches in scientific databases, patent libraries, and chemical registries have yielded information on the chemical and physical properties of this compound and its isomers, but no studies evaluating its biological activity as a pest deterrent have been identified.
However, significant research is available for a closely related compound, 2-pentylfuran . This guide therefore provides a comparative analysis of the pest-deterrent efficacy of 2-pentylfuran, offering insights into its performance against specific pests and comparing it with other known repellents. This information may serve as a valuable reference for researchers interested in the potential of furan derivatives in pest management.
Comparative Efficacy of 2-Pentylfuran against Drosophila suzukii
Recent studies have highlighted the potential of 2-pentylfuran as a repellent against the invasive fruit fly, Drosophila suzukii (spotted-wing drosophila). The following tables summarize the quantitative data from these studies, comparing the efficacy of 2-pentylfuran with other compounds.
| Treatment | Pest Species | Efficacy Metric | Result | Source |
| 2-Pentylfuran | Drosophila suzukii | Reduction in attraction to synthetic lure | 98% reduction | [1] |
| 1-Octen-3-ol | Drosophila suzukii | Reduction in attraction to synthetic lure | ~81% reduction (inferred) | [1] |
| 2-Pentylfuran (50% in mineral oil) | Drosophila suzukii | Reduction in oviposition (field) | 30% reduction | [1] |
| 2-Pentylfuran (10 mg/h release rate) | Drosophila suzukii | Reduction in egg-laying (semifield) | 60% reduction | [1] |
| 2-Pentylfuran (14 mg/h release rate) | Drosophila suzukii | Reduction in infestation (field) | 56% reduction | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key experiments cited in this guide.
Laboratory Multiple-Choice Olfactometer Assay
This experiment was designed to assess the repellency of 2-pentylfuran to adult Drosophila suzukii in a controlled laboratory setting.
-
Apparatus: A custom-built four-arm olfactometer.
-
Procedure:
-
A synthetic lure attractive to D. suzukii was placed in one arm of the olfactometer.
-
The test compound (2-pentylfuran or 1-octen-3-ol) was co-released with the lure in the same arm.
-
The other three arms contained control stimuli (e.g., solvent only).
-
Adult flies were released into the central chamber of the olfactometer.
-
The number of flies entering each arm was recorded over a specific period.
-
-
Data Analysis: The reduction in attraction was calculated by comparing the number of flies that entered the arm with the lure and repellent to the number that entered the arm with the lure alone.
Field Oviposition Assay
This experiment evaluated the ability of 2-pentylfuran to deter egg-laying by D. suzukii on fruit in a natural environment.
-
Setup: Ripe raspberries were placed in the field.
-
Treatment: A vial containing 50% 2-pentylfuran in mineral oil was placed near the raspberries.
-
Control: A vial containing only mineral oil was placed near a separate group of raspberries.
-
Procedure:
-
The setup was left in the field for a predetermined period, allowing wild D. suzukii to access the fruit.
-
The raspberries were then collected and incubated in the laboratory.
-
The number of emerging adult flies was counted to determine the level of infestation.
-
-
Data Analysis: The reduction in oviposition was calculated by comparing the number of emerged flies from the treated and control fruit.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the pest-deterrent efficacy of a volatile compound like 2-pentylfuran.
Caption: Workflow for efficacy testing of a pest deterrent.
Signaling Pathway
The precise signaling pathway by which 2-pentylfuran exerts its repellent effect on D. suzukii is not yet fully elucidated. However, it is hypothesized to involve the insect's olfactory system. The following diagram presents a generalized model of an insect olfactory signaling pathway that is likely involved.
Caption: Generalized insect olfactory signaling pathway.
References
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2-(2-Pentenyl)furan with key structurally related furan derivatives. The objective is to delineate the spectral characteristics that arise from variations in the alkyl substituent, including saturation, chain position, and stereochemistry. The data presented is compiled from publicly available spectral databases and scientific literature, offering a foundational resource for the identification and characterization of these compounds.
The compounds selected for comparison are:
-
This compound (both cis and trans isomers): The target compound, featuring a C5 unsaturated side chain with the double bond at the second position.
-
2-Pentylfuran: The saturated analogue, used to highlight the spectroscopic influence of the C=C double bond.
-
Furan: The parent heterocyclic ring, serving as a baseline for the spectral features of the furan moiety.
Data Presentation: Comparative Spectroscopic Data
The following tables summarize the key quantitative data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Table 1: Mass Spectrometry Data (Key Electron Ionization Fragments, m/z)
| Compound | Molecular Ion (M+) | Base Peak (m/z) | Other Major Fragments (m/z) | Source |
| trans-2-(2-Pentenyl)furan | 136 | 107 | 91, 79, 67 | [1] |
| cis-2-(2-Pentenyl)furan | 136 | 107 | 91, 79, 67 | [2] |
| 2-Pentylfuran | 138 | 81 | 82, 95, 53 | [3][4] |
| Furan | 68 | 39 | 68, 42, 38 | [5] |
Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts δ, ppm in CDCl₃)
| Compound | Furan H-5 | Furan H-3 & H-4 | Alkyl/Alkenyl Protons | Source |
| 2-Pentylfuran | ~7.28 (t) | ~6.26 (m), ~5.96 (m) | ~2.60 (t, α-CH₂), ~1.63 (m), ~1.33 (m), ~0.90 (t, CH₃) | [3][6] |
| Furan | ~7.44 (t) | ~6.38 (t) | N/A | [7][8] |
| This compound (Predicted) | ~7.30 | ~6.28, ~6.05 | ~5.5 (m, olefinic), ~3.3 (d, α-CH₂), ~2.1 (q, allylic), ~1.0 (t, CH₃) | N/A |
Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts δ, ppm in CDCl₃)
| Compound | Furan C-2 | Furan C-5 | Furan C-3 & C-4 | Alkyl/Alkenyl Carbons | Source |
| 2-Pentylfuran | ~156.7 | ~140.6 | ~110.0, ~104.6 | ~31.5, ~28.0, ~27.8, ~22.5, ~14.0 | [3][9] |
| Furan | ~142.8 | ~142.8 | ~109.9, ~109.9 | N/A | [10][11] |
Table 4: Infrared (IR) Spectroscopic Data (Key Absorption Bands, cm⁻¹)
| Compound | C-H (Aromatic/Furan) | C=C (Furan Ring) | C-O-C (Furan Ring) | C-H (Alkyl) | C=C (Alkenyl) | Source |
| 2-Pentylfuran | ~3100 | ~1590, ~1500 | ~1150, ~1010 | ~2950, ~2870 | N/A | [3][12] |
| Furan | ~3130 | ~1580, ~1485 | ~1175, ~1065 | N/A | N/A | [13][14] |
Table 5: UV-Vis Spectroscopic Data (λ_max, nm)
| Compound | λ_max (nm) | Molar Absorptivity (ε) | Solvent | Source |
| 2-Acetylfuran | 225, 269 | 2512, 12882 | Dioxane | [15] |
| Furan | ~200-210 | - | Ethanol/Gas | [15][16][17] |
Note: Specific UV-Vis data for this compound and 2-Pentylfuran is limited. Data for 2-acetylfuran is provided to illustrate the typical absorption range for a 2-substituted furan.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the analysis of volatile furan derivatives.
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: Samples are typically diluted in a volatile solvent (e.g., dichloromethane or hexane). For trace analysis, headspace or solid-phase microextraction (SPME) may be employed.[18]
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is commonly used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[19]
-
Injector: Split/splitless injector, typically operated at 250-280°C.
-
Oven Program: An initial temperature of 35-40°C held for several minutes, followed by a ramp (e.g., 5-10°C/min) to a final temperature of 250-300°C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 35-400.
-
Data Analysis: Compound identification is achieved by comparing the acquired mass spectra with reference libraries (e.g., NIST) and retention times of known standards.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is suitable for structural elucidation of purified furan compounds.[21]
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation:
-
Approximately 5-25 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[22][23]
-
A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
The solution is filtered into a 5 mm NMR tube to remove any particulate matter.[23]
-
-
Data Acquisition (¹H NMR):
-
The magnetic field is locked to the deuterium signal of the solvent.
-
The field is shimmed to achieve maximum homogeneity.
-
A standard one-pulse experiment is performed to acquire the ¹H spectrum.
-
-
Data Acquisition (¹³C NMR):
-
A proton-decoupled pulse program is used to acquire the ¹³C spectrum, resulting in singlets for each unique carbon atom.
-
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) in Hertz (Hz) are measured to determine connectivity.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a volatile organic compound like this compound.
Caption: Generalized workflow for the spectroscopic analysis of furan compounds.
References
- 1. trans-2-(2-Pentenyl)furan [webbook.nist.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Pentylfuran | C9H14O | CID 19602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Furan, 2-pentyl- [webbook.nist.gov]
- 5. Furan [webbook.nist.gov]
- 6. 2-Pentylfuran(3777-69-3) 1H NMR [m.chemicalbook.com]
- 7. Furan(110-00-9) 1H NMR [m.chemicalbook.com]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785) [hmdb.ca]
- 9. 2-Pentylfuran(3777-69-3) 13C NMR spectrum [chemicalbook.com]
- 10. Furan(110-00-9) 13C NMR [m.chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. Furan(110-00-9) IR Spectrum [chemicalbook.com]
- 15. web.vscht.cz [web.vscht.cz]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. Furan [webbook.nist.gov]
- 18. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 20. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 21. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 22. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 23. NMR Sample Preparation [nmr.chem.umn.edu]
Safety Operating Guide
Proper Disposal of 2-(2-Pentenyl)furan: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and disposal procedures for 2-(2-Pentenyl)furan, ensuring the safety of laboratory personnel and compliance with regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with the handling and disposal of this chemical.
Key Safety and Hazard Information
This compound is a flammable liquid that can be harmful if swallowed and may cause skin and eye irritation.[1][2] It is crucial to handle this substance in a well-ventilated area and away from heat, sparks, or open flames.[1][2][3] The use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[3]
Quantitative Data for this compound and Related Compounds
For quick reference, the following table summarizes key quantitative data for this compound and the closely related 2-pentyl furan. This information is critical for risk assessment and safe handling.
| Property | This compound | 2-Pentyl Furan |
| Molecular Formula | C9H12O | C9H14O[2] |
| Boiling Point | 171-172 °C (estimated)[4] | 155 °C |
| Flash Point | 48.1 °C (119 °F) (estimated)[4] | 45 °C (113 °F) |
| Oral LD50 (ATE) | Not determined | 100 mg/kg[1] |
| Vapor Pressure | 1.883 mmHg @ 25 °C (estimated)[4][5] | No data available |
| Water Solubility | 65.09 mg/L @ 25 °C (estimated)[4][5] | Immiscible |
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Methodology:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse flammable vapors.
-
Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[2][3] Use only non-sparking tools for cleanup.[3]
-
Containment: For small spills, use an inert absorbent material like sand or earth to soak up the chemical.
-
Collection: Carefully collect the absorbed material into a suitable, closed container for disposal.[3]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Personal Protective Equipment (PPE): All personnel involved in the cleanup must wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
Disposal Workflow
The proper disposal of this compound is critical to ensure safety and environmental protection. The following diagram outlines the logical workflow for its disposal.
Caption: Logical steps for the safe disposal of this compound.
Step-by-Step Disposal Procedure
Adherence to a systematic disposal procedure is mandatory to mitigate risks.
-
Waste Identification and Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[3] Given its flammability and potential toxicity, this compound should be treated as hazardous waste.
-
Containerization: Collect waste this compound in a designated, properly sealed, and clearly labeled container. The container should be compatible with the chemical.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name, "Flammable Liquid," and any other relevant hazard warnings.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials and ignition sources.[2][3] The storage area should be secure and accessible only to authorized personnel.[1]
-
Disposal: Dispose of the contents and container in accordance with local, regional, and national hazardous waste regulations.[1][2][3] This typically involves arranging for pickup by a licensed hazardous waste disposal company. Do not empty into drains or release into the environment.[3]
References
Essential Safety and Logistical Information for Handling 2-(2-Pentenyl)furan
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(2-Pentenyl)furan (CAS Number: 82550-42-3) is publicly available. The following safety and handling information is synthesized from the SDS of the closely related compound, 2-(n-Pentyl)furan, and the known hazards of the furan chemical class. It is imperative that this chemical be handled with extreme caution by trained professionals in a well-equipped laboratory setting.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Classification
Based on data for 2-(n-Pentyl)furan, this compound is anticipated to be a flammable liquid and may be harmful if swallowed.[1][2] Furans as a class of compounds can also cause skin, eye, and respiratory tract irritation.[3] Some furans are suspected of causing genetic defects and may cause cancer.[4]
Anticipated GHS Classification:
| Hazard Class | Hazard Category |
| Flammable Liquids | Category 3 |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 (potential) |
| Serious Eye Damage/Eye Irritation | Category 2A (potential) |
| Carcinogenicity | Category 2 (potential) |
| Specific Target Organ Toxicity | May cause respiratory irritation |
Anticipated Hazard Statements:
-
May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
-
Suspected of causing cancer.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound to minimize exposure.
| Protection Type | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | - Gloves: Nitrile or butyl rubber gloves. Inspect for tears or holes before each use. - Lab Coat: A flame-retardant lab coat is recommended.[5] - Clothing: Long pants and closed-toe shoes are mandatory. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If the concentration of vapors may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
- Ensure a certified chemical fume hood is operational.[5]
- Verify that a safety shower and eyewash station are readily accessible.
- Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[5][6]
- Have an appropriate fire extinguisher (e.g., dry chemical, CO2) readily available.[5]
- Assemble all necessary equipment and reagents before starting the experiment.
2. Donning Personal Protective Equipment (PPE):
- Put on a lab coat, ensuring it is fully buttoned.
- Don chemical safety goggles and a face shield.
- Wear appropriate chemical-resistant gloves.
3. Handling the Chemical:
- Conduct all manipulations of this compound inside the chemical fume hood.
- When transferring the liquid, do so slowly and carefully to avoid splashing. For larger quantities, ensure containers are bonded and grounded to prevent static discharge.[6]
- Keep containers of this compound tightly closed when not in use.[5]
4. Post-Handling Procedures:
- Decontaminate all surfaces and equipment that may have come into contact with the chemical.
- Properly dispose of all contaminated materials (see Disposal Plan below).
- Remove PPE in the correct order to avoid cross-contamination.
- Wash hands thoroughly with soap and water after handling the chemical.
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Remove all ignition sources. Ventilate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. |
| Fire | Use a dry chemical, CO2, or alcohol-resistant foam fire extinguisher.[7] Do not use a water jet. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations.[1][8][9]
1. Waste Collection:
- Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
- Solid waste, such as contaminated gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled hazardous waste bag or container.[8]
2. Labeling and Storage:
- Label all waste containers with "Hazardous Waste" and a full list of the chemical contents.[9]
- Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.[10]
- Ensure waste containers are kept closed except when adding waste.[8]
3. Disposal Request:
- Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[9]
- Do not dispose of any this compound waste down the drain or in the regular trash.[9]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. fishersci.com [fishersci.com]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
